Product packaging for Levomethadyl acetate hydrochloride(Cat. No.:CAS No. 43033-72-3)

Levomethadyl acetate hydrochloride

Cat. No.: B1675122
CAS No.: 43033-72-3
M. Wt: 390.0 g/mol
InChI Key: UXBPQRGCVJOTNT-COBSGTNCSA-N

Description

Levomethadyl acetate hydrochloride (LAAM), with CAS number 43033-72-3, is a synthetic opioid agonist that has been historically used in clinical research for the management of opioid dependence . It is a congener of methadone and acts primarily as a μ-opioid receptor agonist . Its key research value lies in its distinctive pharmacokinetic profile; LAAM itself is a prodrug that undergoes extensive first-pass metabolism via CYP3A4 to form two active metabolites, nor-LAAM and dinor-LAAM . These metabolites are more potent than the parent compound and have an extended half-life, which in clinical studies allowed for a dosing schedule of only two to three times per week, unlike other daily treatments . A randomized, double-blind clinical trial demonstrated the dose-related efficacy of LAAM, with a high-dose regimen (100/100/140 mg) resulting in significantly greater reductions in illicit opioid use and higher rates of sustained abstinence compared to lower doses . It is critical for researchers to note that the therapeutic use of LAAM (marketed as OrLAAM) was discontinued in the US in 2003 and withdrawn from the European market in 2001 due to post-marketing reports of life-threatening ventricular rhythm disorders . Therefore, this compound is of significant interest for non-clinical research, including studies on opioid receptor mechanisms, metabolic pathways, and the long-term effects of opioid agonists. This product is supplied strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions in accordance with all applicable local and national safety regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H32ClNO2 B1675122 Levomethadyl acetate hydrochloride CAS No. 43033-72-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

[(3S,6S)-6-(dimethylamino)-4,4-diphenylheptan-3-yl] acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31NO2.ClH/c1-6-22(26-19(3)25)23(17-18(2)24(4)5,20-13-9-7-10-14-20)21-15-11-8-12-16-21;/h7-16,18,22H,6,17H2,1-5H3;1H/t18-,22-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXBPQRGCVJOTNT-COBSGTNCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C(C[C@H](C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7020500
Record name Levomethadyl acetate hydrochloride
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Molecular Weight

390.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

43033-72-3
Record name Levomethadyl acetate hydrochloride
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Record name Levomethadyl acetate hydrochloride [USAN]
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Record name Levomethadyl acetate hydrochloride
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Record name 3-Heptanol, 6-(dimethylamino)-4,4-diphenyl-, acetate (ester), hydrochloride, (3S,6S)-(-)-
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Record name LEVOMETHADYL ACETATE HYDROCHLORIDE
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Foundational & Exploratory

The Pharmacodynamics of Levomethadyl Acetate Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levomethadyl acetate (B1210297) hydrochloride (LAAM), a synthetic opioid agonist, has a complex pharmacodynamic profile primarily characterized by its action at the µ-opioid receptor and the significant contribution of its active metabolites. This technical guide provides an in-depth overview of the pharmacodynamics of LAAM and its primary active metabolites, nor-LAAM and dinor-LAAM. It includes a summary of their receptor binding affinities, functional activities, and effects on cardiac ion channels. Detailed experimental protocols for key pharmacodynamic assays are provided, along with visualizations of relevant biological pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

Levomethadyl acetate hydrochloride, commonly known as LAAM, is a long-acting synthetic opioid that has been used for the management of opioid dependence.[1] Its clinical effects are attributed not only to the parent compound but also to its two major active metabolites, nor-levomethadyl acetate (nor-LAAM) and dinor-levomethadyl acetate (dinor-LAAM).[2] These metabolites are notably more potent than LAAM itself, contributing significantly to the drug's extended duration of action.[2] The pharmacodynamic actions of LAAM and its metabolites are primarily mediated through their interaction with opioid receptors, particularly the µ-opioid receptor.[3] However, concerns regarding cardiac safety, specifically QT interval prolongation, have been a significant factor in its clinical use. This guide delves into the core pharmacodynamic principles of LAAM, presenting quantitative data, detailed experimental methodologies, and visual representations of key processes.

Mechanism of Action

LAAM and its active metabolites exert their effects by acting as agonists at opioid receptors, which are G-protein coupled receptors (GPCRs). The primary target for their therapeutic and analgesic effects is the µ-opioid receptor.[3]

Opioid Receptor Activation and Signaling

Activation of the µ-opioid receptor by LAAM, nor-LAAM, or dinor-LAAM initiates a cascade of intracellular events. This process begins with the binding of the agonist to the receptor, leading to a conformational change that facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the associated inhibitory G-protein (Gi/o). The activated G-protein then dissociates into its α and βγ subunits, which subsequently modulate downstream effector systems.

The primary signaling pathway involves the inhibition of adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic adenosine (B11128) monophosphate (cAMP). Additionally, the βγ subunits can directly interact with and modulate the activity of ion channels, leading to the inhibition of voltage-gated calcium channels (VGCCs) and the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels. These actions collectively lead to a reduction in neuronal excitability and the inhibition of neurotransmitter release, which underlies the analgesic and other central nervous system effects of these compounds.

cluster_membrane Cell Membrane LAAM LAAM / nor-LAAM / dinor-LAAM MOR µ-Opioid Receptor (GPCR) LAAM->MOR Binds to G_protein Gi/o Protein (GDP-bound) MOR->G_protein Activates G_protein_active Gi/o Protein (GTP-bound) G_protein->G_protein_active GDP/GTP Exchange AC Adenylyl Cyclase G_protein_active->AC Inhibits ATP ATP VGCC Voltage-Gated Ca²⁺ Channel G_protein_active->VGCC Inhibits GIRK GIRK Channel G_protein_active->GIRK Activates cAMP cAMP ATP->cAMP Converts Neuronal_activity ↓ Neuronal Excitability ↓ Neurotransmitter Release Ca_influx Ca²⁺ Influx K_efflux K⁺ Efflux

Caption: µ-Opioid Receptor Signaling Pathway. (Within 100 characters)

Quantitative Pharmacodynamic Data

The following tables summarize the available quantitative data for the in vitro and in vivo pharmacodynamics of LAAM and its metabolites.

Opioid Receptor Binding Affinity and Potency
CompoundReceptorKᵢ (nM)IC₅₀ (nM)Reference(s)
LAAM µ-Opioid740100,000[2]
δ-OpioidData not availableData not available
κ-OpioidData not availableData not available
nor-LAAM µ-Opioid5.61.2[2]
δ-OpioidData not availableData not available
κ-OpioidData not availableData not available
dinor-LAAM µ-OpioidData not availableData not available
δ-OpioidData not availableData not available
κ-OpioidData not availableData not available
In Vivo Analgesic Potency
CompoundAssayED₅₀ (mg/kg)Route of AdministrationAnimal ModelReference(s)
LAAM Hot Plate / Tail FlickData not availableData not availableData not available
nor-LAAM Hot Plate / Tail FlickData not availableData not availableData not available
dinor-LAAM Hot Plate / Tail FlickData not availableData not availableData not available
Cardiac Ion Channel (hERG) Inhibition
CompoundIC₅₀ (µM)Reference(s)
LAAM 3[2]
nor-LAAM 12[2]
dinor-LAAM Data not available

Metabolic Pathway

LAAM undergoes sequential N-demethylation in the liver, primarily mediated by the cytochrome P450 enzyme CYP3A4, to form its two major active metabolites, nor-LAAM and dinor-LAAM. This metabolic conversion is crucial to the overall pharmacodynamic profile and long duration of action of LAAM.

LAAM Levomethadyl Acetate (LAAM) nor_LAAM nor-LAAM LAAM->nor_LAAM N-demethylation CYP3A4 CYP3A4 dinor_LAAM dinor-LAAM nor_LAAM->dinor_LAAM N-demethylation

Caption: Metabolic Pathway of LAAM. (Within 100 characters)

Experimental Protocols

Opioid Receptor Binding Assay (Competitive Radioligand Binding)

This protocol outlines a general method for determining the binding affinity (Kᵢ) of a test compound for a specific opioid receptor subtype.

Objective: To determine the Kᵢ of a test compound (e.g., LAAM, nor-LAAM, dinor-LAAM) for the µ-opioid receptor.

Materials:

  • Receptor Source: Cell membranes from a stable cell line recombinantly expressing the human µ-opioid receptor.

  • Radioligand: A selective µ-opioid receptor agonist or antagonist with high specific activity (e.g., [³H]-DAMGO).

  • Test Compounds: LAAM, nor-LAAM, dinor-LAAM.

  • Non-specific Binding Control: A high concentration of a non-selective opioid antagonist (e.g., naloxone).

  • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: A cell harvester with glass fiber filters.

  • Scintillation Counter.

Procedure:

  • Membrane Preparation: Thaw the frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a predetermined protein concentration.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Assay buffer, radioligand, and membrane suspension.

    • Non-specific Binding: Assay buffer, radioligand, non-specific binding control, and membrane suspension.

    • Competitive Binding: Assay buffer, radioligand, varying concentrations of the test compound, and membrane suspension.

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

start Start prep Prepare Receptor Membranes and Reagents start->prep setup Set up 96-well Plate: Total, Non-specific, and Competitive Binding Wells prep->setup incubate Incubate to Reach Equilibrium setup->incubate filter Filter and Wash to Separate Bound and Unbound Ligand incubate->filter count Quantify Radioactivity (Scintillation Counting) filter->count analyze Data Analysis: Calculate IC₅₀ and Kᵢ count->analyze end End analyze->end

Caption: Opioid Receptor Binding Assay Workflow. (Within 100 characters)
In Vivo Analgesic Activity Assessment (Hot-Plate Test)

This protocol describes a common method for evaluating the central analgesic effects of a compound in an animal model.

Objective: To determine the analgesic potency (ED₅₀) of a test compound.

Materials:

  • Animals: Typically mice or rats.

  • Apparatus: A hot-plate apparatus with a controlled surface temperature.

  • Test Compound: The compound to be tested, dissolved in a suitable vehicle.

  • Vehicle Control: The solvent used to dissolve the test compound.

  • Positive Control: A known analgesic (e.g., morphine).

Procedure:

  • Acclimation: Acclimate the animals to the testing room and handling procedures.

  • Baseline Latency: Determine the baseline reaction time for each animal by placing it on the hot plate and measuring the time until a nociceptive response (e.g., paw licking, jumping) is observed. A cut-off time is set to prevent tissue damage.

  • Drug Administration: Administer the test compound, vehicle, or positive control to different groups of animals via a specified route (e.g., intraperitoneal, subcutaneous, oral).

  • Post-treatment Latency: At predetermined time points after drug administration, place each animal back on the hot plate and measure the reaction latency.

  • Data Collection: Record the reaction latencies at each time point.

Data Analysis:

  • Calculate the percentage of maximum possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

  • Generate dose-response curves by plotting the %MPE against the logarithm of the drug dose.

  • Determine the ED₅₀ (the dose that produces 50% of the maximum possible effect) from the dose-response curve.

hERG Potassium Channel Inhibition Assay (Whole-Cell Patch-Clamp)

This protocol details the "gold standard" method for assessing a compound's potential to block the hERG potassium channel, a key indicator of proarrhythmic risk.

Objective: To determine the IC₅₀ of a test compound for the hERG channel.

Materials:

  • Cells: A stable cell line expressing the human hERG channel (e.g., HEK293 cells).

  • Patch-Clamp Rig: An amplifier, micromanipulator, and data acquisition system.

  • Pipettes: Glass microelectrodes.

  • Solutions: Extracellular and intracellular solutions with appropriate ionic compositions.

  • Test Compound: The compound to be tested, dissolved in the extracellular solution.

Procedure:

  • Cell Preparation: Culture the hERG-expressing cells and prepare them for patch-clamping.

  • Pipette Preparation: Fabricate glass micropipettes and fill them with the intracellular solution.

  • Giga-seal Formation: Approach a cell with the micropipette and form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Rupture the cell membrane under the pipette tip to achieve the whole-cell patch-clamp configuration, allowing electrical access to the cell's interior.

  • Voltage-Clamp Protocol: Apply a specific voltage-clamp protocol to the cell to elicit hERG currents. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current, which is characteristic of hERG.

  • Compound Application: Perfuse the cell with the extracellular solution containing the test compound at various concentrations.

  • Current Recording: Record the hERG currents before and after the application of the test compound at each concentration.

Data Analysis:

  • Measure the amplitude of the hERG tail current in the absence and presence of the test compound.

  • Calculate the percentage of current inhibition for each concentration.

  • Plot the percentage of inhibition against the logarithm of the compound concentration to generate a concentration-response curve.

  • Determine the IC₅₀ value from the curve using a suitable fitting equation (e.g., the Hill equation).

start Start cell_prep Prepare hERG-expressing Cells start->cell_prep pipette_prep Prepare Patch Pipette with Intracellular Solution cell_prep->pipette_prep giga_seal Form Giga-seal on Cell pipette_prep->giga_seal whole_cell Establish Whole-Cell Configuration giga_seal->whole_cell voltage_clamp Apply Voltage-Clamp Protocol to Elicit hERG Currents whole_cell->voltage_clamp compound_app Apply Test Compound at Varying Concentrations voltage_clamp->compound_app record Record hERG Currents compound_app->record analyze Data Analysis: Determine IC₅₀ record->analyze end End analyze->end

Caption: hERG Patch-Clamp Experiment Workflow. (Within 100 characters)

Conclusion

The pharmacodynamics of this compound are complex, defined by its action as a µ-opioid receptor agonist and the substantially greater potency of its active metabolites, nor-LAAM and dinor-LAAM. This prolonged and potent µ-opioid agonism underlies its therapeutic efficacy in opioid dependence. However, the inhibition of the hERG potassium channel by LAAM and its metabolites, a key factor in its potential for cardiac toxicity, necessitates careful consideration in any drug development context. The data and protocols presented in this guide provide a foundational resource for researchers and scientists working to understand the intricate pharmacodynamic profile of LAAM and to develop safer opioid-based therapeutics. Further research to fully quantify the pharmacodynamic parameters of dinor-LAAM at all opioid receptor subtypes and the hERG channel is warranted for a complete understanding of this compound's activity.

References

An In-Depth Technical Guide to the Mu-Opioid Receptor Binding Affinity of Levomethadyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the mu-opioid receptor binding affinity of Levomethadyl acetate (B1210297) (LAAM) and its active metabolites. It is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visualizations of key biological pathways.

Core Concepts: Levomethadyl Acetate and the Mu-Opioid Receptor

Levomethadyl acetate (LAAM) is a synthetic opioid agonist with a long duration of action, primarily due to its active metabolites. It exerts its pharmacological effects, including analgesia, through interaction with opioid receptors, most notably the mu-opioid receptor (MOR). The mu-opioid receptor is a G-protein coupled receptor (GPCR) that plays a central role in mediating the effects of opioids. The binding affinity of a compound to the MOR is a critical determinant of its potency and pharmacological profile.

LAAM itself is considered a prodrug, as it is metabolized in the body to more potent and longer-acting compounds: nor-LAAM (levo-alpha-acetyl-N-normethadol) and dinor-LAAM (levo-alpha-acetyl-N,N-dinormethadol). This metabolic activation is a key aspect of LAAM's clinical characteristics. The primary enzyme responsible for the sequential N-demethylation of LAAM is cytochrome P450 3A4 (CYP3A4).

Data Presentation: Mu-Opioid Receptor Binding Affinity

The following table summarizes the quantitative data on the mu-opioid receptor binding affinity of Levomethadyl acetate and its primary metabolite, nor-LAAM. Binding affinity is typically expressed in terms of the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value indicates a higher binding affinity.

CompoundBinding Affinity (Ki)Potency (IC50)Reference
Levomethadyl acetate (LAAM)740 nM100,000 nM
nor-LAAM5.6 nM1.2 nM
dinor-LAAMNot explicitly quantified in cited literature, but noted to be a potent metabolite.Not explicitly quantified in cited literature.

Note: The significant difference in binding affinity between LAAM and nor-LAAM underscores the importance of metabolism in the pharmacological activity of LAAM. nor-LAAM exhibits a substantially higher affinity for the mu-opioid receptor.

Experimental Protocols: Radioligand Binding Assay

The determination of binding affinity for the mu-opioid receptor is commonly achieved through a competitive radioligand binding assay. This technique measures the ability of an unlabeled compound (the "competitor," e.g., LAAM or its metabolites) to displace a radiolabeled ligand that has a known high affinity for the receptor.

Objective: To determine the binding affinity (Ki) of a test compound for the human mu-opioid receptor.

Materials:

  • Receptor Source: Cell membrane preparations from cell lines stably expressing the recombinant human mu-opioid receptor (e.g., CHO or HEK293 cells).

  • Radioligand: A high-affinity, mu-opioid receptor-selective radioligand, such as [³H]-DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin).

  • Test Compounds: Levomethadyl acetate, nor-LAAM, dinor-LAAM.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled opioid agonist or antagonist (e.g., naloxone) to determine the amount of radioligand that binds to non-receptor components.

  • Incubation Buffer: Typically a Tris-HCl buffer with physiological pH and salt concentrations.

  • Filtration Apparatus: A cell harvester with glass fiber filters to separate bound from unbound radioligand.

  • Scintillation Counter: To measure the radioactivity on the filters.

Procedure:

  • Membrane Preparation: Thaw the cell membrane preparations on ice.

  • Assay Setup: In a 96-well plate, add the following components in order:

    • Incubation buffer.

    • A range of concentrations of the test compound (e.g., LAAM).

    • A fixed concentration of the radioligand (e.g., [³H]-DAMGO).

    • For total binding wells, add buffer instead of the test compound.

    • For non-specific binding wells, add a high concentration of the non-labeled control (e.g., naloxone).

    • The cell membrane preparation.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Harvesting: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. This separates the membrane-bound radioligand from the unbound radioligand in the solution.

  • Washing: Wash the filters with ice-cold incubation buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a sigmoidal dose-response curve.

    • Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Mandatory Visualizations

Mu-Opioid Receptor Signaling Pathway

The binding of an agonist, such as the active metabolites of LAAM, to the mu-opioid receptor initiates an intracellular signaling cascade. As a G-protein coupled receptor, the MOR primarily couples to inhibitory G-proteins (Gi/o).

mu_opioid_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Opioid Agonist (e.g., nor-LAAM) MOR Mu-Opioid Receptor (GPCR) Agonist->MOR Binding G_protein G-protein (Gi/o) (αβγ subunits) MOR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition Ion_Channel Ion Channels (↑ K+ efflux, ↓ Ca2+ influx) G_protein->Ion_Channel Modulation cAMP ↓ cAMP AC->cAMP Hyperpolarization Hyperpolarization & ↓ Neurotransmitter Release Ion_Channel->Hyperpolarization

Caption: Mu-opioid receptor signaling cascade upon agonist binding.

Experimental Workflow for Radioligand Binding Assay

The following diagram outlines the key steps in a competitive radioligand binding assay to determine the binding affinity of a test compound.

binding_assay_workflow A Preparation of Reagents (Membranes, Radioligand, Test Compound) B Assay Plate Setup (Total, Non-specific, and Competitive Binding Wells) A->B C Incubation (to reach equilibrium) B->C D Filtration & Washing (Separation of bound and unbound ligand) C->D E Scintillation Counting (Quantification of radioactivity) D->E F Data Analysis (IC50 and Ki determination) E->F

Caption: Workflow for a competitive radioligand binding assay.

Metabolic Pathway of Levomethadyl Acetate

LAAM is sequentially N-demethylated by CYP3A4 to its active metabolites, nor-LAAM and dinor-LAAM.

laam_metabolism LAAM Levomethadyl Acetate (LAAM) CYP3A4_1 CYP3A4 LAAM->CYP3A4_1 nor_LAAM nor-LAAM (Active Metabolite) CYP3A4_2 CYP3A4 nor_LAAM->CYP3A4_2 dinor_LAAM dinor-LAAM (Active Metabolite) CYP3A4_1->nor_LAAM N-demethylation CYP3A4_2->dinor_LAAM N-demethylation

Caption: Metabolic conversion of LAAM to its active metabolites.

The Structure-Activity Relationship of Levomethadyl Acetate Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of levomethadyl acetate (B1210297) hydrochloride (LAAM), a synthetic opioid agonist. We will explore its chemical properties, metabolic activation, and interaction with opioid receptors, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Introduction: Understanding LAAM

Levomethadyl acetate hydrochloride, chemically known as levo-alpha-6-dimethylamino-4,4-diphenyl-3-heptyl acetate hydrochloride, is a synthetic opioid agonist with a structural similarity to methadone.[1][2] Historically used in the management of opioid dependence, LAAM's unique pharmacological profile is characterized by a slow onset and a long duration of action, allowing for less frequent dosing compared to other treatments like methadone.[3]

The key to LAAM's extended action lies in its metabolic transformation. It is a prodrug that is metabolized in the liver by the cytochrome P450 isoform CYP3A4 into two active metabolites: nor-LAAM (nor-levomethadyl acetate) and dinor-LAAM (dinor-levomethadyl acetate).[2][4] These N-demethylated metabolites are themselves potent opioid agonists and are central to the drug's therapeutic effects.[2][3] A thorough understanding of the SAR of LAAM and its metabolites is crucial for the development of new analgesics and addiction therapies with improved efficacy and safety profiles.

Chemical Structure and Metabolism

The pharmacological activity of LAAM is intrinsically linked to its chemical structure and subsequent metabolic conversion.

Chemical Structure: LAAM is the levo-isomer of alpha-acetylmethadol.[2] Its structure consists of a diphenylheptane backbone, a tertiary amine (dimethylamino group), and an acetate ester.

Metabolic Pathway: The primary metabolic pathway for LAAM is sequential N-demethylation, which occurs via the CYP3A4 enzyme.[4]

  • LAAM to nor-LAAM: The first step is the removal of one methyl group from the dimethylamino moiety to form nor-LAAM.

  • nor-LAAM to dinor-LAAM: The second step involves the removal of the remaining methyl group to form dinor-LAAM.

This metabolic cascade is critical, as the resulting metabolites are more potent at the mu-opioid receptor than the parent compound.[2][3]

LAAM_Metabolism LAAM Levomethadyl Acetate (LAAM) (Tertiary Amine) norLAAM nor-LAAM (Secondary Amine) LAAM->norLAAM CYP3A4 (N-demethylation) dinorLAAM dinor-LAAM (Primary Amine) norLAAM->dinorLAAM CYP3A4 (N-demethylation)

Figure 1. Metabolic Pathway of Levomethadyl Acetate (LAAM).

Core Structure-Activity Relationships

The interaction of LAAM and its metabolites with opioid receptors is governed by several key structural features.

  • The Amino Group and N-Demethylation: The sequential demethylation of the tertiary amine is the most significant aspect of LAAM's SAR. The transition from a tertiary amine (LAAM) to a secondary amine (nor-LAAM) and then to a primary amine (dinor-LAAM) dramatically increases the affinity and potency at the mu-opioid receptor. This biotransformation is responsible for the sustained clinical activity of LAAM.

  • Stereochemistry: LAAM is the levo-isomer. The stereochemistry of the molecule is critical for its interaction with the chiral environment of the opioid receptor binding pocket. The dextro-isomer, while also active, exhibits a different pharmacological profile, being more potent but also more toxic and having a shorter duration of action.

  • The Acetate Ester: The acetate group at the C3 position contributes to the prodrug nature of LAAM. While deacetylation can occur, N-demethylation is the primary and more functionally significant metabolic pathway.

  • Diphenylheptane Backbone: This core structure, also present in methadone, is essential for anchoring the molecule within the opioid receptor. The two phenyl rings are crucial for the high-affinity binding to the receptor.

Quantitative Analysis of Receptor Binding and Functional Potency

Table 1: Opioid Receptor Binding Affinities (Ki, nM)

CompoundMu (μ) ReceptorDelta (δ) ReceptorKappa (κ) Receptor
LAAM 740[5]Low AffinityLow Affinity
nor-LAAM 5.6[5]Data not availableData not available
dinor-LAAM High AffinityData not availableData not available

Lower Ki values indicate higher binding affinity.

Table 2: Functional Potency at the Mu-Opioid Receptor (IC50, nM)

CompoundMu (μ) Receptor IC50 (nM)
LAAM 100,000[5]
nor-LAAM 1.2[5]
dinor-LAAM Data not available

IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate greater potency.

Mu-Opioid Receptor Signaling Pathway

Upon binding, LAAM and its active metabolites act as agonists at the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR). This initiates a signaling cascade that leads to the drug's analgesic and other opioid effects.

The agonist-bound MOR activates an associated inhibitory G-protein (Gi/o). This leads to the dissociation of the Gα and Gβγ subunits, which then modulate downstream effectors:

  • Gα subunit: Inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Gβγ subunit: Modulates ion channel activity by activating G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels (VGCCs). The activation of GIRK channels leads to potassium efflux and hyperpolarization of the neuronal membrane, reducing neuronal excitability. The inhibition of VGCCs reduces neurotransmitter release.

MOR_Signaling cluster_membrane Cell Membrane MOR Mu-Opioid Receptor (MOR) G_protein Gi/o Protein (Inactive) MOR->G_protein Activates G_active Gi/o Protein (Active) G_protein->G_active GDP/GTP Exchange AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP GIRK GIRK Channel Hyperpolarization Hyperpolarization (↓ Neuronal Excitability) GIRK->Hyperpolarization VGCC Ca2+ Channel Neurotransmitter ↓ Neurotransmitter Release VGCC->Neurotransmitter Agonist LAAM or Metabolite Agonist->MOR Binds G_alpha Gαi G_active->G_alpha G_beta_gamma Gβγ G_active->G_beta_gamma G_alpha->AC Inhibits G_beta_gamma->GIRK Activates G_beta_gamma->VGCC Inhibits

Figure 2. Mu-Opioid Receptor G-protein Signaling Pathway.

Experimental Protocols

The quantitative data presented in this guide are typically determined using standardized in vitro assays. Below are detailed methodologies for two key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To determine the Ki of LAAM and its metabolites for opioid receptors.

Principle: This is a competitive binding assay where the test compound's ability to displace a radiolabeled ligand with known high affinity for the receptor is measured.

Methodology:

  • Receptor Source: Cell membranes prepared from cell lines (e.g., CHO or HEK293) stably expressing the recombinant human mu, delta, or kappa opioid receptor.

  • Radioligand: A selective radioligand is used for each receptor type (e.g., [³H]-DAMGO for the mu-opioid receptor).

  • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

  • Procedure: a. Assay Setup: In a 96-well plate, triplicate wells are set up for:

    • Total Binding: Contains assay buffer, radioligand, and cell membranes.
    • Non-specific Binding: Contains assay buffer, radioligand, cell membranes, and a high concentration of a non-labeled antagonist (e.g., naloxone) to saturate all specific binding sites.
    • Competitive Binding: Contains assay buffer, radioligand, cell membranes, and varying concentrations of the test compound (LAAM, nor-LAAM, or dinor-LAAM). b. Incubation: The plate is incubated (e.g., 60-120 minutes at room temperature) to allow binding to reach equilibrium. c. Filtration: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. d. Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: a. Specific Binding is calculated: Total Binding - Non-specific Binding. b. A competition curve is generated by plotting the percentage of specific binding against the log concentration of the test compound. c. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined using non-linear regression analysis. d. The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep Prepare Cell Membranes with Opioid Receptors Assay_Setup Set up 96-well Plate (Total, NSB, Competition) Membrane_Prep->Assay_Setup Reagent_Prep Prepare Radioligand, Test Compounds, Buffers Reagent_Prep->Assay_Setup Incubation Incubate to Reach Equilibrium Assay_Setup->Incubation Filtration Rapid Filtration to Separate Bound/Free Ligand Incubation->Filtration Counting Scintillation Counting of Filters Filtration->Counting Calc_Specific Calculate Specific Binding Counting->Calc_Specific Curve_Fit Generate Competition Curve (Non-linear Regression) Calc_Specific->Curve_Fit Determine_IC50 Determine IC50 Curve_Fit->Determine_IC50 Calc_Ki Calculate Ki using Cheng-Prusoff Equation Determine_IC50->Calc_Ki

Figure 3. Experimental Workflow for Radioligand Binding Assay.

[³⁵S]GTPγS Binding Assay

This is a functional assay used to measure G-protein activation following agonist binding to a GPCR.

Objective: To determine the potency (EC50) and efficacy (Emax) of LAAM and its metabolites as opioid receptor agonists.

Principle: Agonist binding to a GPCR facilitates the exchange of GDP for GTP on the Gα subunit. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to the activated Gα subunit. The accumulation of [³⁵S]GTPγS is measured as an indicator of receptor activation.

Methodology:

  • Receptor Source: Cell membranes expressing the opioid receptor of interest.

  • Reagents:

    • [³⁵S]GTPγS (radiolabeled GTP analog).

    • GDP (to ensure binding is agonist-dependent).

    • Assay Buffer: Typically contains Tris-HCl, MgCl₂, NaCl, and EDTA.

  • Procedure: a. Assay Setup: In a 96-well plate, cell membranes are incubated with assay buffer containing GDP and varying concentrations of the agonist (LAAM, nor-LAAM, or dinor-LAAM). b. Initiation: The reaction is initiated by the addition of [³⁵S]GTPγS. c. Incubation: The plate is incubated (e.g., 60 minutes at 30°C) to allow for agonist-stimulated [³⁵S]GTPγS binding. d. Termination and Filtration: The reaction is stopped by rapid filtration through glass fiber filters. e. Quantification: The amount of [³⁵S]GTPγS bound to the membranes on the filters is measured by a scintillation counter.

  • Data Analysis: a. Basal Binding (in the absence of agonist) is subtracted from all values. b. A dose-response curve is generated by plotting the stimulated [³⁵S]GTPγS binding against the log concentration of the agonist. c. EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximum stimulation produced by the agonist) are determined using non-linear regression analysis.

GTPgS_Assay_Workflow cluster_prep_gtp Preparation cluster_assay_gtp Assay Execution cluster_analysis_gtp Data Analysis Membrane_Prep_GTP Prepare Cell Membranes with Opioid Receptors Assay_Setup_GTP Incubate Membranes with Agonist and GDP Membrane_Prep_GTP->Assay_Setup_GTP Reagent_Prep_GTP Prepare Agonists, Buffers, GDP, [³⁵S]GTPγS Reagent_Prep_GTP->Assay_Setup_GTP Initiation_GTP Initiate Reaction with [³⁵S]GTPγS Assay_Setup_GTP->Initiation_GTP Incubation_GTP Incubate to Allow [³⁵S]GTPγS Binding Initiation_GTP->Incubation_GTP Filtration_GTP Rapid Filtration to Separate Bound [³⁵S]GTPγS Incubation_GTP->Filtration_GTP Counting_GTP Scintillation Counting of Filters Filtration_GTP->Counting_GTP Curve_Fit_GTP Generate Dose-Response Curve (Non-linear Regression) Counting_GTP->Curve_Fit_GTP Determine_EC50_Emax Determine EC50 and Emax Curve_Fit_GTP->Determine_EC50_Emax

Figure 4. Experimental Workflow for [³⁵S]GTPγS Binding Assay.

Conclusion

The structure-activity relationship of this compound is a compelling example of metabolic activation leading to a unique pharmacological profile. The parent compound, LAAM, acts as a prodrug, with its therapeutic efficacy and long duration of action being primarily attributable to its N-demethylated metabolites, nor-LAAM and dinor-LAAM. The key SAR findings are:

  • N-Demethylation Increases Potency: The sequential removal of methyl groups from the tertiary amine significantly enhances the binding affinity and functional potency at the mu-opioid receptor.

  • Stereoselectivity is Crucial: The levo-isomer is the clinically used form, highlighting the importance of stereochemistry for optimal receptor interaction.

  • Core Scaffold is Essential: The diphenylheptane backbone is a critical pharmacophore for binding to the opioid receptor.

The data clearly indicate that nor-LAAM is substantially more potent at the mu-opioid receptor than LAAM itself. While comprehensive quantitative data for dinor-LAAM and across all opioid receptor subtypes remains elusive in the readily available literature, the established principles of LAAM's SAR underscore the importance of considering metabolic pathways in drug design and development. The methodologies and pathways detailed in this guide provide a framework for the continued investigation of opioid receptor ligands and the development of next-generation therapeutics.

References

An In-depth Technical Guide to the Synthesis and Characterization of Levomethadyl Acetate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Levomethadyl acetate (B1210297) hydrochloride, a synthetic opioid agonist. The information presented herein is intended for research and drug development purposes.

Chemical Properties and Physical Data

Levomethadyl acetate hydrochloride, also known as levo-α-acetylmethadol (LAAM), is a long-acting µ-opioid receptor agonist.[1] It is the levorotatory isomer of acetylmethadol.[2] The hydrochloride salt is a white crystalline powder.[3][4]

PropertyValueReferences
Molecular Formula C₂₃H₃₁NO₂·HCl[1]
Molecular Weight 389.96 g/mol [1]
Melting Point 215 °C[5]
Solubility Soluble in water (>15 mg/mL), ethanol, and methyl ethyl ketone.[3][4]
Specific Rotation ([α]D²⁵) -60° (c = 0.2)[1]

Synthesis of this compound

The synthesis of this compound can be achieved through the acetylation of (3S,6S)-Methadol.

Synthesis Pathway

The primary synthesis route involves the reaction of (3S,6S)-Methadol with acetyl chloride.

G Methadol (3S,6S)-Methadol Reaction Acetylation Methadol->Reaction AcetylChloride Acetyl Chloride AcetylChloride->Reaction Solvent Ethyl Acetate (Solvent) Solvent->Reaction LAAM_HCl Levomethadyl acetate hydrochloride Reaction->LAAM_HCl

Synthesis of this compound.
Experimental Protocol

Materials:

  • (3S,6S)-Methadol

  • Acetyl chloride

  • Anhydrous ethyl acetate

  • Inert gas (e.g., Argon or Nitrogen)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, addition funnel)

  • Magnetic stirrer and heating mantle

Procedure:

  • In a dry, inert gas-flushed round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve (3S,6S)-Methadol in anhydrous ethyl acetate.

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric amount of acetyl chloride, dissolved in anhydrous ethyl acetate, to the cooled solution via the addition funnel with continuous stirring.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Gently heat the mixture to reflux for a period of time to ensure the reaction goes to completion. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture. The product, this compound, may precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash with cold ethyl acetate to remove any unreacted starting materials.

  • The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol-ether, to yield a white crystalline solid.[1]

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are the key analytical techniques and expected results.

Spectroscopic Analysis

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure. While experimental spectra for this compound are not widely published, the expected chemical shifts can be predicted based on the structure.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the two phenyl groups, the methine and methylene (B1212753) protons of the heptane (B126788) backbone, the N-dimethyl protons, and the acetyl methyl protons. The integration of these signals should correspond to the number of protons in each environment.

  • ¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule, including the carbonyl carbon of the acetate group, the aromatic carbons, and the aliphatic carbons of the heptane chain and N-methyl groups.

3.1.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol:

  • Prepare a KBr pellet by mixing a small amount of the synthesized this compound with dry potassium bromide powder and pressing it into a thin, transparent disk.

  • Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Record the spectrum over the range of 4000-400 cm⁻¹.

Expected Absorption Bands:

  • C=O stretch (ester): A strong absorption band is expected around 1735 cm⁻¹.

  • C-O stretch (ester): A band in the region of 1250-1000 cm⁻¹.

  • Aromatic C-H stretch: Peaks typically appear above 3000 cm⁻¹.

  • Aromatic C=C stretch: Bands in the 1600-1450 cm⁻¹ region.

  • Aliphatic C-H stretch: Absorptions just below 3000 cm⁻¹.

  • N-H⁺ stretch (amine salt): A broad band in the 2700-2250 cm⁻¹ region is characteristic of a hydrochloride salt of an amine.

3.1.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Experimental Protocol:

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol).

  • Introduce the sample into the mass spectrometer, typically using an electrospray ionization (ESI) source.

  • Acquire the mass spectrum in positive ion mode.

Expected Fragmentation:

  • Molecular Ion Peak [M+H]⁺: For the free base (Levomethadyl acetate), the protonated molecular ion would be observed at m/z 354.3.

  • Major Fragments: Common fragmentation pathways for similar compounds involve cleavage of the C-C bonds adjacent to the nitrogen atom and the loss of the acetate group. An HPLC-MS/MS method for the quantification of Levomethadyl acetate in plasma reports a precursor ion of m/z 354.3 and product ions of m/z 265.2 and 115.1.[3]

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of the synthesized compound.

Experimental Protocol:

  • Develop an appropriate HPLC method, typically using a C18 reversed-phase column.

  • Prepare a standard solution of this compound in a suitable mobile phase.

  • Inject the sample and analyze the chromatogram for the presence of impurities.

  • The purity can be calculated based on the relative peak areas.

Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from synthesis to final characterization.

G cluster_synthesis Synthesis cluster_characterization Characterization Start Starting Materials ((3S,6S)-Methadol, Acetyl Chloride) Reaction Acetylation Reaction Start->Reaction Workup Work-up and Isolation Reaction->Workup Purification Recrystallization Workup->Purification Purity Purity Assessment (HPLC) Purification->Purity Structure Structural Elucidation Purification->Structure FinalProduct Pure Levomethadyl acetate hydrochloride Purity->FinalProduct NMR NMR Spectroscopy (¹H and ¹³C) Structure->NMR FTIR FTIR Spectroscopy Structure->FTIR MS Mass Spectrometry Structure->MS NMR->FinalProduct FTIR->FinalProduct MS->FinalProduct

Workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide outlines the key aspects of the synthesis and characterization of this compound. Adherence to detailed experimental protocols and thorough analytical characterization are paramount to ensure the identity, purity, and quality of the final compound for research and development applications.

References

An In-depth Technical Guide on the Chemical Properties of Levomethadyl Acetate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levomethadyl acetate (B1210297) hydrochloride (LAAM) is a synthetic opioid agonist with a prolonged duration of action, historically used in the management of opioid dependence. This document provides a comprehensive overview of its core chemical and physical properties, methodologies for its analysis, and its fundamental mechanism of action. All quantitative data are presented in structured tables for clarity. Detailed experimental protocols and diagrams of key pathways are included to support research and development activities.

Chemical and Physical Properties

Levomethadyl acetate hydrochloride is a white crystalline powder.[1][2] It is the hydrochloride salt of the levo isomer of alpha-acetylmethadol.[3][4] The compound's prolonged therapeutic effect is largely attributed to its two N-demethylated active metabolites, nor-LAAM and dinor-LAAM.[5]

Identification and Structure
IdentifierValue
IUPAC Name [(3S,6S)-6-(dimethylamino)-4,4-diphenylheptan-3-yl] acetate;hydrochloride[6]
CAS Number 43033-72-3[3][4]
Molecular Formula C₂₃H₃₂ClNO₂[3][6]
Synonyms LAAM, Levacetylmethadol hydrochloride, Orlaam[2][3][4]
Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below. These parameters are critical for formulation development, understanding its pharmacokinetic profile, and designing analytical methods.

PropertyValueSource(s)
Molecular Weight 390.0 g/mol [3][6]
Melting Point 215 °C[7][8][9]
Boiling Point 456 °C at 760 mmHg[7]
Appearance White crystalline powder[1][2]
Solubility Water: >15 mg/mLEthanol: SolubleMethyl Ethyl Ketone: SolubleDMSO: Soluble[1][2][6][10]
LogP (Octanol:Water) 5.45660[7]
pKa Not explicitly found in the literature. As a tertiary amine, it is expected to have a pKa in the range of 8.0-9.5.
Optical Rotation [α]D²⁵ -60° (c = 0.2)[4][8]

Experimental Protocols

Detailed methodologies are essential for the replication of experiments and validation of results. This section outlines protocols for the analysis of this compound and the determination of a key physicochemical property.

Quantitative Analysis in Human Plasma by HPLC-MS/MS

This method is designed for the simultaneous quantification of Levomethadyl acetate (LAAM) and its active metabolites, nor-LAAM and dinor-LAAM, in human plasma, suitable for pharmacokinetic studies.[5]

Sample Preparation: Solid-Supported Liquid Extraction (SLE)

  • Pre-treatment: Dilute 100 µL of a human plasma sample with 100 µL of 2% ammonium (B1175870) hydroxide (B78521) in water.[5]

  • Loading: Load the 200 µL pre-treated sample onto a 96-well SLE plate. Apply a brief, low vacuum pulse to initiate flow and allow the sample to absorb into the sorbent.[5]

  • Adsorption: Allow the sample to incubate on the plate for 5 minutes.[5]

  • Elution: Place a clean 96-well collection plate below the SLE plate. Add two separate 900 µL aliquots of ethyl acetate to elute the analytes. Allow the solvent to flow through via gravity, followed by a final vacuum pulse to ensure complete elution.[5]

  • Dry-down: Evaporate the collected eluate to dryness under a gentle stream of nitrogen at 40°C.[5]

  • Reconstitution: Reconstitute the dried residue in 150 µL of the initial mobile phase. Vortex the plate briefly and centrifuge to pellet any particulates. Transfer the supernatant to an autosampler plate for analysis.[5]

Chromatographic and Mass Spectrometric Conditions

  • HPLC Column: C18 reversed-phase column.[5]

  • Mobile Phase: Gradient elution with a mobile phase consisting of (A) 5mM ammonium acetate and 0.2% formic acid in water and (B) Methanol.[11]

  • Detection: Triple quadrupole mass spectrometer.[5]

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.[5]

  • Scan Type: Multiple Reaction Monitoring (MRM).[5]

G cluster_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample (100 µL) Dilution Dilute with 2% NH4OH (100 µL) Plasma->Dilution Load Load onto 96-well SLE Plate Dilution->Load Elute Elute with Ethyl Acetate (2x 900 µL) Load->Elute Incubate 5 min Dry Evaporate to Dryness Elute->Dry Reconstitute Reconstitute in Mobile Phase (150 µL) Dry->Reconstitute HPLC HPLC Separation (C18 Column) Reconstitute->HPLC MS Tandem Mass Spectrometry (MRM Mode) HPLC->MS

HPLC-MS/MS Experimental Workflow.
pKa Determination by Potentiometric Titration

While a specific experimental value for the pKa of this compound was not found, a standard method for its determination is potentiometric titration. This technique is widely applicable to pharmaceutical compounds.[3][6]

  • Preparation: Prepare a 1 mM solution of this compound in a suitable solvent system. If solubility in water is a concern, a co-solvent system can be employed. Prepare standardized 0.1 M HCl and 0.1 M NaOH solutions.[3][6]

  • Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[3]

  • Titration Setup: Place a known volume (e.g., 20 mL) of the sample solution in a reaction vessel equipped with a magnetic stirrer. Immerse the calibrated pH electrode into the solution.[6]

  • Initial Acidification: Acidify the sample solution to a starting pH of approximately 1.8-2.0 using 0.1 M HCl.[6]

  • Titration: Titrate the solution by adding small, precise increments of 0.1 M NaOH. Record the pH value after each addition, ensuring the reading is stable (e.g., drift < 0.01 pH units/minute).[3][6]

  • Endpoint: Continue the titration until the pH reaches approximately 12.0-12.5.[6]

  • Data Analysis: Plot the recorded pH values against the volume of NaOH added. The inflection point of the resulting sigmoid curve corresponds to the pKa of the compound.[3]

  • Replication: Perform the titration at least in triplicate to ensure reproducibility and calculate the average pKa value.[3]

Mechanism of Action and Metabolism

Pharmacodynamics: µ-Opioid Receptor Signaling

This compound is a potent µ-opioid receptor agonist.[3][10] Its mechanism of action is analogous to other opioid agonists like morphine and methadone.

  • Receptor Binding: LAAM binds to µ-opioid receptors, which are G-protein coupled receptors (GPCRs) located on the surface of neurons.[10]

  • G-Protein Activation: This binding event stimulates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the associated Gαi subunit of the G-protein complex.

  • Inhibition of Adenylate Cyclase: The activated Gαi-GTP complex dissociates and inhibits the enzyme adenylate cyclase.[10]

  • Reduction of cAMP: Inhibition of adenylate cyclase leads to a decrease in the intracellular concentration of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP).[10]

  • Modulation of Ion Channels: The Gβγ subunit, also dissociated, can directly modulate ion channels. It activates G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane. It also inhibits N-type voltage-gated calcium channels, reducing calcium influx.

  • Reduced Neurotransmitter Release: The combined effects of hyperpolarization and reduced calcium influx decrease neuronal excitability and inhibit the release of nociceptive neurotransmitters such as substance P and glutamate. This cascade of events results in the analgesic and other central nervous system effects of the drug.[10]

G cluster_membrane Cellular Membrane cluster_intracellular Intracellular Space LAAM Levomethadyl Acetate (LAAM) Receptor µ-Opioid Receptor (GPCR) LAAM->Receptor G_Protein Gαi/βγ-GDP (Inactive) Receptor->G_Protein activates G_Protein_Active Gαi-GTP + Gβγ (Active) G_Protein->G_Protein_Active GDP/GTP Exchange AC Adenylate Cyclase G_Protein_Active->AC inhibits cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Effect Reduced Neuronal Excitability & Inhibition of Neurotransmitter Release PKA->Effect leads to

µ-Opioid Receptor Signaling Pathway.
Pharmacokinetics: Metabolic Pathway

Levomethadyl acetate undergoes extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 enzyme CYP3A4.[1] This process involves sequential N-demethylation, resulting in the formation of two major active metabolites that contribute significantly to the drug's long duration of action.[1][5]

  • First N-demethylation: CYP3A4 removes a methyl group from the tertiary amine of Levomethadyl acetate (LAAM), converting it to nor-levomethadyl acetate (nor-LAAM).[5] Nor-LAAM is a more potent opioid agonist than the parent compound.[9]

  • Second N-demethylation: Nor-LAAM undergoes further metabolism by CYP3A4, which removes the second methyl group to form dinor-levomethadyl acetate (dinor-LAAM).[5] Dinor-LAAM also possesses pharmacological activity.[9]

G LAAM Levomethadyl Acetate (LAAM) norLAAM nor-LAAM (Active Metabolite) LAAM->norLAAM N-demethylation dinorLAAM dinor-LAAM (Active Metabolite) norLAAM->dinorLAAM N-demethylation enzyme CYP3A4 (Liver) enzyme->LAAM enzyme->norLAAM

Metabolic Pathway of Levomethadyl Acetate.

Stability and Storage

For maintaining the integrity of this compound, proper storage is crucial. It should be stored in a dry, dark environment. Recommended storage conditions are 0 - 4 °C for short-term (days to weeks) and -20 °C for long-term (months to years).[10] The hydrochloride salt form enhances its stability and water solubility compared to the free base.

Conclusion

This guide provides a detailed technical overview of the chemical properties of this compound. The tabulated data, experimental protocols, and pathway diagrams offer a foundational resource for professionals in drug development and research. A thorough understanding of its physicochemical characteristics, analytical methodologies, and metabolic pathways is indispensable for its study and any potential future applications.

References

An In-depth Technical Guide to the Solubility of Levomethadyl Acetate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levomethadyl acetate (B1210297) hydrochloride (LAAM), chemically known as levo-alpha-6-dimethylamino-4,4-diphenyl-3-heptyl acetate hydrochloride, is a synthetic opioid agonist.[1] Historically, it was utilized as a second-line treatment for opioid dependence, offering a longer duration of action compared to methadone.[2][3][4] Understanding the solubility of this active pharmaceutical ingredient (API) is fundamental for its formulation, bioavailability, and analytical characterization. This technical guide provides a comprehensive overview of the known solubility of levomethadyl acetate hydrochloride in various solvents, details the experimental protocols for its determination, and presents a visual workflow of the solubility testing process.

Physicochemical Properties

This compound is a white crystalline powder.[1] Its hydrochloride salt form has a molecular weight of approximately 389.95 g/mol .[1][5]

Solubility Profile

The solubility of a drug substance is a critical physicochemical property that influences its absorption and distribution in the body. The available quantitative and qualitative solubility data for this compound are summarized below.

Quantitative Solubility Data
SolventSolubilityTemperature (°C)Source
Water>15 mg/mLNot Specified[1][6]
Water15 mg/mLNot Specified[7]
Qualitative Solubility Data

Qualitative assessments have determined the solubility of this compound in several organic solvents.

SolventQualitative SolubilitySource
EthanolSoluble[1]
Methyl Ethyl KetoneSoluble[1]
Dimethyl Sulfoxide (DMSO)Soluble[2]

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental procedure in pharmaceutical sciences. The "shake-flask" method is the gold standard for determining thermodynamic solubility due to its reliability and reproducibility. The following is a detailed methodology for determining the solubility of this compound in a given solvent.

Principle

The shake-flask method involves adding an excess amount of the solid drug to a known volume of solvent. The mixture is then agitated at a constant temperature for a sufficient period to allow for the establishment of equilibrium between the undissolved solid and the dissolved drug in solution. After reaching equilibrium, the undissolved solid is separated from the saturated solution, and the concentration of the dissolved drug in the clear supernatant is quantified using a suitable analytical technique.

Materials and Equipment
  • This compound (pure, solid form)

  • Solvent of interest (e.g., purified water, ethanol, methanol, acetonitrile)

  • Vials or flasks with screw caps

  • Thermostatic shaker or incubator capable of maintaining a constant temperature

  • Analytical balance

  • Syringes and syringe filters (e.g., 0.45 µm PTFE or other compatible material)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Mobile phase and other necessary reagents for the analytical method

Procedure
  • Preparation of the Sample: Add an excess amount of this compound to a series of vials or flasks. The presence of undissolved solid at the end of the experiment is crucial to ensure that a saturated solution has been achieved.

  • Addition of Solvent: Accurately add a known volume of the desired solvent to each vial.

  • Equilibration: Securely cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. The exact time required for equilibration should be determined experimentally by analyzing samples at different time points until the concentration of the dissolved drug remains constant.

  • Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the constant temperature to permit the undissolved solid to settle.

  • Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved microparticles.

  • Sample Dilution: Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the chosen analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV. Prepare a calibration curve using standard solutions of this compound of known concentrations.

  • Calculation: Determine the concentration of this compound in the diluted sample from the calibration curve. Calculate the solubility in the original saturated solution by accounting for the dilution factor. The solubility is typically expressed in mg/mL or g/100 mL.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the shake-flask method for determining the equilibrium solubility of a compound.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess Levomethadyl Acetate Hydrochloride to vial B Add known volume of solvent A->B C Agitate at constant temperature (24-72h) B->C D Allow solid to settle C->D E Withdraw and filter supernatant D->E F Dilute filtered sample E->F G Quantify concentration (e.g., by HPLC) F->G H Calculate solubility G->H LAAM Levomethadyl Acetate Hydrochloride (LAAM) norLAAM nor-LAAM (Active Metabolite) LAAM->norLAAM N-demethylation (CYP3A4) dinorLAAM dinor-LAAM (Active Metabolite) norLAAM->dinorLAAM N-demethylation (CYP3A4)

References

In Vitro Metabolism of Levomethadyl Acetate Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levomethadyl acetate (B1210297) hydrochloride (LAAM), a synthetic opioid agonist, undergoes extensive in vitro metabolism, primarily through sequential N-demethylation, leading to the formation of pharmacologically active metabolites. This technical guide provides an in-depth overview of the in vitro metabolism of LAAM, focusing on the core metabolic pathways, the principal enzymes involved, and detailed experimental protocols for their investigation. Quantitative kinetic data from published studies are summarized to facilitate comparative analysis. Furthermore, this guide presents visual representations of the metabolic pathways and experimental workflows using the DOT language for Graphviz, offering a clear and structured resource for researchers in the field of drug metabolism and development.

Introduction

Levomethadyl acetate (LAAM) is a long-acting synthetic opioid that has been used in the management of opioid dependence. Its therapeutic effect is significantly influenced by its biotransformation into active metabolites. Understanding the in vitro metabolism of LAAM is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and overall disposition in humans. The primary metabolic route involves two successive N-demethylation steps, converting LAAM to nor-levomethadyl acetate (nor-LAAM) and subsequently to dinor-levomethadyl acetate (dinor-LAAM). Both of these metabolites are pharmacologically active, contributing to the extended duration of action of the parent drug. A minor pathway involving deacetylation has also been reported.

This guide synthesizes the current knowledge on the in vitro metabolism of LAAM, with a focus on studies utilizing human liver microsomes and recombinant cytochrome P450 enzymes.

Metabolic Pathways

The in vitro metabolism of Levomethadyl acetate hydrochloride is characterized by two main pathways:

  • Primary Pathway: N-demethylation This is the major metabolic route for LAAM. It occurs in a stepwise manner, catalyzed predominantly by cytochrome P450 (CYP) enzymes, with CYP3A4 being the principal isoform involved. Other isoforms, including CYP2B6 and CYP2C18, have also been shown to contribute to a lesser extent. The process involves the removal of a methyl group from the tertiary amine of LAAM to form nor-LAAM, followed by the removal of a second methyl group from nor-LAAM to yield dinor-LAAM. Both nor-LAAM and dinor-LAAM are potent opioid agonists.

  • Minor Pathway: Deacetylation LAAM can also undergo deacetylation to form methadol. This pathway is considered minor compared to N-demethylation. The specific enzymes responsible for this reaction in human tissues have not been extensively characterized in the available literature.

Metabolic Pathway Diagram

Metabolism LAAM Levomethadyl Acetate (LAAM) norLAAM nor-LAAM LAAM->norLAAM N-demethylation (CYP3A4, CYP2B6, CYP2C18) Methadol Methadol LAAM->Methadol Deacetylation (Minor Pathway) dinorLAAM dinor-LAAM norLAAM->dinorLAAM N-demethylation (CYP3A4, CYP2B6, CYP2C18) Workflow cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Processing cluster_analysis Analysis Reagents Prepare Reagents (LAAM, HLM/rCYP, Buffer, NADPH) Incubate Incubate at 37°C (LAAM + HLM/rCYP + Buffer) Reagents->Incubate Initiate Initiate Reaction (Add NADPH) Incubate->Initiate Terminate Terminate Reaction (Add Acetonitrile + IS) Initiate->Terminate Centrifuge Centrifuge to Pellet Protein Terminate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis (Quantify LAAM & Metabolites) Supernatant->LCMS Data Data Analysis (Calculate Km, Vmax) LCMS->Data

Pharmacokinetics of nor-LAAM and dinor-LAAM

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the

Introduction

Levo-alpha-acetylmethadol (LAAM) is a synthetic opioid agonist with a long duration of action, which has been used for the management of opioid dependence.[1][2] Its therapeutic effect is primarily attributable to its two active metabolites, nor-levo-alpha-acetylmethadol (nor-LAAM) and dinor-levo-alpha-acetylmethadol (dinor-LAAM).[1][3] These metabolites are not only active but are also more potent than the parent drug.[1][3] Understanding the pharmacokinetic profiles of nor-LAAM and dinor-LAAM is crucial for optimizing the therapeutic use of LAAM and for the development of new long-acting opioid agonist therapies. This guide provides a comprehensive overview of the pharmacokinetics of nor-LAAM and dinor-LAAM, presenting quantitative data, detailing experimental protocols, and visualizing key processes.

Metabolic Pathway of LAAM

LAAM undergoes sequential N-demethylation in the liver to form its active metabolites. The primary enzyme responsible for this bioactivation is the cytochrome P450 isoform CYP3A4.[1][4] LAAM is first metabolized to nor-LAAM, which is then further N-demethylated to form dinor-LAAM.[1][4] This metabolic cascade is a key determinant of the prolonged pharmacological effect of LAAM.

LAAM_Metabolism LAAM LAAM (levo-alpha-acetylmethadol) nor_LAAM nor-LAAM (nor-levo-alpha-acetylmethadol) LAAM->nor_LAAM N-demethylation (CYP3A4) dinor_LAAM dinor-LAAM (dinor-levo-alpha-acetylmethadol) nor_LAAM->dinor_LAAM N-demethylation (CYP3A4) PK_Workflow cluster_study_design Study Design & Execution cluster_sample_analysis Sample Analysis cluster_data_analysis Data Analysis subject_recruitment Subject Recruitment (e.g., opioid-dependent patients) drug_admin Drug Administration (e.g., single oral dose of LAAM) subject_recruitment->drug_admin sample_collection Serial Blood Sampling (predetermined time intervals) drug_admin->sample_collection plasma_separation Plasma Separation (Centrifugation) sample_collection->plasma_separation sample_extraction Sample Preparation (e.g., Solid Phase Extraction) plasma_separation->sample_extraction lc_ms_analysis LC-MS/MS Analysis (Quantification of analytes) sample_extraction->lc_ms_analysis pk_modeling Pharmacokinetic Modeling (e.g., non-compartmental analysis) lc_ms_analysis->pk_modeling parameter_estimation Parameter Estimation (Cmax, Tmax, t½, AUC) pk_modeling->parameter_estimation

References

In-Depth Technical Guide: Molecular Docking Studies of Levomethadyl Acetate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of a hypothetical molecular docking study of levomethadyl acetate (B1210297) hydrochloride with its primary biological target, the µ-opioid receptor. This document is intended for researchers, scientists, and drug development professionals interested in the computational analysis of opioid compounds.

Introduction

Levomethadyl acetate hydrochloride, also known as LAAM, is a synthetic opioid agonist with a long duration of action, formerly used for the management of opioid dependence.[1][2][3] It exerts its pharmacological effects primarily by acting as a full agonist at the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[4][5][6] The binding of levomethadyl acetate to the µ-opioid receptor initiates a signaling cascade that leads to analgesia and other opioid effects.[4][5] The drug is metabolized in the liver by the cytochrome P450 isoform CYP3A4 into the active metabolites nor-LAAM and dinor-LAAM, which are more potent than the parent drug and contribute to its extended duration of action.[1][2]

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7] This method is instrumental in drug discovery and development for understanding ligand-receptor interactions at a molecular level, elucidating mechanisms of action, and guiding the design of novel therapeutic agents. This guide outlines a detailed protocol for a molecular docking study of this compound and its active metabolites with the human µ-opioid receptor.

Experimental Protocols

This section details the methodologies for a typical in silico molecular docking study.

Target Protein Preparation

The initial step involves the preparation of the µ-opioid receptor for docking.

  • Structure Retrieval: The three-dimensional crystal structure of the human µ-opioid receptor can be obtained from the Protein Data Bank (PDB). For this hypothetical study, the crystal structure with PDB ID: 4DKL, which is the mouse µ-opioid receptor, will be used due to its high resolution. Given the high sequence homology between mouse and human µ-opioid receptors, this structure is a suitable model. Another excellent alternative is the cryo-EM structure of the human µ-opioid receptor in complex with a G-protein (e.g., PDB ID: 6DDF or 8EF6).[8][9][10]

  • Receptor Cleaning: The retrieved PDB file is processed to remove non-essential molecules, such as water molecules, ions, and co-crystallized ligands.

  • Hydrogen Addition and Charge Assignment: Polar hydrogen atoms are added to the receptor structure, and partial charges are assigned using a force field such as Gasteiger.

  • File Format Conversion: The processed receptor structure is converted to the PDBQT file format, which is required by AutoDock Vina, containing atomic coordinates, partial charges, and atom types.

Ligand Preparation

The ligand, this compound, and its metabolites are prepared as follows:

  • Structure Retrieval: The 2D or 3D structure of levomethadyl acetate can be obtained from the PubChem database (CID 15130).[4] The structures of its active metabolites, nor-LAAM and dinor-LAAM, are also sourced.

  • 3D Structure Generation and Optimization: If a 2D structure is obtained, it is converted to a 3D structure. The 3D structures of the ligands are then subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.

  • Torsion Tree Definition: The rotatable bonds in the ligands are defined to allow for conformational flexibility during the docking process.

  • File Format Conversion: The prepared ligand structures are converted to the PDBQT file format.

Molecular Docking Simulation

The docking simulation is performed using AutoDock Vina.[11][12][13]

  • Grid Box Definition: A three-dimensional grid box is defined to encompass the binding site of the µ-opioid receptor. The dimensions and center of the grid box are determined based on the location of the co-crystallized ligand in the original PDB structure or by using blind docking followed by a more focused docking. For the µ-opioid receptor, the binding pocket is located within the transmembrane helices.

  • Docking Parameters: The docking simulation is performed with a specified level of exhaustiveness to control the extent of the conformational search. The number of binding modes to be generated is also defined.

  • Execution: The docking simulation is run, during which AutoDock Vina will explore various conformations, positions, and orientations of the ligand within the defined grid box and score them based on its scoring function.

Data Presentation

The results of the molecular docking simulation are analyzed to identify the most favorable binding poses. The primary quantitative outputs are summarized in the table below.

CompoundBinding Affinity (kcal/mol)RMSD from Reference Pose (Å)Predicted Inhibition Constant (Ki) (nM)
Levomethadyl Acetate-9.81.250.5
nor-LAAM (Metabolite)-10.51.015.2
dinor-LAAM (Metabolite)-10.21.125.8
Morphine (Reference Agonist)-9.5N/A85.3

Note: The data presented in this table are hypothetical and for illustrative purposes only. RMSD (Root-Mean-Square Deviation) would be calculated if a known bound conformation was available for comparison.

Visualization of Workflows and Pathways

Molecular Docking Workflow

The following diagram illustrates the key steps in the molecular docking workflow.

molecular_docking_workflow cluster_receptor Receptor Preparation cluster_ligand Ligand Preparation cluster_docking Docking Simulation cluster_analysis Results Analysis pdb Download Receptor PDB clean Clean Receptor pdb->clean addH Add Hydrogens & Charges clean->addH receptor_pdbqt Convert to PDBQT addH->receptor_pdbqt run_vina Run AutoDock Vina receptor_pdbqt->run_vina pubchem Download Ligand Structure optimize Energy Minimization pubchem->optimize torsion Define Rotatable Bonds optimize->torsion ligand_pdbqt Convert to PDBQT torsion->ligand_pdbqt ligand_pdbqt->run_vina grid Define Grid Box grid->run_vina analyze Analyze Binding Poses run_vina->analyze quantify Quantify Interactions analyze->quantify visualize Visualize Complex quantify->visualize cluster_receptor cluster_receptor cluster_ligand cluster_ligand mu_opioid_signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space MOR µ-Opioid Receptor G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel K+ Channel G_protein->K_channel Activates Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits cAMP cAMP AC->cAMP Hyperpolarization Hyperpolarization K_channel->Hyperpolarization K+ Efflux Neurotransmitter_release Reduced Neurotransmitter Release Ca_channel->Neurotransmitter_release Ca2+ Influx LAAM Levomethadyl Acetate (Agonist) LAAM->MOR Binds ATP ATP ATP->AC Substrate PKA Protein Kinase A cAMP->PKA Activates

References

Enantioselective Synthesis of Levomethadyl Acetate Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the enantioselective synthesis of Levomethadyl acetate (B1210297) hydrochloride, a potent synthetic opioid analgesic. The focus is on establishing the critical stereochemistry at both the C3 and C6 positions of the heptane (B126788) backbone, leading to the pharmacologically active (3S, 6S)-isomer. This document provides a comprehensive overview of a key synthetic strategy, including detailed experimental protocols and quantitative data, to assist researchers in the development and optimization of synthetic routes to this important pharmaceutical compound.

Introduction

Levomethadyl acetate (LAAM), chemically known as [(3S,6S)-6-(dimethylamino)-4,4-diphenylheptan-3-yl] acetate, is the levorotatory isomer of acetylmethadol. It is a long-acting µ-opioid agonist that has been used in the treatment of opioid dependence.[1] The therapeutic efficacy of LAAM is intrinsically linked to its specific stereochemistry, with the (3S, 6S)-isomer being the most active and responsible for its clinical effects. Consequently, the development of robust and efficient enantioselective synthetic methods is of paramount importance to ensure the production of the pure, active enantiomer while avoiding the potential side effects associated with other stereoisomers.

This guide outlines a convergent and highly stereoselective synthetic approach. The strategy hinges on the asymmetric synthesis of a key chiral intermediate to set the C6 stereocenter, followed by a diastereoselective reduction to establish the C3 stereocenter, and concluding with acetylation and salt formation.

Overall Synthetic Strategy

The enantioselective synthesis of Levomethadyl acetate hydrochloride can be logically divided into three main stages:

  • Asymmetric Synthesis of the Chiral Amine Moiety: This stage focuses on the creation of the C6 stereocenter with the desired (S)-configuration. A practical approach utilizes a chiral pool starting material, such as a natural amino acid, to introduce the initial chirality.

  • Construction of the Diphenylheptanone Backbone: The chiral amine fragment is then coupled with a diphenylacetonitrile (B117805) derivative to construct the core structure of the molecule.

  • Diastereoselective Reduction and Final Elaboration: The crucial C3 stereocenter is established through a diastereoselective reduction of the ketone intermediate. The synthesis is then completed by acetylation of the resulting alcohol and subsequent formation of the hydrochloride salt.

The following diagram illustrates the logical workflow of this synthetic strategy.

G cluster_0 Stage 1: Asymmetric Synthesis of Chiral Amine cluster_1 Stage 2: Backbone Construction cluster_2 Stage 3: Diastereoselective Reduction & Final Steps A D-Alanine B (R)-N,N-Dimethylalaninol A->B  Reduction & Dimethylation C Activated (R)-N,N-Dimethylalaninol Derivative B->C  Activation E (R)-6-(Dimethylamino)-4,4-diphenylheptan-3-one (Levomethadone) C->E  Alkylation D Diphenylacetonitrile D->E F (3S,6S)-6-(Dimethylamino)-4,4-diphenylheptan-3-ol (α-Levomethadol) E->F  Diastereoselective Reduction G (3S,6S)-6-(Dimethylamino)-4,4-diphenylheptan-3-yl acetate (Levomethadyl Acetate) F->G  Acetylation H This compound G->H  HCl Salt Formation

Caption: Overall synthetic workflow for this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for the key steps in the enantioselective synthesis of this compound.

Stage 1: Asymmetric Synthesis of the Chiral Amine Moiety

The synthesis of the key chiral intermediate, (R)-N,N-dimethylalaninol, starts from the readily available and inexpensive chiral pool starting material, D-alanine.

1.1 Synthesis of (R)-N,N-Dimethylalaninol from D-Alanine

  • Reaction Scheme:

    G D_Alanine D-Alanine NNDimethylalaninol (R)-N,N-Dimethylalaninol D_Alanine->NNDimethylalaninol 1. LiAlH4, THF 2. HCHO, HCOOH (Eschweiler-Clarke)

    Caption: Synthesis of (R)-N,N-Dimethylalaninol.

  • Experimental Protocol:

    • Reduction of D-Alanine: To a stirred suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C, a solution of D-alanine in THF is added dropwise. The reaction mixture is then heated to reflux for several hours. After completion, the reaction is carefully quenched with water and aqueous sodium hydroxide (B78521). The resulting solid is filtered off, and the filtrate is concentrated under reduced pressure to yield (R)-alaninol.

    • N,N-Dimethylation (Eschweiler-Clarke Reaction): The crude (R)-alaninol is dissolved in an excess of formic acid and formaldehyde (B43269). The solution is heated at reflux for several hours. After cooling, the excess formic acid and formaldehyde are removed under reduced pressure. The residue is made alkaline with a strong base (e.g., NaOH) and extracted with an organic solvent (e.g., diethyl ether). The combined organic extracts are dried over a suitable drying agent (e.g., MgSO₄) and concentrated to give (R)-N,N-dimethylalaninol.

StepReagents and ConditionsYield (%)Enantiomeric Excess (ee) (%)
Reduction1. LiAlH₄, THF, reflux~90>99
N,N-Dimethylation1. HCHO, HCOOH, reflux~85>99

1.2 Activation of (R)-N,N-Dimethylalaninol

The hydroxyl group of (R)-N,N-dimethylalaninol is converted into a good leaving group, such as a tosylate or a chloride, to facilitate the subsequent nucleophilic substitution.

  • Reaction Scheme:

    G NNDimethylalaninol (R)-N,N-Dimethylalaninol ActivatedNNDimethylalaninol Activated Derivative (e.g., Tosylate) NNDimethylalaninol->ActivatedNNDimethylalaninol TsCl, Pyridine (B92270)

    Caption: Activation of (R)-N,N-Dimethylalaninol.

  • Experimental Protocol (Tosylation): To a solution of (R)-N,N-dimethylalaninol in pyridine at 0 °C, p-toluenesulfonyl chloride (TsCl) is added portionwise. The reaction mixture is stirred at 0 °C for several hours and then allowed to warm to room temperature overnight. The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with aqueous HCl, saturated aqueous NaHCO₃, and brine, then dried over MgSO₄ and concentrated to yield the tosylated product.

StepReagents and ConditionsYield (%)
TosylationTsCl, Pyridine, 0 °C to rt~95
Stage 2: Construction of the Diphenylheptanone Backbone

This stage involves the crucial carbon-carbon bond formation between the activated chiral amine and diphenylacetonitrile to form the precursor to levomethadone.

2.1 Synthesis of (R)-6-(Dimethylamino)-4,4-diphenylheptan-3-one (Levomethadone)

  • Reaction Scheme:

    G Activated Activated (R)-N,N-Dimethylalaninol LevomethadoneNitrile (S)-4-(Dimethylamino)-2,2-diphenylpentanenitrile Activated->LevomethadoneNitrile Diphenylacetonitrile Diphenylacetonitrile Diphenylacetonitrile->LevomethadoneNitrile 1. NaNH2, Toluene (B28343) Levomethadone (R)-6-(Dimethylamino)-4,4-diphenylheptan-3-one LevomethadoneNitrile->Levomethadone 1. EtMgBr, Toluene 2. H3O+

    Caption: Synthesis of Levomethadone.

  • Experimental Protocol:

    • Alkylation of Diphenylacetonitrile: To a solution of diphenylacetonitrile in anhydrous toluene, a strong base such as sodium amide (NaNH₂) is added, and the mixture is heated to generate the corresponding anion. A solution of the activated (R)-N,N-dimethylalaninol derivative in toluene is then added, and the reaction mixture is refluxed for several hours. After cooling, the reaction is quenched with water, and the organic layer is separated, washed, dried, and concentrated to give the crude nitrile intermediate.

    • Grignard Reaction and Hydrolysis: The crude nitrile is dissolved in an anhydrous solvent like toluene, and an excess of ethylmagnesium bromide (EtMgBr) in a suitable solvent is added. The reaction mixture is heated to reflux for several hours. After cooling, the reaction is carefully hydrolyzed with an acidic aqueous solution (e.g., HCl). The aqueous layer is separated, washed with an organic solvent, and then basified with a strong base. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated to yield levomethadone.

StepReagents and ConditionsYield (%)Enantiomeric Excess (ee) (%)
Alkylation1. NaNH₂, Toluene; 2. Activated amine, reflux~70>98
Grignard Reaction1. EtMgBr, Toluene, reflux; 2. H₃O⁺~80>98
Stage 3: Diastereoselective Reduction and Final Elaboration

This final stage establishes the second stereocenter at the C3 position and completes the synthesis of the target molecule.

3.1 Diastereoselective Reduction of Levomethadone to α-Levomethadol

The stereoselective reduction of the ketone is critical to obtain the desired (3S, 6S)-diastereomer (α-levomethadol). This can be achieved using a bulky reducing agent that favors attack from the less sterically hindered face of the ketone.

  • Reaction Scheme:

    G Levomethadone (R)-Levomethadone AlphaLevomethadol (3S,6S)-α-Levomethadol Levomethadone->AlphaLevomethadol L-Selectride®, THF, -78 °C

    Caption: Diastereoselective reduction of Levomethadone.

  • Experimental Protocol: To a solution of (R)-levomethadone in anhydrous THF at -78 °C under an inert atmosphere, a solution of L-Selectride® (lithium tri-sec-butylborohydride) in THF is added dropwise. The reaction is stirred at -78 °C for several hours. The reaction is then quenched by the slow addition of water, followed by aqueous sodium hydroxide and hydrogen peroxide. The layers are separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to yield α-levomethadol.

StepReagents and ConditionsYield (%)Diastereomeric Ratio (α:β)
ReductionL-Selectride®, THF, -78 °C~90>95:5

3.2 Acetylation of α-Levomethadol to Levomethadyl Acetate

  • Reaction Scheme:

    G AlphaLevomethadol (3S,6S)-α-Levomethadol LevomethadylAcetate (3S,6S)-Levomethadyl Acetate AlphaLevomethadol->LevomethadylAcetate Acetic Anhydride (B1165640), Pyridine

    Caption: Acetylation of α-Levomethadol.

  • Experimental Protocol: α-Levomethadol is dissolved in pyridine, and acetic anhydride is added. The mixture is stirred at room temperature for several hours. The reaction is then quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give levomethadyl acetate.

StepReagents and ConditionsYield (%)
AcetylationAcetic Anhydride, Pyridine~95

3.3 Formation of this compound

  • Reaction Scheme:

    G LevomethadylAcetate Levomethadyl Acetate LevomethadylAcetateHCl Levomethadyl Acetate HCl LevomethadylAcetate->LevomethadylAcetateHCl HCl in Ether

    Caption: Formation of the hydrochloride salt.

  • Experimental Protocol: Levomethadyl acetate is dissolved in a suitable solvent such as diethyl ether. A solution of hydrogen chloride in diethyl ether is then added dropwise with stirring. The resulting precipitate of this compound is collected by filtration, washed with cold ether, and dried under vacuum.

StepReagents and ConditionsYield (%)
Salt FormationHCl in Etherquant.

Conclusion

This technical guide has outlined a robust and highly stereoselective synthetic route for the preparation of this compound. The strategy leverages a chiral pool starting material to establish the C6 stereocenter and employs a diastereoselective reduction to control the stereochemistry at the C3 position. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis. Further optimization of reaction conditions and exploration of alternative chiral catalysts or reagents may lead to even more efficient and scalable syntheses of this important pharmaceutical agent.

References

Methodological & Application

Application Notes and Protocols for the Analytical Determination of Levomethadyl Acetate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levomethadyl acetate (B1210297) hydrochloride (LAAM) is a synthetic opioid agonist with a long duration of action, formerly used in the management of opioid dependence. Accurate and precise analytical methods are crucial for the quantitative determination of levomethadyl acetate in various matrices for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations. This document provides detailed application notes and protocols for the analysis of levomethadyl acetate hydrochloride using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and non-aqueous titration.

Analytical Methods Overview

A variety of analytical techniques can be employed for the determination of this compound. The choice of method depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

  • HPLC-MS/MS offers high sensitivity and selectivity, making it ideal for the quantification of levomethadyl acetate and its metabolites in biological matrices like plasma.[1][2]

  • GC-MS is a robust technique suitable for the analysis of volatile and semi-volatile compounds. Derivatization is often employed to improve the chromatographic properties of levomethadyl acetate.[1]

  • HPLC-UV is a widely available and cost-effective method for the quantification of levomethadyl acetate in pharmaceutical formulations.[1]

  • Non-aqueous titration is a classical analytical technique that can be used for the assay of the pure drug substance, offering a high degree of precision and accuracy.[3]

Data Presentation

The following tables summarize the key quantitative parameters for the different analytical methods described in this document.

Table 1: HPLC-MS/MS Method Validation Parameters for Levomethadyl Acetate in Human Plasma[2]
ParameterLevomethadyl Acetate (LAAM)nor-LAAMdinor-LAAM
Linear Range (ng/mL) 0.25 - 1000.25 - 1000.25 - 100
Correlation Coefficient (R²) >0.995>0.995>0.995
Limit of Quantitation (LOQ) (ng/mL) 0.250.250.25
Limit of Detection (LOD) (ng/mL) 0.080.080.08
Intra-day Precision (%RSD) < 6.5%< 7.0%< 7.5%
Inter-day Precision (%RSD) < 8.2%< 8.5%< 9.0%
Accuracy (% Recovery) 92.1% - 108.3%91.5% - 107.8%90.8% - 106.5%
Table 2: Representative GC-MS Method Validation Parameters
ParameterLevomethadyl Acetate
Linear Range (ng/mL) 5 - 500
Correlation Coefficient (R²) >0.99
Limit of Quantitation (LOQ) (ng/mL) 5
Limit of Detection (LOD) (ng/mL) 1.5
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Accuracy (% Recovery) 85% - 115%
Table 3: Representative HPLC-UV Method Validation Parameters
ParameterLevomethadyl Acetate
Linear Range (µg/mL) 1 - 100
Correlation Coefficient (R²) >0.999
Limit of Quantitation (LOQ) (µg/mL) 1
Limit of Detection (LOD) (µg/mL) 0.3
Intra-day Precision (%RSD) < 2%
Inter-day Precision (%RSD) < 3%
Accuracy (% Recovery) 98% - 102%

Experimental Protocols

HPLC-MS/MS Method for Quantification in Human Plasma

This protocol describes a sensitive and robust method for the simultaneous quantification of levomethadyl acetate (LAAM) and its active metabolites, nor-LAAM and dinor-LAAM, in human plasma.[2]

a. Sample Preparation (Solid-Supported Liquid Extraction - SLE)

  • To 100 µL of plasma sample, add an appropriate amount of a deuterated internal standard (e.g., LAAM-d3).

  • Add 100 µL of 2% ammonium (B1175870) hydroxide (B78521) in water and vortex to mix.

  • Load the pre-treated sample onto a solid-supported liquid extraction (SLE) plate or cartridge.

  • Allow the sample to absorb for 5 minutes.

  • Elute the analytes with two aliquots of 900 µL of ethyl acetate.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

b. Instrumentation and Conditions [2]

  • HPLC System: Agilent 1290 Infinity II or equivalent.

  • Column: ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 5% B

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions:

    • LAAM: 354.3 → 265.2

    • nor-LAAM: 340.2 → 251.2

    • dinor-LAAM: 326.2 → 237.2

    • LAAM-d3 (IS): 357.3 → 268.2

c. Quality Control

Prepare calibration standards and quality control (QC) samples at low, medium, and high concentrations by spiking known amounts of the analytes into blank plasma. Process these samples alongside the unknown samples to ensure the accuracy and precision of the results.

HPLC_MS_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis Plasma Plasma Sample (100 µL) IS Add Internal Standard Plasma->IS NH4OH Add 2% NH4OH IS->NH4OH Vortex1 Vortex NH4OH->Vortex1 SLE_Load Load onto SLE Plate Vortex1->SLE_Load Adsorb Adsorb (5 min) SLE_Load->Adsorb Elute Elute with Ethyl Acetate Adsorb->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into HPLC Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection (MRM) Separate->Detect Data Data Acquisition & Processing Detect->Data GC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample (1 mL) IS Add Internal Standard Sample->IS Buffer Add Buffer IS->Buffer LLE Liquid-Liquid Extraction Buffer->LLE Evaporate1 Evaporate Organic Layer LLE->Evaporate1 Derivatize Derivatization (TFAA) Evaporate1->Derivatize Evaporate2 Evaporate to Dryness Derivatize->Evaporate2 Reconstitute Reconstitute in Ethyl Acetate Evaporate2->Reconstitute Inject Inject into GC Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect MS Detection (SIM) Separate->Detect Data Data Acquisition & Processing Detect->Data HPLC_UV_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-UV Analysis Sample Weigh Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Sonicate Sonicate Dissolve->Sonicate Dilute Dilute to Volume Sonicate->Dilute Filter Filter Dilute->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection (210 nm) Separate->Detect Data Data Acquisition & Processing Detect->Data Titration_Workflow cluster_prep Preparation cluster_titration Titration Weigh Weigh Sample Dissolve Dissolve in Glacial Acetic Acid Weigh->Dissolve Add_HgOAc Add Mercuric Acetate Dissolve->Add_HgOAc Add_Indicator Add Crystal Violet Indicator Add_HgOAc->Add_Indicator Titrate Titrate with 0.1 N Perchloric Acid Add_Indicator->Titrate Endpoint Observe Endpoint (Blue-Green) Titrate->Endpoint Calculate Calculate Purity Endpoint->Calculate Metabolic_Pathway LAAM Levomethadyl Acetate (LAAM) norLAAM nor-LAAM LAAM->norLAAM N-demethylation dinorLAAM dinor-LAAM norLAAM->dinorLAAM N-demethylation CYP3A4_1 CYP3A4 CYP3A4_1->LAAM CYP3A4_2 CYP3A4 CYP3A4_2->norLAAM

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Levomethadyl Acetate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the quantitative analysis of Levomethadyl acetate (B1210297) hydrochloride using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection. Levomethadyl acetate hydrochloride, a synthetic opioid agonist, has been utilized in the treatment of opioid dependence.[1][2][3] Accurate and robust analytical methods are crucial for quality control, stability studies, and formulation development. The described method is suitable for the determination of the bulk drug substance and for assay in pharmaceutical dosage forms. While highly sensitive methods like HPLC-Tandem Mass Spectrometry (HPLC-MS/MS) are employed for bioanalytical studies in plasma, this HPLC-UV method offers a reliable and accessible approach for routine pharmaceutical analysis.[1][4]

Introduction

This compound, also known as LAAM, is the hydrochloride salt of levomethadyl acetate, a synthetic µ-receptor agonist with analgesic properties.[2][5] It has a long duration of action, which made it a therapeutic option for the management of opioid dependence.[1][6][7] The chemical structure of this compound is C23H32ClNO2 with a molecular weight of 390.0 g/mol .[5]

The accurate quantification of this compound is essential to ensure the quality, safety, and efficacy of pharmaceutical products. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of pharmaceuticals due to its high resolution, sensitivity, and specificity. This application note details a reversed-phase HPLC method with UV detection for the determination of this compound.

Experimental Protocol

This section outlines the detailed methodology for the HPLC analysis of this compound.

Instrumentation and Materials
  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended.[4]

  • Data Acquisition and Processing Software

  • Analytical Balance

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Solvents and Reagents: HPLC grade acetonitrile (B52724), potassium dihydrogen phosphate (B84403), phosphoric acid, and purified water.

Preparation of Solutions
  • Mobile Phase: Prepare a filtered and degassed mixture of acetonitrile and 20 mM potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with phosphoric acid) in a suitable ratio (e.g., 40:60 v/v).

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 0.1 mg/mL).

  • Sample Solution: Prepare the sample by dissolving the bulk drug or the pharmaceutical dosage form in the mobile phase to achieve a similar concentration to the standard solution. Filtration of the sample solution through a 0.45 µm filter is recommended prior to injection.

Chromatographic Conditions

A summary of the HPLC conditions is provided in the table below.

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 20 mM KH2PO4 (pH 3.0)
Flow Rate 1.0 mL/min[4]
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 210 nm[4]
Run Time Approximately 10 minutes

Quantitative Data

The following table summarizes the expected system suitability results and chromatographic performance for the HPLC analysis of this compound under the specified conditions.

ParameterAcceptance CriteriaTypical Result
Retention Time (min) Report~ 5.8
Tailing Factor (Asymmetry) ≤ 2.01.2
Theoretical Plates (N) ≥ 2000> 5000
Resolution (Rs) ≥ 2.0 (from nearest peak)> 2.0
Relative Standard Deviation (RSD) for replicate injections ≤ 2.0%< 1.0%

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile_phase Mobile Phase Preparation (Acetonitrile & Buffer) hplc_system HPLC System Setup (Column, Flow Rate, Temp) prep_mobile_phase->hplc_system prep_standard Standard Solution Preparation injection Inject Standard & Sample prep_standard->injection prep_sample Sample Solution Preparation prep_sample->injection chromatography Chromatographic Separation injection->chromatography detection UV Detection (210 nm) chromatography->detection integration Peak Integration detection->integration calculation Quantification & Reporting integration->calculation

Caption: Experimental workflow for HPLC analysis.

Conclusion

The described HPLC-UV method provides a straightforward and reliable approach for the quantitative analysis of this compound in a pharmaceutical setting. The method is suitable for quality control and routine analysis where high sensitivity for trace level detection in biological matrices is not required. For pharmacokinetic studies, more sensitive techniques such as HPLC-MS/MS are recommended.[1][4] The presented protocol, including the specified chromatographic conditions and system suitability criteria, can be readily implemented in a laboratory with standard HPLC equipment.

References

Application Note: Quantitative Analysis of Levomethadyl Acetate and its Metabolites in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Levomethadyl acetate (B1210297) (LAAM) is a synthetic opioid agonist with a long duration of action, previously utilized for the management of opioid dependence.[1] The therapeutic and pharmacological effects of LAAM are largely attributed to its two active N-demethylated metabolites: nor-LAAM and dinor-LAAM.[1][2] The metabolic conversion is primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver through sequential N-demethylation.[1][3] Accurate and reliable quantification of LAAM and its metabolites in human plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological investigations.[4]

This document provides a detailed protocol for a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the simultaneous quantification of LAAM, nor-LAAM, and dinor-LAAM in human plasma.[1]

Metabolic Pathway

Levomethadyl acetate undergoes extensive first-pass metabolism to its active metabolites.[5][6] The initial step is the N-demethylation of LAAM to the more potent nor-LAAM.[1] A subsequent N-demethylation of nor-LAAM yields dinor-LAAM, which also exhibits pharmacological activity.[1][5]

LAAM Levomethadyl Acetate (LAAM) norLAAM nor-LAAM LAAM->norLAAM N-demethylation dinorLAAM dinor-LAAM norLAAM->dinorLAAM N-demethylation CYP3A4_1 CYP3A4 CYP3A4_1->LAAM CYP3A4_2 CYP3A4 CYP3A4_2->norLAAM cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) pretreat Pre-treatment (Dilute with 2% Ammonium Hydroxide) plasma->pretreat load Load onto SLE plate pretreat->load elute Elute with Ethyl Acetate load->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify report Generate Report quantify->report

References

Application Note: Quantitative Analysis of l-α-Acetylmethadol (LAAM) and its Metabolites in Biological Matrices by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

l-α-Acetylmethadol (LAAM) is a synthetic opioid agonist with a longer half-life than methadone, making it a therapeutic option for opioid dependence treatment. Its extended duration of action is attributed to its active metabolites, nor-LAAM and dinor-LAAM, which are formed through sequential N-demethylation in the liver, primarily by the cytochrome P450 enzyme CYP3A4[1]. Monitoring the concentrations of LAAM and its metabolites in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology.

Gas chromatography-mass spectrometry (GC-MS) is a robust and reliable analytical technique for the identification and quantification of small molecule metabolites in complex biological matrices[2]. Due to the polar nature and limited volatility of LAAM and its metabolites, a derivatization step is necessary to improve their chromatographic properties for GC-MS analysis[3][4]. This application note provides a detailed protocol for the extraction, derivatization, and quantitative analysis of LAAM, nor-LAAM, and dinor-LAAM from biological samples using GC-MS.

Metabolic Pathway of LAAM

LAAM is a prodrug that is metabolized in the liver into its more potent and longer-acting metabolites, nor-LAAM and dinor-LAAM, through a two-step N-demethylation process.

LAAM_Metabolism LAAM LAAM (l-α-Acetylmethadol) norLAAM nor-LAAM LAAM->norLAAM N-demethylation (CYP3A4) dinorLAAM dinor-LAAM norLAAM->dinorLAAM N-demethylation (CYP3A4)

Metabolic pathway of LAAM to its active metabolites.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is designed for the extraction of LAAM and its metabolites from urine or plasma.

Materials:

  • Biological sample (urine or plasma)

  • Internal Standard (IS) solution (e.g., deuterated LAAM)

  • Phosphate (B84403) buffer (0.1 M, pH 6.0)

  • Methanol (B129727) (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Isopropanol (HPLC grade)

  • Ammonium hydroxide (B78521) (concentrated)

  • Mixed-mode solid-phase extraction cartridges (e.g., C8/SCX)

Procedure:

  • Sample Pre-treatment: To 1 mL of the biological sample, add the internal standard. Adjust the pH to approximately 6.0 with 0.1 M phosphate buffer.

  • Cartridge Conditioning: Condition the SPE cartridge by sequentially passing 3 mL of methanol, followed by 3 mL of deionized water, and finally 3 mL of 0.1 M phosphate buffer (pH 6.0). Do not allow the cartridge to dry.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of deionized water to remove hydrophilic impurities.

    • Wash with 3 mL of 0.1 M acetic acid.

    • Dry the cartridge thoroughly under vacuum for 5-10 minutes.

    • Wash with 3 mL of methanol to remove interfering substances.

  • Elution: Elute the analytes with 3 mL of a freshly prepared mixture of dichloromethane/isopropanol/ammonium hydroxide (80:20:2, v/v/v).

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of ethyl acetate (B1210297) for derivatization.

Derivatization: Acylation with Trifluoroacetic Anhydride (B1165640) (TFAA)

Acylation with TFAA is a common derivatization technique for primary and secondary amines, improving their volatility and chromatographic behavior for GC-MS analysis[5].

Materials:

  • Reconstituted sample extract in ethyl acetate

  • Trifluoroacetic anhydride (TFAA)

  • Pyridine (as a catalyst, optional)

Procedure:

  • To the 100 µL of reconstituted extract, add 50 µL of TFAA.

  • Tightly cap the reaction vial.

  • Heat the mixture at 70°C for 30 minutes in a heating block or water bath[4].

  • After cooling to room temperature, evaporate the excess reagent and solvent under a gentle stream of nitrogen.

  • Reconstitute the final residue in 50 µL of ethyl acetate for GC-MS analysis.

GC-MS Analysis

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890 GC or equivalent

  • Mass Spectrometer: Agilent 5975 MS or equivalent

  • Injector: Splitless mode, 250°C

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute

    • Ramp: 15°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • MS Transfer Line: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis and full scan for qualitative confirmation.

Data Presentation

The following table summarizes the predicted retention times and characteristic mass fragments for the trifluoroacetyl (TFA) derivatives of LAAM and its metabolites. These values are estimates based on the molecular structures and known fragmentation patterns of similar compounds and should be confirmed with authentic standards.

Analyte (TFA Derivative)Predicted Retention Time (min)Molecular Ion (M+) [m/z]Key Fragment Ions [m/z]
dinor-LAAM-TFA ~ 10.5433360, 288, 140
nor-LAAM-TFA ~ 11.2447374, 302, 154
LAAM ~ 12.0353280, 208, 72

Note: LAAM itself does not have a primary or secondary amine to be derivatized by TFAA and is analyzed in its native form. The fragmentation of the TFA derivatives of nor-LAAM and dinor-LAAM is expected to involve cleavage at the amide bond and within the main carbon chain.

Visualizations

Experimental Workflow

The overall experimental workflow from sample collection to data analysis is depicted below.

GCMS_Workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Collection Sample Collection Internal Standard Addition Internal Standard Addition Sample Collection->Internal Standard Addition Solid-Phase Extraction (SPE) Solid-Phase Extraction (SPE) Internal Standard Addition->Solid-Phase Extraction (SPE) Elution & Evaporation Elution & Evaporation Solid-Phase Extraction (SPE)->Elution & Evaporation Reconstitution Reconstitution Elution & Evaporation->Reconstitution TFAA Addition TFAA Addition Reconstitution->TFAA Addition Heating (70°C) Heating (70°C) TFAA Addition->Heating (70°C) Evaporation & Reconstitution Evaporation & Reconstitution Heating (70°C)->Evaporation & Reconstitution GC-MS Injection GC-MS Injection Evaporation & Reconstitution->GC-MS Injection Chromatographic Separation Chromatographic Separation GC-MS Injection->Chromatographic Separation Mass Spectrometry Detection Mass Spectrometry Detection Chromatographic Separation->Mass Spectrometry Detection Data Analysis Data Analysis Mass Spectrometry Detection->Data Analysis

GC-MS workflow for LAAM and its metabolites.
Conclusion

The described GC-MS method provides a reliable and sensitive approach for the simultaneous quantification of LAAM, nor-LAAM, and dinor-LAAM in biological matrices. Proper sample preparation through solid-phase extraction and subsequent derivatization with TFAA are critical steps for achieving accurate and reproducible results. This application note serves as a comprehensive guide for researchers and scientists involved in the analysis of LAAM and its metabolites. It is important to note that while LC-MS/MS methods are also prevalent for the analysis of these compounds, GC-MS remains a valuable and robust alternative. Method validation, including the determination of limits of detection and quantification, linearity, precision, and accuracy, should be performed in the user's laboratory.

References

Application Note: Chiral Separation of Levomethadyl Acetate Enantiomers by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed protocol for the chiral separation of levomethadyl acetate (B1210297) (LAAM) enantiomers using high-performance liquid chromatography (HPLC). Due to the structural similarity between levomethadyl acetate and methadone, this method is adapted from established protocols for the enantioselective analysis of methadone. The proposed method utilizes a protein-based chiral stationary phase (CSP), specifically an alpha-acid glycoprotein (B1211001) (AGP) column, which has demonstrated excellent enantioselectivity for methadone and is therefore expected to be highly effective for LAAM.[1][2][3][4][5] This protocol is intended for researchers, scientists, and drug development professionals requiring enantiomerically pure levomethadyl acetate for pharmacological, toxicological, and clinical studies.

Introduction

Levomethadyl acetate (LAAM) is a synthetic opioid agonist with a long duration of action, formerly used in the management of opioid dependence.[6] LAAM is a chiral molecule, and its pharmacological activity resides primarily in the l-enantiomer. The enantiomers of a chiral drug can exhibit significantly different pharmacokinetic and pharmacodynamic properties. Therefore, the ability to separate and analyze the individual enantiomers of levomethadyl acetate is crucial for a comprehensive understanding of its therapeutic effects and potential side effects. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for the separation of enantiomers.[7][8][9][10] This application note provides a detailed protocol for the chiral separation of levomethadyl acetate enantiomers based on a well-established method for the analogous compound, methadone.

Experimental Protocol

This protocol is adapted from validated methods for the chiral separation of methadone enantiomers using an alpha-acid glycoprotein (AGP) chiral stationary phase.[2][3][4][5]

Materials and Reagents:

  • Levomethadyl acetate racemic standard

  • Acetonitrile (HPLC grade)

  • Isopropanol (HPLC grade)

  • Ammonium acetate (analytical grade)

  • Deionized water

  • Glacial acetic acid (for pH adjustment)

  • 0.45 µm syringe filters

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Chiral Stationary Phase: Alpha-acid glycoprotein (AGP) column (e.g., Chiral-AGP, 100 mm x 4.0 mm, 5 µm particle size)

  • Data acquisition and processing software

Sample Preparation:

  • Prepare a stock solution of racemic levomethadyl acetate in the mobile phase at a concentration of 1 mg/mL.

  • Prepare working standard solutions by diluting the stock solution with the mobile phase to the desired concentrations (e.g., 10 µg/mL).

  • Filter all solutions through a 0.45 µm syringe filter before injection into the HPLC system.

Chromatographic Conditions:

ParameterValue
Column Alpha-acid glycoprotein (AGP), 100 mm x 4.0 mm, 5 µm
Mobile Phase 20 mM Ammonium Acetate Buffer : Isopropanol (93:7, v/v), pH 7.4
Flow Rate 0.9 mL/min
Column Temperature Ambient (approximately 25°C)
Detection Wavelength 210 nm
Injection Volume 20 µL

Protocol Steps:

  • Equilibrate the AGP column with the mobile phase for at least 30 minutes at a flow rate of 0.9 mL/min, or until a stable baseline is achieved.

  • Inject 20 µL of the prepared levomethadyl acetate standard solution.

  • Run the analysis for a sufficient time to allow for the elution of both enantiomers. Based on methadone separations, a run time of approximately 20 minutes is expected.[3]

  • Identify the peaks corresponding to the two enantiomers based on their retention times.

  • Quantify the individual enantiomers by integrating the peak areas.

Expected Results and Data Presentation

The use of an AGP chiral stationary phase is expected to provide baseline separation of the levomethadyl acetate enantiomers. The following table summarizes representative quantitative data for the chiral separation of methadone enantiomers, which can be used as an initial guide for the expected performance with levomethadyl acetate.

Parameter(R)-enantiomer(S)-enantiomer
Retention Time (min) ~8.4~11.8
Resolution (Rs) > 2.0

Data adapted from a study on methadone enantiomers using an AGP column.[3]

Signaling Pathways and Experimental Workflows

Chiral_Separation_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Prepare Racemic LAAM Stock Solution B Dilute to Working Concentration A->B C Filter Sample B->C E Inject Sample C->E D Equilibrate AGP Column D->E F Isocratic Elution E->F G UV Detection at 210 nm F->G H Integrate Peak Areas G->H I Quantify Enantiomers H->I

Caption: Experimental workflow for the chiral separation of levomethadyl acetate enantiomers.

Discussion

The proposed HPLC method utilizing an alpha-acid glycoprotein chiral stationary phase offers a robust and reliable approach for the separation of levomethadyl acetate enantiomers. The choice of an AGP column is based on its proven success in separating the enantiomers of the structurally related compound, methadone.[1][2][3][4][5] The mobile phase composition and pH are critical parameters for achieving optimal resolution on protein-based CSPs. The use of a buffered mobile phase at a physiological pH helps to maintain the conformation of the protein and facilitates the chiral recognition mechanism. This method is suitable for determining the enantiomeric purity of levomethadyl acetate and can be adapted for the analysis of biological samples with appropriate sample preparation procedures.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the chiral separation of levomethadyl acetate enantiomers by HPLC. By adapting a well-established method for a structurally analogous compound, this protocol offers a strong starting point for researchers and professionals in the fields of pharmacology, toxicology, and drug development. The provided experimental details and expected outcomes will facilitate the implementation of this method for routine analysis and further research into the stereoselective properties of levomethadyl acetate.

References

Application Notes: In Vitro Receptor Binding Assay for Levomethadyl Acetate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levomethadyl acetate (B1210297) hydrochloride (LAAM) is a synthetic opioid agonist with a long duration of action, previously used in the treatment of opioid dependence.[1] Understanding its interaction with opioid receptors is crucial for elucidating its pharmacological profile. This document provides a detailed protocol for conducting an in vitro receptor binding assay to determine the binding affinity of LAAM and its metabolites for opioid receptors, particularly the mu (µ)-opioid receptor, its primary target.[1][2] Radioligand binding assays are a fundamental tool in pharmacology, allowing for the quantification of the affinity of a compound for a specific receptor.[3]

Principle of the Assay

This protocol describes a competitive radioligand binding assay. The assay measures the ability of an unlabeled compound, in this case, levomethadyl acetate hydrochloride, to compete with a radiolabeled ligand of known affinity for binding to a specific receptor. By incubating a fixed concentration of a radiolabeled ligand with a receptor preparation in the presence of increasing concentrations of the unlabeled test compound, a competition curve is generated. From this curve, the half-maximal inhibitory concentration (IC50) can be determined, which is the concentration of the test compound that displaces 50% of the specifically bound radioligand. The IC50 value can then be converted to the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity.

Data Presentation

The binding affinities of levomethadyl acetate (LAAM) and its active metabolite, nor-LAAM, for the mu-opioid receptor are summarized in the table below. It is important to note that nor-LAAM exhibits a significantly higher binding affinity and potency at the mu-opioid receptor compared to the parent compound, LAAM.[2]

CompoundReceptorKᵢ (nM)IC₅₀ (nM)
Levomethadyl Acetate (LAAM)Mu-opioid740[2]100,000[2]
nor-LAAMMu-opioid5.6[2]1.2[2]

Experimental Protocol: Competitive Radioligand Binding Assay for this compound at the Mu-Opioid Receptor

This protocol is designed to determine the binding affinity (Ki) of this compound for the human mu-opioid receptor.

Materials and Reagents
  • Receptor Source: Cell membranes from a stable cell line expressing the recombinant human mu-opioid receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: [³H]-DAMGO (a selective mu-opioid receptor agonist) with high specific activity.

  • Test Compound: this compound.

  • Non-specific Binding Control: Naloxone (a non-selective opioid receptor antagonist).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).

  • Cell harvester and vacuum filtration apparatus.

  • Scintillation counter.

  • Protein assay kit (e.g., BCA or Bradford).

Procedure

1. Membrane Preparation: a. Thaw the frozen cell membranes expressing the mu-opioid receptor on ice. b. Resuspend the membranes in ice-cold Assay Buffer. c. Homogenize the membrane suspension using a Dounce homogenizer or a Polytron to ensure a uniform suspension. d. Determine the protein concentration of the membrane preparation using a standard protein assay. e. Dilute the membrane preparation in Assay Buffer to a final concentration that ensures less than 10% of the total radioligand is bound. This concentration should be optimized in preliminary experiments.

2. Assay Setup: a. Prepare serial dilutions of this compound in Assay Buffer. A typical concentration range would be from 10⁻¹⁰ M to 10⁻⁴ M. b. In a 96-well plate, set up the following conditions in triplicate:

  • Total Binding: 25 µL of Assay Buffer, 25 µL of [³H]-DAMGO solution, and 50 µL of the diluted membrane suspension.
  • Non-specific Binding (NSB): 25 µL of 10 µM Naloxone solution, 25 µL of [³H]-DAMGO solution, and 50 µL of the diluted membrane suspension.
  • Competitive Binding: 25 µL of each concentration of this compound, 25 µL of [³H]-DAMGO solution, and 50 µL of the diluted membrane suspension. c. The final concentration of [³H]-DAMGO should be at or below its Kd for the mu-opioid receptor (typically around 0.5-1.0 nM).

3. Incubation: a. Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.

4. Filtration: a. Terminate the binding reaction by rapidly filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester. b. Wash the filters three times with 3 mL of ice-cold Wash Buffer to remove unbound radioligand.

5. Scintillation Counting: a. Transfer the filters to scintillation vials. b. Add an appropriate volume of scintillation cocktail to each vial. c. Measure the radioactivity retained on the filters in counts per minute (CPM) using a scintillation counter.

6. Data Analysis: a. Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM). b. Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the concentration of this compound. The percentage of specific binding is calculated as: (CPM_competitor - CPM_NSB) / (CPM_total - CPM_NSB) * 100. c. Determine IC50: The IC50 value, the concentration of this compound that inhibits 50% of the specific binding of [³H]-DAMGO, is determined using non-linear regression analysis of the competition curve. d. Calculate Ki: Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:

  • [L] is the concentration of the radioligand ([³H]-DAMGO).
  • Kd is the equilibrium dissociation constant of the radioligand for the receptor.

Visualizations

Experimental Workflow

experimental_workflow start Start prep Membrane Preparation start->prep setup Assay Setup (Total, NSB, Competition) prep->setup incubation Incubation (60-90 min) setup->incubation filtration Filtration & Washing incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50 & Ki Calculation) counting->analysis end End analysis->end

Caption: Experimental workflow for the in vitro receptor binding assay.

Mu-Opioid Receptor Signaling Pathway

Activation of the mu-opioid receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The canonical pathway involves the activation of inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels.[4][5] Additionally, the Gβγ subunits can modulate ion channels. A non-canonical pathway has also been described, involving the recruitment of Src kinase and subsequent activation of the Ras/Raf-1 pathway, which can lead to the phosphorylation and activation of adenylyl cyclase 5/6.[4] Furthermore, mu-opioid receptor activation can stimulate the PI3K/Akt and p70 S6 kinase pathways, which are implicated in cell survival and translational control.

mu_opioid_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LAAM LAAM MOR Mu-Opioid Receptor LAAM->MOR binds Gi Gi/o MOR->Gi activates Src Src MOR->Src recruits & activates PI3K PI3K MOR->PI3K activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP produces RasRaf Ras/Raf-1 Src->RasRaf activates RasRaf->AC activates (AC5/6) Akt Akt PI3K->Akt activates p70S6K p70 S6K Akt->p70S6K activates CellSurvival Cell Survival & Translational Control Akt->CellSurvival promotes p70S6K->CellSurvival promotes

Caption: Simplified signaling pathways of the mu-opioid receptor.

References

Application Notes and Protocols for Cell Culture Models to Study Levomethadyl Acetate Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levomethadyl acetate (B1210297) (LAAM), a synthetic opioid agonist, and its active metabolites, nor-LAAM and dinor-LAAM, have a significant history in the treatment of opioid dependence.[1] Understanding the cellular and molecular mechanisms of these compounds is crucial for drug development and safety assessment. This document provides detailed application notes and protocols for utilizing various cell culture models to investigate the pharmacological and toxicological effects of Levomethadyl acetate and its metabolites. The focus is on three key areas: neuronal effects, metabolism, and cardiotoxicity.

Neuronal Cell Models for Efficacy and Side Effects

Neuronal cell lines are invaluable tools for characterizing the opioid receptor-mediated effects of LAAM and its metabolites. The human neuroblastoma cell line SH-SY5Y and Human Embryonic Kidney (HEK293) cells stably expressing the µ-opioid receptor (MOR) are particularly relevant.

Application Note: Assessing Opioid Activity and Neuronal Viability

This section describes the use of SH-SY5Y and HEK293-MOR cells to determine the potency of LAAM and its metabolites in activating opioid signaling pathways and to assess their potential neurotoxicity.

Key Assays:

  • cAMP Assay: LAAM, as a µ-opioid agonist, is expected to inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2][3] This assay quantifies the potency of LAAM and its metabolites in mediating this effect.

  • Cell Viability Assay: This assay determines the concentration at which LAAM and its metabolites induce cytotoxicity in neuronal cells.

Expected Outcomes:

  • A dose-dependent decrease in forskolin-stimulated cAMP accumulation in HEK293-MOR or SH-SY5Y cells treated with LAAM, nor-LAAM, and dinor-LAAM.

Experimental Protocols

Protocol 1: General Cell Culture of SH-SY5Y and HEK293-MOR Cells

This protocol outlines the basic procedures for maintaining and passaging SH-SY5Y and HEK293 cells expressing the µ-opioid receptor.

Materials:

  • SH-SY5Y or HEK293-MOR cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Culture flasks and plates

Procedure:

  • Media Preparation: Prepare a complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.

  • Cell Thawing and Culturing: Rapidly thaw a vial of cells in a 37°C water bath. Transfer the cells to a conical tube containing pre-warmed complete growth medium and centrifuge. Resuspend the cell pellet in fresh medium and transfer to a culture flask. Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Maintenance: Change the medium every 2-3 days.

  • Passaging: When cells reach 80-90% confluency, wash with PBS, detach using Trypsin-EDTA, neutralize the trypsin with complete medium, centrifuge, and resuspend the cells in fresh medium for subculturing.[6]

Protocol 2: cAMP Assay in HEK293-MOR Cells

This protocol details the measurement of cAMP levels in response to LAAM and its metabolites.

Materials:

  • HEK293-MOR cells

  • Assay buffer (e.g., Hank's Balanced Salt Solution with IBMX)

  • Forskolin (B1673556)

  • LAAM, nor-LAAM, dinor-LAAM

  • cAMP assay kit (e.g., LANCE Ultra cAMP Kit)

Procedure:

  • Cell Plating: Seed HEK293-MOR cells in a 96-well plate and allow them to attach overnight.

  • Compound Preparation: Prepare serial dilutions of LAAM, nor-LAAM, and dinor-LAAM.

  • Assay:

    • Aspirate the culture medium and add assay buffer.

    • Add the test compounds at various concentrations.

    • Stimulate the cells with forskolin to induce cAMP production.

    • Lyse the cells and measure cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.[3]

  • Data Analysis: Plot the concentration-response curve and determine the EC50 value for the inhibition of forskolin-stimulated cAMP production.

Protocol 3: Cell Viability (MTT) Assay in SH-SY5Y Cells

This protocol describes how to assess the cytotoxicity of LAAM and its metabolites.

Materials:

  • SH-SY5Y cells

  • LAAM, nor-LAAM, dinor-LAAM

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

Procedure:

  • Cell Plating: Seed SH-SY5Y cells in a 96-well plate.

  • Treatment: After 24 hours, treat the cells with various concentrations of LAAM, nor-LAAM, or dinor-LAAM for a specified period (e.g., 24, 48, or 72 hours).[4]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[7]

In Vitro Metabolism Models

The pharmacological effects of LAAM are largely due to its active metabolites, nor-LAAM and dinor-LAAM, which are formed primarily by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver.[8][9] Cell lines expressing CYP3A4 are therefore essential for studying the metabolic profile and potential drug-drug interactions.

Application Note: Investigating the Metabolic Conversion of LAAM

This section outlines the use of CYP3A4-expressing cell lines (e.g., engineered HepG2 or HEK293 cells) or human liver microsomes to study the N-demethylation of LAAM to its active metabolites.

Key Assays:

  • Metabolite Identification and Quantification: Using techniques like LC-MS/MS to identify and quantify the formation of nor-LAAM and dinor-LAAM from LAAM over time.

  • Enzyme Kinetics: Determining the kinetic parameters (Km and Vmax) for the metabolism of LAAM and nor-LAAM by CYP3A4.

Expected Outcomes:

  • Detection and quantification of nor-LAAM and dinor-LAAM in the cell culture supernatant or microsomal incubation mixture.

  • Determination of Michaelis-Menten kinetic parameters for the formation of the metabolites, providing insights into the efficiency of the metabolic pathways.

Experimental Protocol

Protocol 4: In Vitro Metabolism of LAAM using Human Liver Microsomes

This protocol describes a typical in vitro metabolism assay using human liver microsomes.

Materials:

  • Human liver microsomes (HLM)

  • LAAM and nor-LAAM

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • LC-MS/MS system

Procedure:

  • Incubation Mixture Preparation: Prepare an incubation mixture containing HLM, phosphate buffer, and the NADPH regenerating system.

  • Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes.

  • Reaction Initiation: Add LAAM or nor-LAAM at various concentrations to initiate the metabolic reaction.

  • Incubation: Incubate at 37°C for a specific time course.

  • Reaction Termination: Stop the reaction by adding a cold organic solvent like acetonitrile.

  • Sample Preparation: Centrifuge the samples to pellet the protein and collect the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the parent compound and the formed metabolites (nor-LAAM and dinor-LAAM).[8]

  • Data Analysis: Calculate the rate of metabolite formation and determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.

Cardiotoxicity Assessment Models

A significant safety concern with LAAM is its potential to cause cardiotoxicity, specifically QT interval prolongation, which can lead to life-threatening arrhythmias.[1] In vitro models using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) and cell lines expressing the hERG (human Ether-à-go-go-Related Gene) potassium channel are critical for assessing this risk.

Application Note: Evaluating the Cardiotoxic Potential of LAAM

This section describes the use of hiPSC-CMs and hERG-expressing cells to evaluate the effects of LAAM and its metabolites on cardiac electrophysiology and cell health.

Key Assays:

  • hERG Patch-Clamp Assay: This "gold standard" assay directly measures the inhibitory effect of the compounds on the hERG potassium channel current, which is crucial for cardiac repolarization.

  • Cardiomyocyte Beating Rate Assay: This assay assesses the effect of the compounds on the spontaneous beating rate of hiPSC-CMs.

  • Cardiomyocyte Viability Assay: This assay evaluates the cytotoxic effects of the compounds on cardiomyocytes.[10]

Expected Outcomes:

  • A concentration-dependent block of the hERG channel current, allowing for the determination of an IC50 value.

  • Alterations in the beating rate and pattern of hiPSC-CMs upon exposure to the compounds.

  • A decrease in cardiomyocyte viability at higher concentrations of the compounds.

Experimental Protocols

Protocol 5: hERG Patch-Clamp Assay

This protocol provides a general outline for performing a whole-cell patch-clamp assay to measure hERG channel inhibition.

Materials:

  • HEK293 cells stably expressing the hERG channel

  • Patch-clamp rig with amplifier and data acquisition system

  • Intracellular and extracellular recording solutions

  • LAAM, nor-LAAM, dinor-LAAM

Procedure:

  • Cell Preparation: Plate hERG-expressing cells on coverslips for recording.

  • Electrophysiological Recording:

    • Establish a whole-cell patch-clamp configuration on a single cell.

    • Apply a specific voltage-clamp protocol to elicit and record the hERG tail current.[11]

    • Perfuse the cell with the extracellular solution containing various concentrations of the test compound.

  • Data Analysis: Measure the peak tail current at each concentration and normalize it to the control current to determine the percentage of inhibition. Fit the concentration-response data to the Hill equation to calculate the IC50 value.

Protocol 6: Cardiomyocyte Beating Rate Assay using Microelectrode Arrays (MEAs)

This protocol describes the use of MEAs to monitor the electrophysiological activity and beating rate of hiPSC-CMs.

Materials:

  • hiPSC-derived cardiomyocytes

  • MEA system with recording plates

  • Culture medium for hiPSC-CMs

  • LAAM, nor-LAAM, dinor-LAAM

Procedure:

  • Cell Plating: Seed hiPSC-CMs onto MEA plates and allow them to form a spontaneously beating syncytium.

  • Baseline Recording: Record the baseline field potentials and determine the initial beating rate.[12]

  • Compound Addition: Add the test compounds at various concentrations to the culture medium.

  • Recording: Record the changes in field potentials and beating rate over time (acute and chronic exposure).

  • Data Analysis: Analyze the MEA recordings to determine changes in beat rate, field potential duration, and the occurrence of arrhythmias.[12]

Quantitative Data Summary

Compound Assay Cell Line/System Parameter Value Reference
Levomethadyl Acetate (LAAM)hERG Channel BlockadeHEK293-hERGIC501 - 10 µM[1]
Levomethadyl Acetate (LAAM)Metabolism (nor-LAAM formation)Human Liver MicrosomesKm (low affinity)19 µM[8]
Levomethadyl Acetate (LAAM)Metabolism (nor-LAAM formation)Human Liver MicrosomesKm (high affinity)600 µM[8]
Levomethadyl Acetate (LAAM)Metabolism (dinor-LAAM formation)Human Liver MicrosomesKm (low affinity)4 µM[8]
Levomethadyl Acetate (LAAM)Metabolism (dinor-LAAM formation)Human Liver MicrosomesKm (high affinity)450 µM[8]
nor-LAAMMetabolism (dinor-LAAM formation)Expressed CYP3A4Km (low affinity)0.2 µM[8]
nor-LAAMMetabolism (dinor-LAAM formation)Expressed CYP3A4Km (high affinity)530 µM[8]

Visualizations

LAAM_Metabolism LAAM Levomethadyl Acetate (LAAM) norLAAM nor-LAAM (Active Metabolite) LAAM->norLAAM CYP3A4 (N-demethylation) dinorLAAM dinor-LAAM (Active Metabolite) norLAAM->dinorLAAM CYP3A4 (N-demethylation)

Fig. 1: Metabolic pathway of Levomethadyl Acetate.

Opioid_Signaling cluster_cell Cell Membrane MOR μ-Opioid Receptor G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts LAAM LAAM / Metabolites LAAM->MOR Binds to ATP ATP ATP->AC

Fig. 2: Opioid receptor signaling cascade.

Experimental_Workflow cluster_neuronal Neuronal Effects cluster_metabolism Metabolism cluster_cardio Cardiotoxicity SH_SY5Y SH-SY5Y Cells Viability Cell Viability Assay (MTT) SH_SY5Y->Viability HEK_MOR HEK293-MOR Cells cAMP cAMP Assay HEK_MOR->cAMP CYP3A4_cells CYP3A4-expressing Cells / Microsomes LCMS LC-MS/MS Analysis CYP3A4_cells->LCMS hiPSC_CM hiPSC-Cardiomyocytes MEA MEA (Beating Rate) hiPSC_CM->MEA hERG_cells hERG-expressing Cells Patch_clamp Patch-Clamp (hERG) hERG_cells->Patch_clamp LAAM Levomethadyl Acetate & Metabolites LAAM->SH_SY5Y LAAM->HEK_MOR LAAM->CYP3A4_cells LAAM->hiPSC_CM LAAM->hERG_cells

References

Application Notes and Protocols for Animal Models of Levomethadyl Acetate Hydrochloride (LAAM) Exposure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of preclinical animal models used to study the effects of Levomethadyl acetate (B1210297) hydrochloride (LAAM), a synthetic opioid agonist. Detailed protocols for key behavioral and biochemical assays are provided to facilitate the design and execution of studies investigating the pharmacology, toxicology, and therapeutic potential of LAAM and its active metabolites, nor-LAAM and dinor-LAAM.

Overview of LAAM and its Metabolites

LAAM is a long-acting µ-opioid receptor agonist. Its extended duration of action is attributed to its active metabolites, nor-LAAM and dinor-LAAM, which also possess high affinity for µ-opioid receptors. Understanding the in vivo effects of LAAM necessitates animal models that can capture its complex pharmacokinetic and pharmacodynamic properties.

Data Presentation: Quantitative Effects of LAAM in Animal Models

The following tables summarize quantitative data from various preclinical studies on LAAM.

Table 1: Receptor Binding Affinity of LAAM and its Metabolite nor-LAAM

CompoundReceptorBinding Affinity (Ki)Potency (IC50)Animal Model/System
LAAMµ-opioid740 nM100,000 nMIn vitro
nor-LAAMµ-opioid5.6 nM1.2 nMIn vitro

Source: Published receptor binding studies indicate that nor-LAAM has a significantly higher binding affinity and potency at µ-opioid receptors compared to the parent drug, LAAM.[1]

Table 2: Effects of LAAM on Morphine Self-Administration in Rats

LAAM Dose (intragastric)Reduction in Morphine IntakeAnimal ModelStudy Duration
1 mg/kg/day30% - 50%Rat12 days
4 mg/kg/day80% - 90%Rat12 days

Source: Daily intragastric administration of LAAM effectively suppressed morphine self-administration in a dose-dependent manner in rats.[2]

Table 3: Developmental Toxicity of LAAM in Rats

Maternal LAAM Dose (oral)Observation in Pups
0.2 mg/kg/dayNo significant difference in weight compared to controls from birth until weaning.
2.0 mg/kg/dayHigh incidence of stillbirths and infanticide; surviving pups had lower weight at weaning.

Source: Chronic oral administration of LAAM to female rats before and during gestation showed dose-dependent developmental toxicity.[3]

Table 4: General Effects of LAAM on Body Weight in Rats

LAAM Dose (oral)Effect on Body Weight
0.2, 0.5, or 2.0 mg/kgDiminished weight gain over a 21-day period.

Source: Repeated oral administration of LAAM resulted in reduced weight gain in mature female rats.[3]

Experimental Protocols

Drug Administration: Oral Gavage in Rats

Objective: To administer a precise oral dose of LAAM.

Materials:

  • LAAM hydrochloride solution

  • Vehicle (e.g., distilled water or saline)

  • Appropriately sized gavage needles (16-18 gauge for adult rats)

  • Syringes

  • Animal scale

Procedure:

  • Animal Handling and Restraint: Gently restrain the rat, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.

  • Needle Measurement: Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the distance to the stomach. Mark this length on the needle.

  • Administration: Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The animal should swallow as the tube passes.

  • Verification: If there is resistance, withdraw the needle and re-attempt. Do not force the needle.

  • Dosing: Once the needle is in place, slowly administer the LAAM solution.

  • Withdrawal: Gently remove the gavage needle.

  • Monitoring: Observe the animal for any signs of distress immediately after the procedure.

Dosage and Volume:

  • The volume should not exceed 10-20 ml/kg body weight.

  • Doses should be calculated based on the specific aims of the study.

Behavioral Assays

Objective: To assess the reinforcing properties of LAAM or its effect on the self-administration of other opioids.

Apparatus:

  • Standard operant conditioning chambers equipped with two levers, a drug infusion pump, and a stimulus light.

  • Intravenous catheter surgically implanted in the jugular vein of the rat.

Procedure:

  • Catheter Implantation: Surgically implant a chronic intravenous catheter into the jugular vein of the rat. Allow for a recovery period.

  • Acquisition Phase: Train rats to press a lever for a food reward on a fixed-ratio (FR) 1 schedule (one press results in one reward).

  • Substitution Phase: Replace the food reward with an intravenous infusion of an opioid (e.g., morphine). The active lever press will now trigger the infusion pump to deliver a set dose of the drug, accompanied by a light cue. The inactive lever has no programmed consequence.

  • Stabilization: Allow the self-administration behavior to stabilize over several sessions (e.g., 10-12 injections per day for morphine).

  • LAAM Treatment: Administer LAAM (e.g., via oral gavage) at various doses and observe the effect on the self-administration of the primary opioid.

Objective: To measure the stimulant or sedative effects of LAAM.

Apparatus:

  • Open-field arena equipped with infrared beams or a video tracking system to monitor movement.

Procedure:

  • Habituation: Place the animal in the open-field arena for a set period (e.g., 30-60 minutes) to allow for habituation to the novel environment.

  • Drug Administration: Administer LAAM or vehicle at the desired dose and route.

  • Testing: Place the animal back into the open-field arena and record locomotor activity for a specified duration (e.g., 60-120 minutes).

  • Data Analysis: Quantify parameters such as total distance traveled, time spent mobile, and rearing frequency.

Objective: To evaluate the rewarding or aversive properties of LAAM.

Apparatus:

  • A three-chamber CPP box with distinct visual and tactile cues in the two outer chambers.

Procedure:

  • Pre-Conditioning (Baseline): Allow the animal to freely explore all three chambers for a set time (e.g., 15 minutes) and record the time spent in each chamber to establish baseline preference.

  • Conditioning:

    • On drug conditioning days, administer LAAM and confine the animal to one of the outer chambers for a set duration (e.g., 30 minutes).

    • On vehicle conditioning days, administer the vehicle and confine the animal to the opposite outer chamber.

    • Alternate between drug and vehicle conditioning for several days.

  • Post-Conditioning (Test): Place the animal in the central chamber and allow it to freely access all chambers. Record the time spent in each chamber.

  • Data Analysis: A significant increase in time spent in the drug-paired chamber during the test phase compared to baseline indicates a conditioned place preference.

Neurochemical and Receptor Binding Assays

Objective: To determine the density (Bmax) and affinity (Kd) of dopamine (B1211576) D2-like receptors in brain tissue following LAAM exposure.

Materials:

  • Brain tissue (e.g., striatum) from LAAM- and vehicle-treated animals.

  • [3H]-Spiperone (radioligand)

  • Butaclamol (for non-specific binding)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Filtration apparatus and glass fiber filters

Procedure:

  • Membrane Preparation: Homogenize brain tissue in ice-cold buffer and centrifuge to obtain a crude membrane preparation.

  • Incubation: Incubate the membrane preparation with varying concentrations of [3H]-Spiperone in the presence (non-specific binding) or absence (total binding) of a saturating concentration of butaclamol.

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.

  • Scintillation Counting: Measure the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding (Total - Non-specific) and perform Scatchard analysis to determine Bmax and Kd values.

Visualization of Signaling Pathways and Workflows

LAAM Metabolism and Action

LAAM_Metabolism LAAM Levomethadyl Acetate (LAAM) Metabolism N-demethylation (CYP3A4) LAAM->Metabolism Metabolism in Liver norLAAM nor-LAAM (Active Metabolite) norLAAM->Metabolism Further Metabolism dinorLAAM dinor-LAAM (Active Metabolite) Metabolism->norLAAM Metabolism->dinorLAAM Mu_Opioid_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LAAM LAAM / nor-LAAM MOR μ-Opioid Receptor (GPCR) LAAM->MOR Binds G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP X ATP ATP ATP->AC Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Altered Gene Expression CREB->Gene_Expression Regulates Behavioral_Sensitization_Workflow cluster_phase1 Phase 1: Habituation & Baseline cluster_phase2 Phase 2: Repeated Drug Administration cluster_phase3 Phase 3: Challenge Habituation Habituate rats to locomotor activity chambers Baseline Measure baseline locomotor activity Habituation->Baseline Treatment_Group Administer LAAM (e.g., daily for 7 days) Baseline->Treatment_Group Control_Group Administer Vehicle Baseline->Control_Group Measure_Activity Measure locomotor activity after each administration Treatment_Group->Measure_Activity Control_Group->Measure_Activity Challenge_Dose Administer a challenge dose of LAAM to all groups Measure_Activity->Challenge_Dose After a washout period Final_Measurement Measure locomotor response Challenge_Dose->Final_Measurement

References

Quantifying Levomethadyl Acetate in Biological Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levomethadyl acetate (B1210297) (LAAM) is a synthetic opioid agonist with a long duration of action, historically used in the management of opioid dependence. Accurate and robust quantification of LAAM and its active metabolites, nor-LAAM and dinor-LAAM, in biological matrices is critical for pharmacokinetic and pharmacodynamic studies, therapeutic drug monitoring, and toxicological investigations. This document provides detailed application notes and protocols for the quantification of levomethadyl acetate and its metabolites in biological samples using various analytical techniques.

Analytical Methods Overview

Several analytical methods have been established for the quantification of levomethadyl acetate and its metabolites. The most prevalent techniques include Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The selection of a specific method depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation.[1]

Gas Chromatography-Mass Spectrometry (GC-MS): A robust and reliable technique for the simultaneous determination of LAAM and its metabolites.[2] This method often requires derivatization to improve the volatility and chromatographic properties of the analytes.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity, often with simpler sample preparation compared to GC-MS, as derivatization is typically not required.[3][4] This method is suitable for analyzing a wide range of biological matrices.

Quantitative Data Presentation

The following tables summarize key quantitative parameters for different analytical methods used for the quantification of levomethadyl acetate and its metabolites.

Table 1: GC-MS Method Validation Parameters for Plasma Samples [1]

ParameterLevomethadyl Acetate (LAAM)nor-LAAMdinor-LAAM
Linearity Range (ng/mL)5 - 2005 - 2005 - 200
Limit of Quantification (LOQ) (ng/mL)444
Intra-day Precision (%CV)5 - 133 - 95 - 13
Inter-day Precision (%CV)5 - 133 - 95 - 13
Recovery (%)47 - 6750 - 6928 - 50

Table 2: LC-MS/MS Method Validation Parameters for Human Plasma [3]

AnalyteLinear Range (ng/mL)LOQ (ng/mL)LOD (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (% Recovery)
Levomethadyl Acetate (LAAM)0.25 - 100>0.9950.250.08< 6.5%< 8.2%92.1% - 108.3%
nor-LAAM0.25 - 100>0.9950.250.08< 7.1%< 9.5%94.5% - 105.7%
dinor-LAAM0.25 - 100>0.9950.250.10< 8.8%< 10.2%90.3% - 109.1%

Table 3: LC-MS/MS MRM Transitions and Compound Parameters [3]

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Levomethadyl Acetate (LAAM)354.3265.2, 115.1
nor-LAAM340.2251.2, 105.1
dinor-LAAM326.2237.2, 91.1
LAAM-d3 (Internal Standard)357.3268.2

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Protocol 1: Quantification of LAAM and its Metabolites in Human Plasma by GC-MS

This protocol describes a validated method for the simultaneous determination of LAAM, nor-LAAM, and dinor-LAAM in human plasma.[1]

1. Sample Preparation (Liquid-Liquid Extraction & Derivatization)

  • Pipette 1 mL of plasma into a clean centrifuge tube.

  • Add an appropriate internal standard (e.g., methadone-d3).

  • Add 1 mL of saturated sodium borate (B1201080) buffer (pH 9.0) and vortex for 30 seconds.

  • Add 5 mL of n-butyl chloride, vortex for 2 minutes, and centrifuge at 3000 rpm for 10 minutes.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 50 µL of ethyl acetate.

  • Add 50 µL of trifluoroacetic anhydride (B1165640) (TFAA) for derivatization.

  • Heat the mixture at 70°C for 20 minutes.

  • Evaporate the solution to dryness under nitrogen.

  • Reconstitute the final residue in 50 µL of ethyl acetate for GC-MS analysis.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC or equivalent.[1]

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.[1]

  • Injector Temperature: 250°C.[1]

  • Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.[1]

  • Carrier Gas: Helium.

  • Mass Spectrometer: Operated in selected ion monitoring (SIM) mode.

3. Quality Control

  • Quality control (QC) samples at low, medium, and high concentrations should be prepared and analyzed with each batch of samples to ensure the accuracy and precision of the results.[1]

Protocol 2: Quantification of LAAM and its Metabolites in Human Plasma by LC-MS/MS

This protocol details a sensitive and high-throughput HPLC-MS/MS method for the simultaneous quantification of LAAM, nor-LAAM, and dinor-LAAM in human plasma.[3]

1. Sample Preparation (Solid-Supported Liquid Extraction - SLE)

  • Dilute 100 µL of plasma sample with 100 µL of 2% ammonium (B1175870) hydroxide (B78521) in water.

  • Add an appropriate volume of a deuterated internal standard solution (e.g., LAAM-d3).

  • Vortex to mix.

  • Load the 200 µL of the pre-treated sample onto a 96-well solid-supported liquid extraction plate.

  • Apply a brief pulse of low vacuum to initiate the flow and allow the sample to be absorbed by the sorbent.

  • After a 5-minute incubation period, place a clean 96-well collection plate under the SLE plate.

  • Elute the analytes by adding two aliquots of 900 µL of ethyl acetate. Allow the solvent to flow by gravity, followed by a final pulse of vacuum for complete elution.

  • Evaporate the eluate to dryness at 40°C under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 150 µL of the initial mobile phase (e.g., 95% Mobile Phase A: 5% Mobile Phase B).

  • Vortex briefly and centrifuge to pellet any particulates before transferring the supernatant to an autosampler vial or plate.

2. LC-MS/MS Instrumentation and Conditions

  • HPLC System: Agilent 1290 Infinity II or equivalent.[3]

  • Column: ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 3.5 µm.[3]

  • Mobile Phase A: 0.1% Formic Acid in Water.[3]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[3]

  • Flow Rate: 0.4 mL/min.[3]

  • Column Temperature: 40°C.[3]

  • Injection Volume: 5 µL.[3]

  • Mass Spectrometer: Triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[3]

3. Quality Control

  • Analyze low, medium, and high concentration quality control (QC) samples with each batch to ensure precision and accuracy.

Mandatory Visualizations

Metabolic Pathway of Levomethadyl Acetate

Levomethadyl acetate is metabolized in the liver primarily by the cytochrome P450 3A4 (CYP3A4) enzyme through sequential N-demethylation to its active metabolites, nor-LAAM and dinor-LAAM.[3][5]

Metabolic Pathway of Levomethadyl Acetate LAAM Levomethadyl Acetate (LAAM) nor_LAAM nor-LAAM LAAM->nor_LAAM N-demethylation (CYP3A4) dinor_LAAM dinor-LAAM nor_LAAM->dinor_LAAM N-demethylation (CYP3A4)

Caption: Metabolic conversion of LAAM to its active metabolites.

Experimental Workflow for LC-MS/MS Analysis

The general workflow for the analysis of LAAM and its metabolites in biological samples using LC-MS/MS involves sample preparation, chromatographic separation, and mass spectrometric detection.

Experimental Workflow for LC-MS/MS Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Plasma) Pretreatment Pre-treatment (e.g., Dilution, IS addition) Sample->Pretreatment Extraction Extraction (e.g., SLE) Pretreatment->Extraction Drydown Evaporation to Dryness Extraction->Drydown Reconstitution Reconstitution Drydown->Reconstitution LC LC Separation Reconstitution->LC MS MS/MS Detection (MRM) LC->MS Data Data Acquisition and Quantification MS->Data

Caption: General workflow for LAAM analysis by LC-MS/MS.

Signaling Pathway of Levomethadyl Acetate

Levomethadyl acetate acts as a µ-opioid receptor agonist. The binding of LAAM to the µ-opioid receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and subsequent modulation of ion channel activity and neurotransmitter release.[2][6]

Levomethadyl Acetate Signaling Pathway LAAM Levomethadyl Acetate (LAAM) MOR µ-Opioid Receptor (GPCR) LAAM->MOR binds G_protein Gi/o G-protein MOR->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits Ion_Channel Ion Channel Modulation (e.g., K+, Ca2+) G_protein->Ion_Channel modulates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Neurotransmitter Inhibition of Neurotransmitter Release PKA->Neurotransmitter inhibits Ion_Channel->Neurotransmitter contributes to Analgesia Analgesia & Other Opioid Effects Neurotransmitter->Analgesia leads to

Caption: Simplified µ-opioid receptor signaling pathway for LAAM.

References

Application Notes and Protocols for Stability Testing of Levomethadyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levomethadyl acetate (B1210297), a synthetic opioid agonist, has been utilized in the treatment of opioid dependence. To ensure its safety, efficacy, and quality, rigorous stability testing is imperative throughout the drug development process. These application notes provide a comprehensive protocol for conducting stability testing of Levomethadyl acetate, encompassing forced degradation studies, long-term and accelerated stability testing, and the development of a stability-indicating analytical method. The protocols are designed in accordance with the International Council for Harmonisation (ICH) guidelines to support regulatory submissions.

Data Presentation

The following tables should be used to summarize the quantitative data obtained during the stability studies.

Table 1: Summary of Forced Degradation Studies for Levomethadyl Acetate

Stress ConditionReagent/ConditionDurationTemperature (°C)% DegradationMajor Degradation Products
Acid Hydrolysis 0.1 M HClUser DefinedUser DefinedRecord DataIdentify & Record
Base Hydrolysis 0.1 M NaOHUser DefinedUser DefinedRecord DataIdentify & Record
Oxidation 3% H₂O₂User DefinedUser DefinedRecord DataIdentify & Record
Thermal Dry HeatUser DefinedUser DefinedRecord DataIdentify & Record
Photolytic ICH Q1B Option IIUser DefinedUser DefinedRecord DataIdentify & Record

Table 2: Long-Term Stability Testing Data for Levomethadyl Acetate

Storage Condition: 25°C ± 2°C / 60% RH ± 5% RH

Time Point (Months)AppearanceAssay (%)Degradation Products (%)pH (if applicable)Other Parameters
0Record DataRecord DataRecord DataRecord DataRecord Data
3Record DataRecord DataRecord DataRecord DataRecord Data
6Record DataRecord DataRecord DataRecord DataRecord Data
9Record DataRecord DataRecord DataRecord DataRecord Data
12Record DataRecord DataRecord DataRecord DataRecord Data
18Record DataRecord DataRecord DataRecord DataRecord Data
24Record DataRecord DataRecord DataRecord DataRecord Data

Table 3: Accelerated Stability Testing Data for Levomethadyl Acetate

Storage Condition: 40°C ± 2°C / 75% RH ± 5% RH

Time Point (Months)AppearanceAssay (%)Degradation Products (%)pH (if applicable)Other Parameters
0Record DataRecord DataRecord DataRecord DataRecord Data
1Record DataRecord DataRecord DataRecord DataRecord Data
2Record DataRecord DataRecord DataRecord DataRecord Data
3Record DataRecord DataRecord DataRecord DataRecord Data
6Record DataRecord DataRecord DataRecord DataRecord Data

Experimental Protocols

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential for understanding the intrinsic stability of Levomethadyl acetate and for developing a stability-indicating analytical method.[1][2]

Objective: To generate potential degradation products of Levomethadyl acetate under various stress conditions.

Materials:

  • Levomethadyl acetate hydrochloride reference standard

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% solution

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Thermostatic oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of Levomethadyl acetate in methanol or a suitable solvent at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate the solution at 60°C for a predefined period (e.g., 2, 4, 8, 12, 24 hours).

    • At each time point, withdraw a sample, neutralize it with an appropriate amount of 0.1 M NaOH, and dilute with mobile phase to a suitable concentration for analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Incubate the solution at 60°C for a predefined period.

    • At each time point, withdraw a sample, neutralize it with an appropriate amount of 0.1 M HCl, and dilute with mobile phase for analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature for a predefined period, protected from light.

    • At each time point, withdraw a sample and dilute with mobile phase for analysis.

  • Thermal Degradation:

    • Transfer a known amount of solid Levomethadyl acetate powder into a glass vial.

    • Place the vial in a thermostatically controlled oven at a high temperature (e.g., 80°C) for a predefined period.

    • At each time point, dissolve a portion of the powder in a suitable solvent and dilute to a known concentration for analysis.

  • Photolytic Degradation:

    • Expose a sample of solid Levomethadyl acetate and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines.

    • A control sample should be protected from light.

    • After exposure, prepare the samples for analysis.

Stability-Indicating Analytical Method: HPLC-MS/MS

A validated stability-indicating method is crucial to separate and quantify Levomethadyl acetate from its degradation products.[3] An HPLC-MS/MS method is recommended for its high sensitivity and selectivity.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, and column oven (e.g., Agilent 1290 Infinity II or equivalent).[3]

  • Triple quadrupole mass spectrometer (e.g., Agilent 6470 or equivalent).[1]

Chromatographic Conditions:

  • Column: ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 3.5 µm.[3]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][3]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[1][3]

  • Flow Rate: 0.4 mL/min.[1][3]

  • Column Temperature: 40°C.[3]

  • Injection Volume: 5 µL.[1]

  • Gradient Program:

    Time (min) %B
    0.0 5
    5.0 95
    6.0 95
    6.1 5

    | 8.0 | 5 |

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.[1]

  • Multiple Reaction Monitoring (MRM) Transitions:

    Analyte Precursor Ion (m/z) Product Ion (m/z)
    Levomethadyl Acetate (LAAM) 354.3 265.2
    nor-LAAM 340.2 251.2
    dinor-LAAM 326.2 237.2

    | LAAM-d3 (Internal Standard) | 357.3 | 268.2 |

  • Gas Temperature: 300°C.[1]

  • Sheath Gas Flow: 11 L/min.[1]

Method Validation: The analytical method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.

Long-Term and Accelerated Stability Testing Protocol

This protocol outlines the procedure for evaluating the stability of Levomethadyl acetate under recommended storage conditions.

Objective: To establish a re-test period for the drug substance or a shelf-life for the drug product and recommend storage conditions.

Materials:

  • At least three primary batches of Levomethadyl acetate.

  • Container closure system proposed for marketing.

  • Stability chambers set to the required temperature and humidity conditions.

Procedure:

  • Sample Preparation: Package the Levomethadyl acetate from at least three primary batches in the proposed container closure system.

  • Storage Conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH.[4]

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.[4]

    • Intermediate (if required): 30°C ± 2°C / 65% RH ± 5% RH.[4]

  • Testing Frequency:

    • Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.[4]

    • Accelerated: 0, 1, 2, 3, and 6 months.

  • Analysis: At each time point, withdraw samples and analyze for the following parameters using the validated stability-indicating method:

    • Appearance (visual inspection)

    • Assay of Levomethadyl acetate

    • Quantification of degradation products

    • Other relevant parameters such as pH (for solutions) and moisture content (for solids).

Visualizations

Signaling Pathway of Levomethadyl Acetate

Levomethadyl acetate acts as a µ-opioid receptor agonist.[5] Its binding to the receptor initiates a signaling cascade that leads to its analgesic and other pharmacological effects.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LAAM Levomethadyl Acetate MOR µ-Opioid Receptor LAAM->MOR Binds to G_protein G-protein (Gi/o) MOR->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits K_channel K+ Channel G_protein->K_channel Activates ATP ATP AC->ATP Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Causes K+ efflux leading to cAMP cAMP ATP->cAMP Conversion Blocked PKA Protein Kinase A cAMP->PKA Activates Neurotransmitter_release Neurotransmitter Release Inhibition PKA->Neurotransmitter_release Leads to

Caption: Signaling pathway of Levomethadyl Acetate.

Experimental Workflow for Stability Testing

The following diagram illustrates the logical flow of the stability testing protocol for Levomethadyl acetate.

G start Start Stability Program drug_substance Levomethadyl Acetate (Drug Substance/Product) start->drug_substance method_dev Develop Stability-Indicating Analytical Method (HPLC-MS/MS) drug_substance->method_dev forced_deg Forced Degradation Studies drug_substance->forced_deg method_val Validate Analytical Method (ICH Q2(R1)) method_dev->method_val forced_deg->method_dev Provides samples for stress_conditions Acid, Base, Oxidation, Thermal, Photolytic forced_deg->stress_conditions stability_studies Initiate Formal Stability Studies method_val->stability_studies long_term Long-Term Stability (25°C/60%RH) stability_studies->long_term accelerated Accelerated Stability (40°C/75%RH) stability_studies->accelerated data_analysis Data Analysis and Evaluation long_term->data_analysis accelerated->data_analysis shelf_life Establish Shelf-Life/ Re-test Period data_analysis->shelf_life end End shelf_life->end

Caption: Experimental workflow for Levomethadyl Acetate stability testing.

Potential Degradation Pathway of Levomethadyl Acetate

The primary metabolic degradation of Levomethadyl acetate involves N-demethylation.[3] Hydrolysis of the acetate ester is another potential chemical degradation pathway.

G LAAM Levomethadyl Acetate (LAAM) nor_LAAM nor-LAAM LAAM->nor_LAAM N-demethylation (Metabolic) Methadol Levo-alpha-acetylmethadol (Hydrolysis Product) LAAM->Methadol Hydrolysis of Acetate Ester (Chemical) dinor_LAAM dinor-LAAM nor_LAAM->dinor_LAAM N-demethylation (Metabolic)

Caption: Potential degradation pathway of Levomethadyl Acetate.

References

Troubleshooting & Optimization

Technical Support Center: Analysis of Levomethadyl Acetate Hydrochloride Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analysis of levomethadyl acetate (B1210297) hydrochloride and its degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for levomethadyl acetate hydrochloride?

This compound is an ester and a tertiary amine. Based on its structure, the primary degradation pathways are expected to be hydrolysis of the acetate ester group and N-demethylation of the dimethylamino group.[1][2] Oxidation of the molecule is also a potential degradation pathway. Under forced degradation conditions, a variety of degradation products can be generated.

Q2: I am observing unexpected peaks in my chromatogram during the analysis of stressed samples. What could be the cause?

Unexpected peaks can arise from several sources:

  • Contamination: Impurities in the solvents, reagents, or from the sample container can appear as peaks.

  • Secondary Degradation: Primary degradation products might be unstable and degrade further into secondary products.

  • Interference from Excipients: If analyzing a formulated drug product, excipients might degrade or interact with the drug substance.

  • System Contamination: Carryover from previous injections or a contaminated HPLC system can introduce extraneous peaks.

Q3: Why is the mass balance in my forced degradation study not close to 100%?

Achieving a mass balance close to 100% can be challenging. Common reasons for poor mass balance include:

  • Non-chromophoric Degradants: Some degradation products may lack a UV-absorbing chromophore, making them undetectable by UV detectors.

  • Volatile Degradants: Degradation products that are volatile may be lost during sample preparation or analysis.

  • Adsorption: The drug substance or its degradation products may adsorb to the surfaces of sample vials or the HPLC column.

  • Incomplete Elution: Some highly retained compounds may not elute from the column during the run time.

Q4: How can I improve the resolution between the parent drug peak and the degradation product peaks?

Poor resolution is a common issue in stability-indicating methods. To improve it, you can:

  • Optimize the Mobile Phase: Adjust the organic solvent ratio, pH, or buffer concentration.

  • Change the Column: Use a column with a different stationary phase (e.g., C8 instead of C18) or a smaller particle size for higher efficiency.

  • Modify the Gradient Profile: If using a gradient method, adjust the slope of the gradient to better separate closely eluting peaks.

  • Adjust the Flow Rate: Lowering the flow rate can sometimes improve resolution, but it will increase the run time.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No degradation observed under stress conditions. Stress conditions are too mild.Increase the concentration of the stressor (acid, base, oxidizing agent), the temperature, or the duration of the stress study.[3][4]
The drug substance is highly stable.While possible, it is more likely that the conditions were not stringent enough. Confirm by using significantly more aggressive conditions as a final check.
Excessive degradation (more than 20-30%). Stress conditions are too harsh.Reduce the concentration of the stressor, the temperature, or the duration of the stress study to achieve a target degradation of 5-20%.[5]
Baseline drift or noise in the chromatogram. Contaminated mobile phase or detector issue.Prepare fresh mobile phase, purge the system thoroughly, and clean the detector cell if necessary.
Column degradation.Use a guard column and ensure the mobile phase pH is within the stable range for the column.
Inconsistent retention times. Fluctuation in mobile phase composition or temperature.Ensure proper mixing of the mobile phase and use a column oven to maintain a constant temperature.
Air bubbles in the pump.Degas the mobile phase and prime the pump.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines the general procedure for conducting a forced degradation study on this compound.

1. Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of acetonitrile (B52724) and water) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for 2 hours. Neutralize with an appropriate amount of 0.1 M NaOH before analysis.[6]

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat at 60°C for 2 hours. Neutralize with an appropriate amount of 0.1 M HCl before analysis.[6]

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.[4]

  • Thermal Degradation: Expose the solid drug substance to 70°C in a dry heat oven for 48 hours. Also, expose the stock solution to 70°C for 48 hours.

  • Photolytic Degradation: Expose the solid drug substance and the stock solution to UV light (254 nm) and visible light for a specified period (e.g., in accordance with ICH Q1B guidelines, which suggest an exposure of not less than 1.2 million lux hours and 200 watt hours/square meter).[7]

3. Sample Analysis: Analyze the stressed samples using a stability-indicating HPLC-UV method.

Stability-Indicating HPLC-UV Method
  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Data Presentation

Table 1: Summary of Hypothetical Forced Degradation Results for this compound

Stress Condition% Degradation of Parent DrugNumber of Degradation ProductsMajor Degradation Product (Retention Time)
0.1 M HCl (60°C, 2 hr)15.22DP1 (12.5 min)
0.1 M NaOH (60°C, 2 hr)18.53DP2 (10.8 min)
3% H₂O₂ (RT, 24 hr)12.82DP3 (15.1 min)
Thermal (70°C, 48 hr)8.51DP1 (12.5 min)
Photolytic (UV/Vis)5.31DP4 (18.2 min)

Visualizations

G cluster_0 Forced Degradation Workflow A Drug Substance/Product B Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) A->B C Analyze Stressed Samples by Stability-Indicating Method (e.g., HPLC) B->C D Peak Purity Analysis C->D F Method Validation C->F E Identify and Characterize Degradation Products (e.g., LC-MS) D->E G Data Analysis and Reporting E->G F->G

Caption: General workflow for a forced degradation study.

G cluster_1 Hypothetical Degradation Pathway Parent This compound Deg1 Hydrolysis Product (Loss of Acetyl Group) Parent->Deg1 Acid/Base Hydrolysis Deg2 N-demethylated Product (nor-LAAM) Parent->Deg2 Metabolism/Oxidation Deg3 Oxidized Product Parent->Deg3 Oxidation

Caption: Hypothetical degradation pathways of levomethadyl acetate.

References

Technical Support Center: Overcoming Levomethadyl Acetate Hydrochloride (LAAM) Solubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with Levomethadyl acetate (B1210297) hydrochloride (LAAM) during in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is Levomethadyl acetate hydrochloride (LAAM) and why is its solubility a concern in assays?

This compound (LAAM) is a synthetic µ-opioid receptor agonist used in the treatment of opioid dependence.[1][2][3] It is supplied as a white crystalline powder, and while the hydrochloride salt form is soluble in water, its free base form has high lipophilicity (a high octanol:water partition coefficient).[4][5] This inherent hydrophobicity can lead to precipitation when a concentrated organic stock solution is diluted into aqueous assay buffers. This precipitation reduces the effective concentration of the compound in the assay, leading to inaccurate and unreliable experimental results.

Q2: What are the most effective solvents for preparing concentrated LAAM stock solutions?

For creating high-concentration stock solutions, organic solvents are recommended. Dimethyl sulfoxide (B87167) (DMSO) is a common and effective choice.[1] Anhydrous ethanol (B145695) is also a suitable solvent.[4][5] These stock solutions should be stored at -20°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles.[6]

Q3: How does pH affect the solubility of LAAM in aqueous solutions?

The solubility of LAAM is pH-dependent.[7][8] As the hydrochloride salt of a weak base, LAAM is more soluble in acidic to neutral aqueous solutions where it remains in its ionized form. As the pH becomes more alkaline, the compound may be converted to its less soluble free base form, increasing the risk of precipitation. Therefore, maintaining a buffer pH that ensures the compound remains protonated is critical for its solubility.

Q4: What are the key physicochemical properties of LAAM that influence its solubility?

Understanding the properties of LAAM is essential for troubleshooting. Key parameters are summarized below.

PropertyValueImplication for Solubility
Chemical Formula C23H32ClNO2The large carbon backbone contributes to its hydrophobic nature.
Molecular Weight ~390.0 g/mol (Hydrochloride Salt)[1][2][4]A higher molecular weight can be associated with lower aqueous solubility.
Form White Crystalline Powder[4][5]Must be fully dissolved to be active in assays.
Water Solubility >15 mg/mL[4][5][9][10]While the salt is water-soluble, the rate of dissolution and final concentration can be limited, especially in complex buffers.
Organic Solvent Solubility Soluble in DMSO[1], Ethanol[4][5], and Methyl Ethyl Ketone.[4][5]These are ideal for preparing high-concentration stock solutions.
logP ~5.4[9]The high octanol-water partition coefficient indicates a strong preference for lipophilic (oily) environments over aqueous ones, explaining its tendency to precipitate from buffers.

Troubleshooting Guide

Q5: My LAAM precipitated when I diluted my DMSO stock into my aqueous buffer. What went wrong?

Precipitation during this step is a common issue and is typically caused by one or more of the following:

  • Rapid Solvent Exchange: Adding the DMSO stock too quickly into the buffer does not allow for gradual mixing, causing the poorly water-soluble LAAM to "crash out" of the solution.

  • High Final DMSO Concentration: The final concentration of DMSO in the assay should be kept to a minimum, ideally below 1% and not exceeding 5%.[11] Higher concentrations of the organic solvent can affect the stability of proteins or other biological components in your assay.

  • Temperature Shock: Diluting a cold stock solution directly into a room temperature or warm (e.g., 37°C) buffer can cause a rapid temperature change that decreases the solubility of the compound.

  • Buffer Composition: Buffers with high ionic strength can sometimes reduce the solubility of hydrophobic compounds through a "salting-out" effect.

Q6: How can I prevent LAAM from precipitating during dilution into my assay buffer?

The dilution step is critical for success. Following a careful procedure can prevent precipitation. A detailed protocol is provided in the "Experimental Protocols" section below. The key is to add a pre-warmed intermediate dilution of the stock solution drop-wise into the final, vortexing buffer.[6]

Q7: Can my choice of buffer composition impact LAAM solubility?

Yes. While specific interaction studies are limited, general principles apply. Buffers with very high salt concentrations may decrease LAAM solubility. It is also important to ensure the buffer's pH is compatible with maintaining LAAM in its soluble, ionized form. If you continue to experience issues, consider preparing the LAAM solution in a lower ionic strength buffer as a test.

Q8: My LAAM solution appears cloudy or hazy. What steps should I take to fix this?

Cloudiness or haziness is a sign of precipitation. Use the following workflow to diagnose and solve the issue.

G start Precipitation or Cloudiness Observed check_dmso Is final DMSO concentration <1%? start->check_dmso START HERE check_dilution Was stock added slowly to vortexing buffer? check_dmso->check_dilution Yes sol_dmso Adjust dilution to lower final DMSO % check_dmso->sol_dmso No check_temp Were buffer and stock at room temperature? check_dilution->check_temp Yes sol_dilution Use intermediate dilution step. Add stock drop-wise. check_dilution->sol_dilution No check_fresh Was the diluted solution prepared fresh? check_temp->check_fresh Yes sol_temp Equilibrate all components to room temp before mixing. check_temp->sol_temp No sol_fresh Prepare working solutions immediately before use. check_fresh->sol_fresh No success Solution should be clear. Proceed with assay. check_fresh->success Yes sol_dmso->check_dilution sol_dilution->check_temp sol_temp->check_fresh sol_fresh->success

Caption: A step-by-step workflow to diagnose and resolve LAAM precipitation issues.

Experimental Protocols

Protocol 1: Preparation of a 10 mM LAAM Stock Solution in DMSO

  • Equilibration: Allow the vial of LAAM powder and a bottle of anhydrous DMSO to sit at room temperature for at least 30 minutes to prevent moisture condensation.

  • Weighing: On a calibrated analytical balance, carefully weigh the desired amount of LAAM into a sterile, chemically resistant tube (e.g., glass or polypropylene).

  • Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the target 10 mM concentration. Vortex the solution thoroughly for 2-3 minutes until the LAAM is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution, but do not overheat.

  • Storage: Aliquot the stock solution into small, single-use volumes in low-protein-binding tubes. Store these aliquots at -20°C, protected from light.

Protocol 2: Recommended Procedure for Diluting LAAM into Aqueous Buffer

This protocol is designed to minimize precipitation when preparing the final working solution.

  • Pre-warming: Gently pre-warm your aqueous assay buffer to the intended experimental temperature (e.g., 37°C).[6]

  • Thaw Stock: Thaw a single-use aliquot of the 10 mM LAAM in DMSO stock solution at room temperature.

  • Intermediate Dilution (Crucial Step): a. In a separate tube, pipette a small volume of the pre-warmed assay buffer (e.g., 90 µL). b. Add a small volume of the 10 mM DMSO stock to this buffer (e.g., 10 µL, to make a 1 mM intermediate solution). Pipette up and down gently to mix. This creates a solution with a lower DMSO concentration.

  • Final Dilution: a. Place the tube containing the final volume of pre-warmed buffer on a vortex set to a medium-low speed. b. While the buffer is gently vortexing, add the required volume of the intermediate dilution drop-wise to the side of the tube.[6]

  • Final Mix & Use: Continue vortexing for a few more seconds to ensure homogeneity. Visually inspect the solution to ensure it is clear. Use this final working solution immediately in your assay. Do not store diluted aqueous solutions of LAAM.[6]

Visualized Concepts

G cluster_factors Key Factors cluster_outcomes Resulting State Solvent Solvent Choice Soluble Soluble & Active (Clear Solution) Solvent->Soluble  High-Conc. Stock  (e.g., DMSO) Insoluble Precipitated & Inactive (Cloudy Solution) Solvent->Insoluble  Direct Dilution  in Water pH Buffer pH pH->Soluble  Acidic / Neutral  (Ionized Form) pH->Insoluble  Alkaline  (Free Base) Temp Temperature Temp->Soluble  Gentle Warming  (Aids Dissolution) Temp->Insoluble  Sudden Cooling  (Reduces Solubility) Method Dilution Method Method->Soluble  Slow, Serial Dilution  (Maintains Solubility) Method->Insoluble  Rapid Dilution  (Causes Precipitation)

Caption: Key experimental factors influencing LAAM solubility in assay preparations.

References

Technical Support Center: Levomethadyl Acetate Hydrochloride LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS/MS analysis of Levomethadyl Acetate Hydrochloride (LAAM). This resource provides troubleshooting guidance and answers to frequently asked questions regarding matrix effects, a common challenge in the bioanalysis of this compound.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the LC-MS/MS analysis of this compound and its metabolites.

Issue: Poor Peak Shape or Tailing for LAAM and its Metabolites

  • Question: My peaks for LAAM, nor-LAAM, and dinor-LAAM are showing significant tailing or broadening. What could be the cause and how can I fix it?

  • Answer: Poor peak shape is often a result of secondary interactions with the analytical column or issues with the mobile phase.

    • Secondary Interactions: Residual silanols on C18 columns can interact with the basic amine groups in LAAM and its metabolites. Consider using a column with end-capping or a newer generation column designed for basic compounds.

    • Mobile Phase pH: The pH of your mobile phase is critical. To ensure the analytes are in their protonated form for good retention and peak shape in reversed-phase chromatography, the mobile phase should be acidic.[1] Using a mobile phase containing 0.1% formic acid is a common practice that can improve peak shape.[2]

    • Sample Overload: Injecting too high a concentration of the analyte can lead to peak fronting or tailing. Try diluting your sample to see if the peak shape improves.

Issue: Inconsistent Results and Poor Reproducibility

  • Question: I am observing significant variability in my results between injections of the same sample. What are the likely causes?

  • Answer: Inconsistent results are a hallmark of unaddressed matrix effects.[1][3] Co-eluting endogenous compounds from the biological matrix (e.g., plasma, urine) can interfere with the ionization of your target analytes, leading to ion suppression or enhancement.[4][5]

    • Evaluate Sample Preparation: Your current sample preparation method may not be sufficiently cleaning up the sample. Protein precipitation is a common and fast method, but it may not remove phospholipids (B1166683), which are a major source of matrix effects.[6] Consider more rigorous techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for a cleaner extract.[6][7]

    • Check for Carryover: If you see a signal in a blank injection following a high concentration sample, you may have carryover. Ensure your autosampler wash solution is effective and consider increasing the wash volume or using a stronger solvent.

    • Use an Internal Standard: A stable isotope-labeled internal standard (SIL-IS) for LAAM is the gold standard for correcting variability caused by matrix effects.[3] The SIL-IS will be affected by ion suppression or enhancement in the same way as the analyte, thus improving reproducibility.

Issue: Low Signal Intensity or Ion Suppression

  • Question: My signal for LAAM is much lower than expected, or it disappears in the presence of the matrix. How can I identify and mitigate this?

  • Answer: This is a classic case of ion suppression, where other components in the sample compete with your analyte for ionization in the MS source.[4][5][8]

    • Qualitative Assessment: You can perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram.[3][9][10] This involves infusing a constant flow of LAAM standard solution into the MS while injecting a blank matrix extract onto the column. Dips in the baseline signal indicate retention times where ion suppression is occurring.[10]

    • Quantitative Assessment: The post-extraction spike method can quantify the extent of the matrix effect.[9] This compares the response of an analyte spiked into a blank matrix extract to the response of the analyte in a neat solution.

    • Mitigation Strategies:

      • Improve Chromatographic Separation: Modify your gradient to better separate LAAM from the interfering matrix components.[3][11]

      • Optimize Sample Cleanup: As mentioned, techniques like SPE are generally more effective at removing interfering compounds than protein precipitation.[7][12]

      • Dilute the Sample: A simple but effective strategy is to dilute the sample extract.[3][11] This can reduce the concentration of interfering components to a level where they no longer cause significant ion suppression, provided your assay has sufficient sensitivity.[6]

      • Change Ionization Source: Electrospray ionization (ESI) is often more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[7] If your instrument allows, testing APCI could be a viable option.

Frequently Asked Questions (FAQs)

What are matrix effects in the context of LAAM LC-MS/MS analysis?

Matrix effects are the alteration of ionization efficiency for LAAM and its metabolites due to co-eluting compounds from the sample matrix (e.g., plasma, serum, urine).[4] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy and reproducibility of quantification.[3][13]

Which sample preparation technique is best for minimizing matrix effects for LAAM?

The optimal technique depends on the complexity of the matrix and the required sensitivity.

  • Protein Precipitation (PPT): Fast and simple, but often provides the least clean extracts, leaving behind phospholipids and other endogenous components that cause ion suppression.[6][9]

  • Liquid-Liquid Extraction (LLE): Offers a cleaner sample than PPT by partitioning LAAM into an immiscible organic solvent.[6] The choice of solvent and pH are critical for good recovery.

  • Solid-Phase Extraction (SPE): Generally considered the most effective method for removing matrix interferences, providing the cleanest extracts.[7][12] It offers high recovery and concentration of the analyte. A solid-supported liquid extraction (SLE) is also a robust alternative.[14]

How do I validate my method for matrix effects?

Method validation for matrix effects typically involves analyzing samples from multiple sources (e.g., at least 6 different lots of blank plasma). The matrix factor (MF) is calculated by comparing the peak area of an analyte spiked into a blank matrix extract to the peak area of the analyte in a neat solution. The internal standard-normalized MF should be consistent across all sources, with a coefficient of variation (%CV) typically less than 15%.

Can changing my LC conditions help with matrix effects?

Yes. Improving the chromatographic separation to move the LAAM peak away from regions of ion suppression is a key strategy.[3][10][11] This can be achieved by:

  • Adjusting the gradient slope.

  • Using a different stationary phase (e.g., a phenyl-hexyl column instead of a C18).

  • Employing smaller particle size columns (UHPLC) for better resolution.

Experimental Protocols

Protocol 1: Post-Column Infusion for Ion Suppression Evaluation

  • Preparation: Prepare a standard solution of this compound (e.g., 100 ng/mL) in the mobile phase.

  • Setup: Use a syringe pump to deliver the LAAM standard solution at a constant flow rate (e.g., 10 µL/min) into the LC flow path via a T-fitting placed between the analytical column and the mass spectrometer.

  • Analysis: While the standard is being infused, inject a blank, extracted sample matrix (e.g., plasma extract prepared by your current method) onto the LC column.

  • Data Review: Monitor the signal for the LAAM MRM transition. A stable baseline should be observed. Any significant drop in the baseline indicates a region of ion suppression caused by co-eluting matrix components.[10]

Protocol 2: Solid-Supported Liquid Extraction (SLE) for Plasma Samples

This protocol is adapted from a method for LAAM and its metabolites.[14]

  • Sample Pre-treatment: Dilute 100 µL of plasma sample with 100 µL of 2% ammonium (B1175870) hydroxide (B78521) in water.

  • Loading: Load the diluted plasma onto a 96-well SLE plate and apply a gentle vacuum for 5 minutes to allow the sample to absorb onto the solid support.

  • Elution: Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether) to each well and allow it to flow through by gravity for 5 minutes. Repeat this step.

  • Evaporation: Collect the eluate and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase, vortex, and inject into the LC-MS/MS system.

Quantitative Data Summary

Table 1: Comparison of Sample Preparation Techniques on Matrix Effect and Recovery

Sample Preparation MethodAnalyteMatrixAverage Recovery (%)Matrix Effect (%)Reference
Protein PrecipitationMorphinePlasma>85High Ion Suppression[7]
Liquid-Liquid ExtractionVarious DrugsPlasma80-110Moderate[2]
Solid-Phase ExtractionMorphinePlasma>90Low Ion Suppression[7]
HybridSPE-PhospholipidPropranololPlasma>95Significant Reduction[12]

Note: Data is illustrative of general trends for opioids and other basic drugs in biological matrices as specific comparative data for LAAM was not available in the search results.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Matrix Effects start Inconsistent Results or Low Signal Intensity check_is Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? start->check_is use_is Implement SIL-IS for LAAM check_is->use_is No assess_me Assess Matrix Effect (Post-Column Infusion or Post-Extraction Spike) check_is->assess_me Yes use_is->assess_me me_present Is Significant Ion Suppression/Enhancement Observed? assess_me->me_present optimize_chrom Optimize LC Separation (e.g., modify gradient, change column) me_present->optimize_chrom Yes revalidate Re-evaluate and Validate Method me_present->revalidate No improve_cleanup Improve Sample Cleanup (LLE, SPE, or SLE) optimize_chrom->improve_cleanup dilute_sample Dilute Sample Extract improve_cleanup->dilute_sample dilute_sample->revalidate

Caption: A decision tree for troubleshooting matrix effects in LC-MS/MS analysis.

References

Technical Support Center: Optimizing Levomethadyl Acetate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to improve peak resolution in the High-Performance Liquid Chromatography (HPLC) analysis of Levomethadyl acetate (B1210297).

Troubleshooting Guide: Improving Peak Resolution

Poor peak resolution in HPLC can compromise analytical accuracy and reproducibility[1]. The following sections address common peak shape and resolution issues encountered during the analysis of Levomethadyl acetate and its metabolites.

Issue 1: Peak Tailing

Peak tailing is characterized by an asymmetrical peak where the latter half is broader than the front half.[2] This is a common issue when analyzing basic compounds like Levomethadyl acetate, often caused by strong interactions between the analyte and the stationary phase.[3]

Q: My Levomethadyl acetate peak is tailing. What are the potential causes and how can I fix it?

A: Peak tailing for basic analytes like Levomethadyl acetate is frequently caused by secondary interactions with acidic residual silanol (B1196071) groups on the silica-based column packing.[2] Here are the primary causes and solutions:

  • Secondary Silanol Interactions: Ionized silanols on the column's stationary phase can interact strongly with basic analytes, causing tailing.[1]

    • Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to < 3.5) can suppress the ionization of silanol groups, minimizing these secondary interactions.[2][4] For basic compounds, operating at a lower pH generally provides more symmetrical peaks.

    • Solution 2: Use an End-Capped Column: Employ a column that has been "end-capped," a process that deactivates most of the residual silanol groups, reducing their potential for secondary interactions.[2]

    • Solution 3: Add a Mobile Phase Modifier: Incorporate a competing base, like triethylamine (B128534) (TEA), into the mobile phase. This additive can mask the residual silanol groups, improving peak symmetry.[5]

  • Column Contamination or Void: Accumulation of contaminants on the column inlet frit or the formation of a void in the packing bed can lead to peak distortion.[2]

    • Solution: First, try flushing the column in the reverse direction (if permitted by the manufacturer) to remove contaminants. Using a guard column can help protect the analytical column from strongly retained matrix components. If the problem persists, the column may need to be replaced.[2]

  • Inadequate Buffer Concentration: Insufficient buffer capacity can lead to pH shifts on the column, affecting peak shape.

    • Solution: Increase the buffer concentration to ensure stable pH throughout the analysis. A buffer is most effective within +/- 1 pH unit of its pKa.

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed check_ph Is Mobile Phase pH 2 units away from analyte pKa? start->check_ph adjust_ph Adjust Mobile Phase pH (e.g., lower to pH < 3.5 for basic analytes) check_ph->adjust_ph No check_column Is an end-capped column being used? check_ph->check_column Yes end Symmetrical Peak Achieved adjust_ph->end use_endcapped Switch to a highly deactivated, end-capped column check_column->use_endcapped No check_buffer Is buffer concentration adequate (e.g., 10-50 mM)? check_column->check_buffer Yes use_endcapped->end increase_buffer Increase buffer concentration check_buffer->increase_buffer No check_guard Is a guard column in use? check_buffer->check_guard Yes increase_buffer->end replace_guard Replace guard column check_guard->replace_guard Yes flush_column Reverse flush analytical column check_guard->flush_column No replace_guard->end replace_column Replace analytical column flush_column->replace_column replace_column->end

Caption: Troubleshooting workflow for addressing peak tailing.

Issue 2: Peak Fronting

Peak fronting, where the first half of the peak is broader than the second, is less common than tailing but can still significantly impact resolution and quantification.[2]

Q: My chromatogram shows peak fronting for Levomethadyl acetate. What is causing this and how can I resolve it?

A: Peak fronting is often related to sample overload or issues with the sample solvent.[2]

  • Sample Overload: Injecting too much sample can saturate the column, leading to a distorted peak shape.[2]

    • Solution: Reduce the injection volume or decrease the sample concentration. Dilute the sample and reinject to see if the peak shape improves.[2]

  • Incorrect Injection Solvent: If the sample is dissolved in a solvent that is stronger than the mobile phase, the analyte band can spread before it reaches the column, causing fronting.

    • Solution: Whenever possible, dissolve and inject the sample in the mobile phase itself. If a different solvent must be used, ensure it is weaker (more polar in reversed-phase) than the mobile phase.

  • Column Collapse: Though less common, operating the column under inappropriate pH or temperature conditions can cause the stationary phase packing to collapse, leading to peak fronting.[2]

    • Solution: Verify that the mobile phase pH and operating temperature are within the manufacturer's recommended range for the column. If column collapse is suspected, the column must be replaced.[2]

Issue 3: Poor Resolution Between Levomethadyl Acetate and its Metabolites

Levomethadyl acetate is metabolized into active compounds, nor-LAAM and dinor-LAAM.[6] Achieving baseline separation of these closely related compounds is critical for accurate quantification.

Q: I am having trouble separating Levomethadyl acetate from its metabolites, nor-LAAM and dinor-LAAM. How can I improve the resolution?

A: Improving the resolution between closely eluting peaks involves optimizing selectivity (α), efficiency (N), and retention factor (k).[7]

  • Optimize Selectivity (α): This is often the most effective way to improve resolution.[7]

    • Solution 1: Change Organic Modifier: If using acetonitrile, try switching to methanol (B129727) or vice versa. Different organic solvents can alter the interactions between the analytes and the stationary phase, changing elution order and improving separation.[8][9]

    • Solution 2: Adjust Mobile Phase pH: Modifying the pH can alter the ionization state of the analytes, which can significantly impact their retention and selectivity, especially in reversed-phase HPLC.[8]

    • Solution 3: Change Stationary Phase: If mobile phase optimization is insufficient, changing the column chemistry (e.g., from a C18 to a Phenyl or Cyano column) can provide different selectivity due to alternative interaction mechanisms like π-π interactions.[8]

  • Increase Efficiency (N): Higher efficiency results in sharper, narrower peaks, which are easier to resolve.

    • Solution 1: Use a Longer Column: Doubling the column length can increase resolution by a factor of approximately 1.4.[8]

    • Solution 2: Use a Column with Smaller Particles: Switching from a 5 µm particle size column to a sub-2 µm column (UHPLC) dramatically increases efficiency and resolution.[8][10]

    • Solution 3: Lower the Flow Rate: Reducing the flow rate can sometimes enhance separation, although it will increase the analysis time.[8][11]

  • Increase Retention Factor (k'): Increasing the retention time of the analytes can provide more opportunity for separation.

    • Solution: In reversed-phase HPLC, decrease the amount of organic solvent in the mobile phase. This will increase the retention times of all analytes and can improve the resolution of early-eluting peaks.[7][8]

Relationship Between HPLC Parameters and Resolution

G cluster_params Adjustable HPLC Parameters cluster_factors Resolution Factors mobile_phase Mobile Phase (% Organic, pH, Modifier) selectivity Selectivity (α) mobile_phase->selectivity retention Retention (k') mobile_phase->retention column Stationary Phase (Chemistry, Length, Particle Size) column->selectivity efficiency Efficiency (N) column->efficiency flow_rate Flow Rate flow_rate->efficiency temperature Temperature temperature->efficiency temperature->retention resolution Peak Resolution (Rs) selectivity->resolution efficiency->resolution retention->resolution

Caption: Key HPLC parameters and their influence on the factors governing resolution.

Experimental Protocols & Data

Baseline HPLC Method for Levomethadyl Acetate

This protocol provides a starting point for the analysis of Levomethadyl acetate and its metabolites. Optimization may be required based on your specific instrumentation and sample matrix.

ParameterCondition
Column C18 Reversed-Phase (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and 20 mM Phosphate Buffer (pH 3.0)
Gradient 20% to 80% Acetonitrile over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 10 µL
Detection UV at 218 nm[12]
Sample Preparation Dilute sample in mobile phase
Data Presentation: Effect of Parameter Changes on Resolution

The following tables summarize the expected quantitative impact of adjusting key HPLC parameters on the resolution between Levomethadyl acetate and nor-LAAM.

Table 1: Effect of Mobile Phase pH (Column: C18, 150x4.6mm, 5µm; Mobile Phase: 40% Acetonitrile, 60% Phosphate Buffer)

pH of Aqueous PhaseTailing Factor (Levomethadyl)Resolution (Rs) between LAAM & nor-LAAM
6.52.11.2
4.51.51.6
3.0 1.1 2.1

Note: Lowering the pH improves peak shape and resolution for basic compounds.

Table 2: Effect of Organic Modifier (Column: C18, 150x4.6mm, 5µm; Mobile Phase pH 3.0)

Organic Modifier (40%)Tailing Factor (Levomethadyl)Resolution (Rs) between LAAM & nor-LAAM
Methanol1.31.8
Acetonitrile 1.1 2.1

Note: Changing the organic solvent alters selectivity, which can significantly impact resolution.[9]

Table 3: Effect of Column Particle Size (Column: C18, 150x4.6mm; Mobile Phase: 40:60 ACN:Buffer pH 3.0)

Particle SizeTheoretical Plates (N)Resolution (Rs) between LAAM & nor-LAAM
5 µm~12,0002.1
3 µm~20,0002.7
1.8 µm (UHPLC) ~33,000 3.5

Note: Smaller particle sizes lead to a significant increase in column efficiency and, therefore, resolution.[8][9]

Frequently Asked Questions (FAQs)

Q1: What is the metabolic pathway for Levomethadyl acetate? A1: Levomethadyl acetate (LAAM) is metabolized in the liver primarily by the cytochrome P450 3A4 (CYP3A4) enzyme. It undergoes sequential N-demethylation, first to the more potent nor-levomethadyl acetate (nor-LAAM), and then to dinor-levomethadyl acetate (dinor-LAAM).[6]

Metabolic Pathway of Levomethadyl Acetate

G LAAM Levomethadyl Acetate (LAAM) enzyme CYP3A4 (N-demethylation) LAAM->enzyme nor_LAAM nor-LAAM enzyme2 CYP3A4 (N-demethylation) nor_LAAM->enzyme2 dinor_LAAM dinor-LAAM enzyme->nor_LAAM enzyme2->dinor_LAAM

Caption: Metabolic conversion of Levomethadyl Acetate (LAAM).

Q2: Should I use an isocratic or gradient elution for my analysis? A2: For separating a parent compound from its metabolites, which often have different polarities, a gradient elution is generally recommended.[4] A gradient method, where the mobile phase composition is changed over time, allows for the effective elution of all compounds of interest with good peak shape in a reasonable timeframe.[8]

Q3: How does temperature affect my separation? A3: Increasing the column temperature decreases the viscosity of the mobile phase, which can lead to higher efficiency (sharper peaks) and lower backpressure.[4][11] However, excessively high temperatures can risk degrading the analyte or the column's stationary phase.[4] A modest increase (e.g., to 35-40°C) is often beneficial.

Q4: My system backpressure is suddenly very high. What should I do? A4: High backpressure is typically caused by a blockage in the system. Check for blockages in the following order:

  • Guard Column: If you are using a guard column, replace it first. This is a common source of contamination buildup.

  • In-line Filter: Check and replace the in-line filter if one is installed.

  • Column Frit: If the pressure is still high after replacing the guard column, the inlet frit of the analytical column may be plugged. Try back-flushing the column with a strong solvent (ensure the column is designed for reverse flow).

  • System Tubing: Check for blockages in the tubing between the injector and the column.

Q5: What are the ideal system suitability parameters for good resolution? A5: For system suitability, you should monitor:

  • Resolution (Rs): A value > 2.0 is generally desired for baseline separation.

  • Tailing Factor (T): Should ideally be between 0.9 and 1.5. A value close to 1.0 indicates a symmetrical peak.[13]

  • Theoretical Plates (N): Higher values indicate better column efficiency. The acceptable number depends on the column and application, but values > 3000 are often required.[5][13]

References

Technical Support Center: Levomethadyl Acetate Hydrochloride (LAAM) Interference in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference from Levomethadyl acetate (B1210297) hydrochloride (LAAM) in immunoassays.

Frequently Asked Questions (FAQs)

Q1: What is Levomethadyl acetate hydrochloride (LAAM) and why does it interfere with immunoassays?

A1: this compound (LAAM) is a synthetic opioid agonist that was previously used for the management of opioid dependence. Its chemical structure is similar to methadone. This structural similarity is the primary reason for its interference in immunoassays, particularly those designed to detect methadone or other opiates.[1] The antibodies used in these immunoassays can cross-react with LAAM and its metabolites, leading to false-positive results.[1]

Q2: What are the major metabolites of LAAM and do they also cause interference?

A2: LAAM is metabolized in the liver into two active metabolites: nor-levomethadyl acetate (nor-LAAM) and dinor-levomethadyl acetate (dinor-LAAM).[2][3][4][5] Both of these metabolites are also structurally similar to methadone and can significantly cross-react in immunoassays, contributing to interference.[1][2] In fact, studies have shown that the metabolites can sometimes exhibit higher cross-reactivity than the parent LAAM molecule in certain assays.[1]

Q3: Which types of immunoassays are most affected by LAAM interference?

A3: A variety of commercially available immunoassays are susceptible to interference from LAAM and its metabolites. These include:

  • Enzyme Immunoassay (EIA)[1]

  • Enzyme-Linked Immunosorbent Assay (ELISA)[1]

  • Fluorescence Polarization Immunoassay (FPIA)[1]

  • Kinetic Interaction of Microparticles in Solution (KIMS)[1]

  • Radioimmunoassay (RIA)[1]

The degree of interference can vary significantly between different manufacturers and even between different lots of the same assay kit.

Q4: How can I confirm if a positive immunoassay result is due to LAAM interference?

A4: The most reliable method to confirm the presence of LAAM and its metabolites and to rule out a false positive is to use a more specific analytical technique. Gas chromatography-mass spectrometry (GC-MS) is considered the gold standard for confirmation.[6][7][8] GC-MS separates the individual compounds in a sample and provides a unique mass spectrum for each, allowing for definitive identification of LAAM and its metabolites.

Troubleshooting Guides

Issue 1: Unexpected Positive Results in a Methadone Immunoassay

Symptom: A sample from a subject known not to be taking methadone tests positive in a methadone immunoassay. The subject has a history of LAAM use.

Possible Cause: Cross-reactivity of the immunoassay antibodies with LAAM or its metabolites (nor-LAAM, dinor-LAAM).

Troubleshooting Steps:

  • Review Subject History: Confirm the subject's medication history, specifically their use of LAAM.

  • Sample Dilution: Perform a serial dilution of the sample and re-assay. If the interference is due to high concentrations of a cross-reactant, dilution may bring the concentration below the level of significant interference, though this can also reduce the signal of the actual target if present.

  • Use an Alternative Immunoassay: If available, test the sample with a different methadone immunoassay from another manufacturer. Different assays may use antibodies with varying specificities, and one may show less cross-reactivity with LAAM.

  • Confirmatory Testing: The most definitive step is to send the sample for confirmatory analysis using a highly specific method like GC-MS.[6][7][8] This will definitively identify and quantify LAAM and its metabolites.

Issue 2: Inconsistent Results Between Different Opiate Immunoassays

Symptom: A sample tests positive on one opiate screening immunoassay but negative on another.

Possible Cause: The antibody specificities and cross-reactivity profiles for LAAM and its metabolites can differ significantly between various opiate immunoassays. One assay may have a higher affinity for LAAM, leading to a positive result, while another may be more specific to other opiates.

Troubleshooting Steps:

  • Consult Assay Package Inserts: Carefully review the package inserts for both immunoassays to check their stated cross-reactivity with methadone, LAAM, and other opioids.

  • Spiking Experiment: To assess the specific interference in your matrix, you can perform a spiking experiment. Add a known concentration of a LAAM standard to a negative control sample and run it on both assays. This will help quantify the degree of cross-reactivity for each test.

  • Definitive Confirmation: As with unexpected positives, the most reliable approach to resolve discrepant results is to perform confirmatory testing using GC-MS.

Data Presentation

Table 1: Cross-Reactivity of LAAM and its Metabolites in Various Methadone Immunoassays

CompoundEIA-b (%)EIA-d (%)FPIA (%)ELISA-d (%)ELISA-s (%)KIMS (%)RIA (%)
LAAM <0.1100.81.8318.375.391.1249.5
nor-LAAM <0.11.30.810.54.21.915.6
dinor-LAAM <0.10.20.41.50.80.42.5
Methadol 1.197.837.770.32.085.41.8
normethadol <0.10.61.51.80.41.00.3
dinormethadol <0.10.10.60.50.20.20.1

Data synthesized from a study evaluating commercial methadone immunoassay kits.[1] Percent cross-reactivity is calculated relative to methadone.

Experimental Protocols

Protocol 1: Sample Pre-treatment to Reduce Matrix Interference

This protocol describes a general method for acid dissociation of immune complexes, which can help reduce interference from cross-reacting substances.

Materials:

  • Sample (e.g., urine, serum)

  • Acetic Acid (e.g., 300 mM)

  • Neutralization Buffer (e.g., Tris-based buffer)

  • Polypropylene (B1209903) plate

Procedure:

  • Dilute samples and controls in the appropriate assay buffer.

  • Acidify the diluted samples by adding a defined volume of acetic acid.

  • Incubate the acidified samples in a polypropylene plate to allow for the dissociation of antibody-antigen complexes.

  • Neutralize the samples by adding a neutralization buffer containing the detection reagents (e.g., biotinylated antibody).

  • Proceed with the specific immunoassay protocol (e.g., transfer to a streptavidin-coated plate for capture).

This is a general guideline; specific concentrations and incubation times should be optimized for each assay.

Protocol 2: Confirmatory Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general workflow for the confirmation of LAAM and its metabolites.

1. Sample Preparation:

  • Internal Standard Addition: Add a deuterated internal standard for LAAM, nor-LAAM, and dinor-LAAM to the sample to allow for accurate quantification.
  • Extraction: Perform a liquid-liquid extraction or solid-phase extraction to isolate the analytes from the biological matrix.
  • Derivatization: To increase the volatility of the analytes for GC analysis, perform a derivatization step, such as silylation.[9][10]

2. GC-MS Analysis:

  • Injection: Inject the prepared sample into the GC-MS system.
  • Chromatographic Separation: The gas chromatograph separates the different compounds in the sample based on their volatility and interaction with the GC column.
  • Mass Spectrometry Detection: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The mass spectrometer detects the mass-to-charge ratio of the fragments, creating a unique mass spectrum for each compound.

3. Data Analysis:

  • Identification: Compare the retention time and the mass spectrum of the peaks in the sample to those of certified reference standards for LAAM, nor-LAAM, and dinor-LAAM to confirm their identity.
  • Quantification: Calculate the concentration of each analyte by comparing the peak area of the analyte to the peak area of its corresponding internal standard.

Mandatory Visualizations

LAAM_Metabolism LAAM Levomethadyl Acetate (LAAM) norLAAM nor-LAAM LAAM->norLAAM N-demethylation (CYP3A4) dinorLAAM dinor-LAAM norLAAM->dinorLAAM N-demethylation (CYP3A4)

Caption: Metabolic pathway of LAAM to its active metabolites.

Troubleshooting_Workflow decision decision result result start Unexpected Positive Immunoassay Result review_history Review Subject's Medication History start->review_history laam_history History of LAAM use? review_history->laam_history dilution Perform Serial Dilution and Re-assay laam_history->dilution Yes investigate_other Investigate Other Causes laam_history->investigate_other No dilution_result Result still positive? dilution->dilution_result alt_assay Use Alternative Immunoassay dilution_result->alt_assay Yes false_positive Result is a False Positive dilution_result->false_positive No alt_assay_result Result still positive? alt_assay->alt_assay_result gcms Confirmatory Testing (GC-MS) alt_assay_result->gcms Yes alt_assay_result->false_positive No true_positive Result is a True Positive gcms->true_positive

Caption: Troubleshooting workflow for unexpected positive results.

References

Stability of Levomethadyl acetate hydrochloride in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Levomethadyl acetate (B1210297) hydrochloride in stock solutions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for Levomethadyl acetate hydrochloride stock solutions?

A1: For short-term storage (days to weeks), it is recommended to store stock solutions at 0-4°C in a dry, dark environment. For long-term storage (months to years), solutions should be kept at -20°C.[1] It is crucial to use tightly sealed containers to prevent solvent evaporation and contamination.

Q2: What solvents are suitable for preparing this compound stock solutions?

A2: this compound is soluble in Dimethyl Sulfoxide (DMSO) and water (>15 mg/mL).[2] The choice of solvent may depend on the specific experimental requirements and downstream applications.

Q3: What are the primary degradation products of this compound?

A3: The primary degradation pathway of this compound involves metabolism, which can also occur under certain in vitro conditions. The main metabolites, which should be monitored as potential degradants in stability studies, are nor-levomethadyl acetate (nor-LAAM) and dinor-levomethadyl acetate (dinor-LAAM).[1][3] This process is primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.[3]

Q4: How stable are this compound and its metabolites in solution under common laboratory conditions?

A4: Studies have shown that Levomethadyl acetate (LAAM), nor-LAAM, and dinor-LAAM have acceptable stability after three freeze-thaw cycles. They are also stable for up to 20 hours at room temperature. For longer-term storage of extracts, stability has been demonstrated at -20°C for 6 days.[1]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Unexpected peaks in chromatogram - Contamination of the solvent or glassware.- Degradation of the stock solution due to improper storage.- Use high-purity solvents and thoroughly clean all glassware.- Prepare fresh stock solutions and store them under the recommended conditions (see FAQ 1).
Decreased peak area of the parent compound over time - Degradation of this compound.- Verify storage conditions (temperature, light exposure).- Perform a forced degradation study to identify potential degradation products and pathways (see Experimental Protocols).
Variability in analytical results - Inconsistent sample preparation.- Instability of the compound in the autosampler.- Ensure consistent and accurate pipetting and dilution steps.- Maintain the autosampler at a controlled, cool temperature (e.g., 10°C) during analysis.[1]
Precipitation in the stock solution - Exceeding the solubility limit of the compound in the chosen solvent.- Storage at an inappropriate temperature.- Ensure the concentration does not exceed the solubility limit.- If using a solvent other than DMSO or water, verify the solubility of this compound in that solvent.

Stability and Analytical Data

Table 1: Recommended Storage Conditions

Storage DurationTemperatureLight ConditionsContainer
Short-term (days to weeks)0 - 4 °CDarkTightly sealed
Long-term (months to years)-20 °CDarkTightly sealed

Table 2: HPLC-MS/MS Method Validation Parameters for Levomethadyl Acetate and its Metabolites

AnalyteLinearity Range (ng/mL)LOQ (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
Levomethadyl Acetate0.25 - 100>0.9950.25< 6.5%< 8.2%
nor-LAAM0.25 - 100>0.9950.25< 7.1%< 9.5%
dinor-LAAM0.25 - 100>0.9950.25< 5.8%< 7.9%

Data synthesized from a validated HPLC-MS/MS method for analysis in human plasma, which is indicative of the performance of a well-developed analytical method.[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Dimethyl Sulfoxide (DMSO) or sterile water

    • Calibrated analytical balance

    • Volumetric flasks

    • Pipettes

  • Procedure:

    • Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.

    • Transfer the powder to a volumetric flask of the appropriate size.

    • Add a small amount of the chosen solvent (DMSO or water) to dissolve the powder.

    • Once dissolved, add the solvent to the mark on the volumetric flask.

    • Mix the solution thoroughly by inversion.

    • Store the stock solution at the recommended temperature in a tightly sealed, light-protected container.

Protocol 2: Stability-Indicating HPLC-MS/MS Method for this compound and its Metabolites

This protocol is adapted from a validated method for the analysis of LAAM and its metabolites in a biological matrix and is suitable for stability studies.[3]

  • Instrumentation:

    • HPLC System: Agilent 1290 Infinity II or equivalent.

    • Column: ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 3.5 µm.

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 5
      1.0 5
      5.0 95
      6.0 95
      6.1 5

      | 8.0 | 5 |

  • Mass Spectrometry Conditions (Multiple Reaction Monitoring - MRM):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions:

      Analyte Precursor Ion (m/z) Product Ion (m/z)
      Levomethadyl Acetate 354.3 265.2
      nor-LAAM 340.2 251.2

      | dinor-LAAM | 326.2 | 237.2 |

Protocol 3: Forced Degradation Study Workflow
  • Prepare Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Expose the stock solution to the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: 60°C for 48 hours.

    • Photodegradation: Expose to UV light (254 nm) for 24 hours.

  • Sample Analysis: Analyze the stressed samples, along with an unstressed control sample, using the stability-indicating HPLC-MS/MS method (Protocol 2).

  • Data Evaluation:

    • Determine the percentage of degradation of this compound.

    • Identify and quantify the formation of nor-LAAM, dinor-LAAM, and any other significant degradation products.

    • Assess the peak purity of the this compound peak to ensure the method is stability-indicating.

Visualizations

cluster_0 Metabolic Degradation Pathway of Levomethadyl Acetate LAAM Levomethadyl Acetate (LAAM) norLAAM nor-Levomethadyl Acetate (nor-LAAM) LAAM->norLAAM N-demethylation dinorLAAM dinor-Levomethadyl Acetate (dinor-LAAM) norLAAM->dinorLAAM N-demethylation CYP3A4_1 CYP3A4 CYP3A4_1->LAAM CYP3A4_2 CYP3A4 CYP3A4_2->norLAAM

Caption: Metabolic degradation pathway of Levomethadyl Acetate.

cluster_1 Experimental Workflow for Stability Testing A Prepare Stock Solution B Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) A->B C Analyze Samples via Stability-Indicating HPLC-MS/MS B->C D Data Analysis: - % Degradation - Identify Degradants - Peak Purity C->D E Determine Stability Profile D->E

Caption: Workflow for a forced degradation stability study.

References

Technical Support Center: Optimizing Levomethadyl Acetate Extraction from Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Levomethadyl acetate (B1210297) (LAAM) and its active metabolites, nor-LAAM and dinor-LAAM, from plasma samples.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of Levomethadyl acetate from plasma.

Problem Possible Causes Solutions
Low Analyte Recovery Incomplete Protein Precipitation: Insufficient volume of precipitating solvent or inadequate vortexing can lead to incomplete protein removal, trapping the analyte.[1]- Ensure a proper solvent-to-plasma ratio (e.g., 3:1 acetonitrile (B52724) to plasma).- Vortex thoroughly (e.g., for 1 minute) to ensure complete mixing and protein denaturation.[1]- Centrifuge at a high speed (e.g., 10,000 rpm) to obtain a clear supernatant.[1]
Inefficient Liquid-Liquid Extraction (LLE): Incorrect pH, wrong solvent choice, insufficient mixing, or emulsion formation can lead to poor extraction efficiency.[1][2]- Adjust the sample pH to an alkaline value (e.g., pH 9.0 with a borate (B1201080) buffer) to ensure LAAM is in its non-ionized form for better extraction into an organic solvent.[1]- Select an appropriate extraction solvent like n-butyl chloride.[1]- Vortex vigorously for an adequate time (e.g., 2 minutes) to maximize analyte transfer to the organic phase.[1]- To break emulsions, try centrifugation at a higher speed or for a longer duration.[2]
Suboptimal Solid-Phase Extraction (SPE): Improper cartridge conditioning, incorrect wash or elution solvents, or drying of the cartridge can result in analyte loss.[1]- Properly condition the SPE cartridge (e.g., with methanol (B129727) followed by water) to activate the stationary phase.[1]- Use a gentle wash solution (e.g., 5% methanol in water) to remove interferences without eluting the analyte.[1]- Employ a strong enough elution solvent (e.g., methanol) to ensure complete recovery of the analyte.[1]- Avoid letting the cartridge dry out between conditioning and sample loading.
High Matrix Effects in LC-MS/MS Analysis Co-elution of Endogenous Plasma Components: Phospholipids and other matrix components can co-elute with the analyte, causing ion suppression or enhancement.[1]- Optimize the chromatographic method to achieve better separation between the analyte and interfering matrix components.[1]- Employ a more selective sample preparation technique like solid-supported liquid extraction (SLE) or a more rigorous SPE protocol.[3]- Evaluate different ionization sources or parameters on the mass spectrometer.
Poor Chromatographic Peak Shape Inappropriate Reconstitution Solvent: Reconstituting the dried extract in a solvent stronger than the initial mobile phase can lead to peak fronting or splitting.[4]- Reconstitute the sample in the initial mobile phase or a weaker solvent.[1][4]- Minimize the injection volume if using a stronger reconstitution solvent is unavoidable.[4]
Derivatization Issues (for GC-MS): Incomplete derivatization or degradation of the derivative can result in poor peak shape and low sensitivity.[1][5]- Ensure the use of a fresh derivatizing agent (e.g., TFAA).[1]- Optimize the derivatization reaction conditions (temperature and time).[1]- Ensure complete dryness of the extract before adding the derivatizing agent, as moisture can interfere with the reaction.
Analyte Instability Enzymatic Degradation: Endogenous enzymes in the plasma may degrade LAAM, especially if the sample is not handled or stored properly.[2]- Process plasma samples as quickly as possible.- Store plasma samples at low temperatures (e.g., -20°C or -80°C) to minimize enzymatic activity.
pH-dependent Hydrolysis: LAAM, being an acetate ester, could be susceptible to hydrolysis under certain pH conditions.- Maintain appropriate pH during extraction and storage.

Frequently Asked Questions (FAQs)

1. What are the most common methods for extracting Levomethadyl acetate from plasma?

The most common methods for extracting Levomethadyl acetate (LAAM) from plasma are:

  • Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile is added to precipitate plasma proteins.[1]

  • Liquid-Liquid Extraction (LLE): A technique that separates compounds based on their differential solubilities in two immiscible liquids (e.g., an aqueous plasma sample and an organic solvent).[1]

  • Solid-Phase Extraction (SPE): A method that uses a solid sorbent to retain the analyte of interest while interferences are washed away.[1]

  • Solid-Supported Liquid Extraction (SLE): A technique where the aqueous sample is absorbed onto a solid support, and the analytes are eluted with an immiscible organic solvent.[3]

2. Which analytical techniques are typically used for the quantification of Levomethadyl acetate in plasma?

The primary analytical techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) can also be used, but it is generally less sensitive than MS-based methods.[1]

3. Why is derivatization required for the GC-MS analysis of Levomethadyl acetate?

Derivatization, for instance with trifluoroacetic anhydride (B1165640) (TFAA), is often necessary for GC-MS analysis of LAAM and its metabolites to improve their thermal stability and chromatographic properties (e.g., volatility and peak shape), leading to enhanced sensitivity and more reliable quantification.[1][5]

4. What is the metabolic pathway of Levomethadyl acetate?

Levomethadyl acetate is metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, through sequential N-demethylation to its active metabolites: nor-LAAM and then dinor-LAAM.[3]

5. How does plasma protein binding affect the extraction of Levomethadyl acetate?

Quantitative Data Summary

The following tables summarize key quantitative parameters for different analytical methods used for the quantification of Levomethadyl acetate and its metabolites in plasma.

Table 1: GC-MS Method Validation Parameters [1][5]

ParameterLevomethadyl Acetate (LAAM)nor-LAAMdinor-LAAM
Linearity Range (ng/mL)5 - 2005 - 2005 - 200
Limit of Quantification (LOQ) (ng/mL)444
Intra-day Precision (%CV)5 - 133 - 95 - 13
Inter-day Precision (%CV)5 - 133 - 95 - 13
Recovery (%)47 - 6750 - 6928 - 50

Table 2: LC-MS/MS Method Performance [1][3]

ParameterLevomethadyl Acetate (LAAM)nor-LAAMdinor-LAAM
Linearity Range (ng/mL)0.25 - 1000.25 - 1000.25 - 100
Limit of Quantification (LOQ) (ng/mL)0.250.250.5
Intra-day Precision (%RSD)< 6.5%< 6.5%< 15%
Inter-day Precision (%RSD)< 8.2%< 8.2%< 15%
Accuracy (%)92.1% - 108.3%92.1% - 108.3%85 - 115
Recovery (%)> 85> 85> 85

Table 3: HPLC-UV Method (Hypothetical Performance) [1]

ParameterLevomethadyl Acetate (LAAM)
Linearity Range (µg/mL)0.1 - 20
Limit of Quantification (LOQ) (µg/mL)0.1
Intra-day Precision (%CV)< 10
Inter-day Precision (%CV)< 10
Accuracy (%)90 - 110
Recovery (%)> 80

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for GC-MS Analysis [1]

  • Sample Preparation: To 1 mL of plasma, add an internal standard (e.g., methadone-d3).

  • pH Adjustment: Add 1 mL of saturated sodium borate buffer (pH 9.0). Vortex for 30 seconds.

  • Extraction: Add 5 mL of n-butyl chloride, vortex for 2 minutes, and centrifuge at 3000 rpm for 10 minutes.

  • Solvent Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Derivatization: Reconstitute the residue in 50 µL of ethyl acetate. Add 50 µL of trifluoroacetic anhydride (TFAA). Heat at 70°C for 20 minutes.

  • Final Preparation: Evaporate to dryness and reconstitute in 50 µL of ethyl acetate for GC-MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for HPLC-UV Analysis [1]

  • Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: To 1 mL of plasma, add an internal standard. Load the sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water.

  • Elution: Elute the analytes with 1 mL of methanol.

  • Solvent Evaporation: Evaporate the eluate to dryness.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

Protocol 3: Protein Precipitation for LC-MS/MS Analysis [1]

  • Sample Preparation: To 100 µL of plasma, add an internal standard (e.g., LAAM-d3).

  • Precipitation: Add 300 µL of acetonitrile to precipitate proteins.

  • Mixing and Centrifugation: Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

  • Supernatant Transfer and Evaporation: Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Protocol 4: Solid-Supported Liquid Extraction (SLE) for LC-MS/MS Analysis [3]

  • Sample Pre-treatment: Dilute 100 µL of plasma with 100 µL of 2% ammonium (B1175870) hydroxide (B78521) in water. Add an internal standard (e.g., LAAM-d3) and vortex.

  • Loading: Load the 200 µL of the pre-treated sample onto a 96-well SLE plate.

  • Adsorption: Allow the sample to be absorbed by the sorbent for 5 minutes.

  • Elution: Elute the analytes with two aliquots of 900 µL of ethyl acetate.

  • Dry-down: Evaporate the eluate to dryness at 40°C under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 150 µL of the initial mobile phase.

Visualizations

LLE_Workflow plasma 1. Plasma Sample + Internal Standard ph_adjust 2. Add Borate Buffer (pH 9.0) & Vortex plasma->ph_adjust extraction 3. Add n-butyl chloride, Vortex & Centrifuge ph_adjust->extraction separation 4. Transfer Organic Layer extraction->separation evaporation 5. Evaporate to Dryness separation->evaporation derivatization 6. Reconstitute, Add TFAA & Heat evaporation->derivatization final_prep 7. Evaporate & Reconstitute for GC-MS derivatization->final_prep

Caption: Liquid-Liquid Extraction (LLE) workflow for LAAM analysis.

SPE_Workflow conditioning 1. Condition SPE Cartridge (Methanol then Water) loading 2. Load Plasma Sample + Internal Standard conditioning->loading washing 3. Wash with 5% Methanol loading->washing elution 4. Elute with Methanol washing->elution evaporation 5. Evaporate Eluate elution->evaporation reconstitution 6. Reconstitute in Mobile Phase evaporation->reconstitution Troubleshooting_Logic issue Low Analyte Signal check_recovery Check Extraction Recovery issue->check_recovery low_recovery Low Recovery check_recovery->low_recovery No good_recovery Good Recovery check_recovery->good_recovery Yes optimize_extraction Optimize Extraction Method: - Check pH - Solvent choice - Phase separation - SPE steps low_recovery->optimize_extraction check_ms Check for Matrix Effects & Instrument Performance good_recovery->check_ms optimize_chromatography Optimize Chromatography & Sample Clean-up check_ms->optimize_chromatography Matrix Effects Present check_instrument Check MS/MS Parameters & Instrument Sensitivity check_ms->check_instrument No Matrix Effects

References

Technical Support Center: Levomethadyl Acetate Metabolite Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery of Levomethadyl acetate (B1210297) (LAAM) and its active metabolites, nor-LAAM (d-norLAAM) and dinor-LAAM (dd-norLAAM), during bioanalytical experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the extraction and analysis of LAAM and its metabolites from biological matrices.

Q1: We are observing consistently low recovery for nor-LAAM and dinor-LAAM from plasma samples using liquid-liquid extraction (LLE). What are the likely causes and how can we improve it?

A1: Low recovery of the more polar metabolites, nor-LAAM and dinor-LAAM, during LLE is a common challenge. Several factors could be contributing to this issue:

  • Inappropriate Solvent Polarity: The choice of organic solvent is critical. While non-polar solvents may efficiently extract the parent drug, LAAM, they are often less effective for its more polar metabolites.

  • Suboptimal pH: The pH of the aqueous sample dictates the ionization state of the analytes. LAAM and its metabolites are basic compounds. Extraction should be performed at a pH above their pKa to ensure they are in their neutral, more organic-soluble form.

  • Insufficient Solvent-to-Sample Ratio: A low volume of extraction solvent may not be sufficient to efficiently partition the analytes from the aqueous matrix.

  • Inadequate Mixing: Insufficient vortexing or mixing can lead to incomplete extraction.

Troubleshooting Steps:

  • Optimize Extraction Solvent: Experiment with more polar solvents or solvent mixtures. For instance, a mixture of n-butyl chloride and isopropanol (B130326) or the use of methyl tert-butyl ether (MTBE) can improve the recovery of more polar metabolites.

  • Adjust Sample pH: Ensure the pH of the plasma sample is adjusted to a basic range (typically pH 9-10) before extraction using a suitable buffer (e.g., sodium borate). This neutralizes the charge on the amine groups of the metabolites, increasing their affinity for the organic solvent.

  • Increase Solvent Volume: Try increasing the ratio of organic solvent to plasma. A ratio of 5:1 or higher is often recommended.

  • Ensure Thorough Mixing: Vortex samples for an adequate amount of time (e.g., 2-5 minutes) to ensure complete partitioning of the analytes into the organic phase.

  • Consider a "Salting Out" Effect: Adding a salt like sodium chloride to the aqueous phase can decrease the solubility of the analytes in the aqueous layer and promote their transfer to the organic solvent.

Q2: Our lab is using solid-phase extraction (SPE) for urine samples, but the recovery of all three analytes (LAAM, nor-LAAM, and dinor-LAAM) is highly variable. What could be the problem?

A2: Variability in SPE recovery can stem from several factors related to the sorbent, sample, and elution conditions.

  • Inappropriate Sorbent Choice: The choice of SPE sorbent is crucial for consistent recovery. For basic compounds like LAAM and its metabolites, a cation-exchange or a mixed-mode (combining reversed-phase and ion-exchange) sorbent is often most effective.

  • Incomplete Hydrolysis of Glucuronides: In urine, a significant portion of LAAM and its metabolites can be present as glucuronide conjugates. These polar conjugates will not be retained well on most SPE sorbents. Failure to cleave these conjugates through enzymatic hydrolysis will result in poor and variable recovery of the total analyte concentration.

  • Sample pH and Ionic Strength: The pH and ionic strength of the sample loaded onto the SPE cartridge can significantly impact the retention of the analytes on the sorbent.

  • Inadequate Washing or Elution: The wash steps may be too harsh, leading to premature elution of the analytes. Conversely, the elution solvent may not be strong enough to desorb the analytes completely from the sorbent.

Troubleshooting Steps:

  • Incorporate Enzymatic Hydrolysis: Pre-treat urine samples with β-glucuronidase to cleave the glucuronide conjugates. The efficiency of this step is critical and should be optimized for temperature, pH, and incubation time.

  • Select an Appropriate SPE Sorbent: For basic analytes like LAAM and its metabolites, consider using a strong cation-exchange (SCX) or a mixed-mode polymer-based sorbent (e.g., Oasis MCX).

  • Optimize Loading Conditions: Adjust the pH of the hydrolyzed urine sample to be acidic (e.g., pH ~6) before loading onto a cation-exchange sorbent to ensure the analytes are charged and retained.

  • Optimize Wash and Elution Solvents:

    • Wash: Use a non-polar solvent (e.g., hexane) to remove hydrophobic interferences, followed by a weak organic solvent (e.g., methanol) or an acidic buffer to remove polar interferences without eluting the analytes.

    • Elution: Use a strong organic solvent containing a basic modifier (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol) to neutralize the charge on the analytes and elute them from the cation-exchange sorbent.

  • Ensure Proper Cartridge Conditioning and Equilibration: Follow the manufacturer's instructions for conditioning and equilibrating the SPE cartridges to ensure reproducible performance.

Q3: We suspect matrix effects are impacting our LC-MS/MS analysis of LAAM metabolites, leading to poor accuracy. How can we confirm and mitigate this?

A3: Matrix effects, which are the suppression or enhancement of analyte ionization by co-eluting endogenous components from the biological matrix, are a common issue in LC-MS/MS bioanalysis.[1][2]

Confirmation of Matrix Effects:

  • Post-Extraction Spike Method: This is a quantitative approach to assess matrix effects.[2]

    • Extract a blank matrix sample (e.g., plasma or urine from a drug-free source).

    • Spike the extracted blank matrix with a known concentration of the analytes (LAAM, nor-LAAM, dinor-LAAM).

    • Prepare a neat solution of the analytes in the reconstitution solvent at the same concentration.

    • Compare the peak areas of the analytes in the post-extraction spiked sample to those in the neat solution. A significant difference (typically >15%) indicates the presence of matrix effects.

Mitigation Strategies:

  • Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove the interfering components. Re-optimize your LLE or SPE method to achieve a cleaner extract. This might involve trying different solvents, sorbents, or wash steps.

  • Optimize Chromatographic Separation: Adjust your HPLC/UHPLC method to chromatographically separate the analytes from the matrix components that are causing ion suppression or enhancement. This could involve trying a different column chemistry, mobile phase composition, or gradient profile.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for each analyte is the gold standard for compensating for matrix effects. These internal standards co-elute with the analyte and experience the same ionization suppression or enhancement, allowing for accurate quantification.

  • Matrix-Matched Calibrators: If a SIL-IS is not available, preparing calibration standards in the same biological matrix as the samples can help to compensate for matrix effects.

Quantitative Data Summary

The following tables summarize typical recovery data for LAAM and its metabolites under different extraction conditions. Note that actual recoveries may vary depending on specific laboratory conditions and matrices.

Table 1: Liquid-Liquid Extraction (LLE) Recovery from Human Plasma

AnalyteExtraction SolventpHApproximate Recovery (%)Reference
LAAMn-Butyl Chloride9.085 - 95[3]
nor-LAAMn-Butyl Chloride9.075 - 85[3]
dinor-LAAMn-Butyl Chloride9.065 - 75[3]
LAAMEthyl Acetate9.5> 90Fictionalized Data
nor-LAAMEthyl Acetate9.5> 85Fictionalized Data
dinor-LAAMEthyl Acetate9.5> 80Fictionalized Data
LAAMMTBE9.5> 92Fictionalized Data
nor-LAAMMTBE9.5> 88Fictionalized Data
dinor-LAAMMTBE9.5> 83Fictionalized Data

Table 2: Solid-Phase Extraction (SPE) Recovery from Human Urine (Post-Hydrolysis)

AnalyteSPE SorbentLoading pHElution SolventApproximate Recovery (%)Reference
LAAMMixed-Mode Cation Exchange6.05% NH₄OH in Methanol> 90Fictionalized Data
nor-LAAMMixed-Mode Cation Exchange6.05% NH₄OH in Methanol> 88Fictionalized Data
dinor-LAAMMixed-Mode Cation Exchange6.05% NH₄OH in Methanol> 85Fictionalized Data
LAAMC187.0Methanol70 - 80Fictionalized Data
nor-LAAMC187.0Methanol60 - 70Fictionalized Data
dinor-LAAMC187.0Methanol50 - 60Fictionalized Data

Detailed Experimental Protocols

Protocol 1: Solid-Supported Liquid Extraction (SLE) of LAAM and Metabolites from Human Plasma[4]

This protocol is suitable for high-throughput analysis and provides a clean extract.

1. Sample Pre-treatment:

  • To 100 µL of human plasma, add 100 µL of 2% ammonium hydroxide in water.

  • Add the internal standard solution (e.g., LAAM-d3, nor-LAAM-d3, dinor-LAAM-d3).

  • Vortex to mix.

2. Extraction:

  • Load the 200 µL of the pre-treated sample onto a supported liquid extraction plate/cartridge.

  • Apply a brief pulse of low vacuum to initiate the flow and allow the sample to absorb into the sorbent.

  • Wait for 5 minutes for the sample to distribute.

  • Elute the analytes by adding two aliquots of 900 µL of ethyl acetate. Allow the solvent to flow via gravity.

  • Apply a final pulse of vacuum to ensure complete elution.

3. Evaporation and Reconstitution:

  • Evaporate the eluate to dryness at 40°C under a gentle stream of nitrogen.

  • Reconstitute the dried residue in 150 µL of the initial mobile phase (e.g., 95% Mobile Phase A: 5% Mobile Phase B).

  • Vortex briefly and centrifuge before transferring to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) of LAAM and Metabolites from Human Plasma[3]

This is a classic extraction method suitable for smaller sample batches.

1. Sample Preparation:

  • To 1 mL of plasma, add the internal standard solution.

  • Add 1 mL of saturated sodium borate (B1201080) buffer (pH 9.0).

  • Vortex for 30 seconds.

2. Extraction:

  • Add 5 mL of n-butyl chloride.

  • Vortex for 2 minutes.

  • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

3. Evaporation and Derivatization (for GC-MS) or Reconstitution (for LC-MS/MS):

  • Transfer the upper organic layer to a clean tube.

  • Evaporate to dryness under a stream of nitrogen at 40°C.

  • For LC-MS/MS: Reconstitute the residue in a suitable mobile phase.

  • For GC-MS: Reconstitute the residue in 50 µL of ethyl acetate. Add 50 µL of trifluoroacetic anhydride (B1165640) (TFAA) and heat at 70°C for 20 minutes. Evaporate to dryness and reconstitute in 50 µL of ethyl acetate for analysis.[3]

Protocol 3: Enzymatic Hydrolysis of Glucuronide Metabolites in Urine[5]

This step is crucial for the accurate quantification of total LAAM and its metabolites in urine.

1. Sample Preparation:

  • To 1 mL of urine, add an appropriate volume of internal standard.

  • Add a buffer solution to adjust the pH to the optimal range for the chosen enzyme (typically pH 5.0-6.8). Acetate or phosphate (B84403) buffers are commonly used.

  • Add β-glucuronidase enzyme (e.g., from Helix pomatia or recombinant sources). The amount of enzyme should be optimized to ensure complete hydrolysis.

2. Incubation:

  • Incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C or 55°C) for a sufficient period (e.g., 2-16 hours). The incubation time should be optimized to ensure complete cleavage of the conjugates.

3. Post-Hydrolysis Treatment:

  • After incubation, the sample is ready for extraction using either SPE (as described in the troubleshooting section) or LLE. The pH of the hydrolyzed sample may need to be adjusted depending on the chosen extraction method.

Visualizations

cluster_Metabolism Metabolic Pathway of Levomethadyl Acetate LAAM Levomethadyl Acetate (LAAM) norLAAM nor-LAAM LAAM->norLAAM CYP3A4 (N-demethylation) dinorLAAM dinor-LAAM norLAAM->dinorLAAM CYP3A4 (N-demethylation)

Caption: Metabolic conversion of LAAM.

cluster_Workflow General SPE Workflow for LAAM Metabolites from Urine start Urine Sample hydrolysis Enzymatic Hydrolysis (β-glucuronidase) start->hydrolysis ph_adjust_load Adjust pH to ~6 hydrolysis->ph_adjust_load load Load Sample ph_adjust_load->load condition Condition SPE Cartridge (e.g., Methanol) equilibrate Equilibrate SPE Cartridge (e.g., Water, Acidic Buffer) condition->equilibrate equilibrate->load wash1 Wash 1: Remove Non-polar Interferences (e.g., Hexane) load->wash1 wash2 Wash 2: Remove Polar Interferences (e.g., Acidic Water/Methanol) wash1->wash2 dry Dry Sorbent wash2->dry elute Elute Analytes (e.g., 5% NH4OH in Methanol) dry->elute evaporate Evaporate Eluate elute->evaporate reconstitute Reconstitute evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: SPE workflow for urine samples.

action_node action_node start Poor Recovery Observed check_hydrolysis Is the sample urine? start->check_hydrolysis hydrolysis_yes Is enzymatic hydrolysis complete? check_hydrolysis->hydrolysis_yes Yes check_extraction Extraction Method? check_hydrolysis->check_extraction No (e.g., Plasma) optimize_hydrolysis Optimize hydrolysis: - Enzyme concentration - Incubation time/temp - pH hydrolysis_yes->optimize_hydrolysis No hydrolysis_yes->check_extraction Yes end Improved Recovery optimize_hydrolysis->end is_lle LLE check_extraction->is_lle is_spe SPE check_extraction->is_spe optimize_lle_solvent Optimize LLE solvent: - Increase polarity - Use solvent mixtures is_lle->optimize_lle_solvent Suboptimal solvent? optimize_lle_ph Optimize pH: - Adjust to pH 9-10 is_lle->optimize_lle_ph Suboptimal pH? check_matrix_effects Suspect Matrix Effects? is_lle->check_matrix_effects optimize_spe_sorbent Optimize SPE sorbent: - Use mixed-mode or  cation exchange is_spe->optimize_spe_sorbent Wrong sorbent? optimize_spe_wash_elute Optimize wash/elution: - Check solvent strength - Adjust pH of solvents is_spe->optimize_spe_wash_elute Inefficient wash/elution? is_spe->check_matrix_effects optimize_lle_solvent->end optimize_lle_ph->end optimize_spe_sorbent->end optimize_spe_wash_elute->end mitigate_matrix Mitigate Matrix Effects: - Improve sample cleanup - Optimize chromatography - Use SIL-IS check_matrix_effects->mitigate_matrix Yes check_matrix_effects->end No mitigate_matrix->end

Caption: Troubleshooting poor recovery.

References

Preventing ion suppression in Levomethadyl acetate mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of Levomethadyl acetate (B1210297) (LAAM). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a primary focus on preventing and mitigating ion suppression.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in LAAM analysis?

A: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of the target analyte, such as Levomethadyl acetate (LAAM), is reduced by the presence of co-eluting compounds from the sample matrix.[1][2][3] This leads to a decreased signal response, which can negatively impact the accuracy, precision, and sensitivity of the quantitative analysis.[1][4] In the analysis of LAAM from biological matrices like plasma or urine, endogenous components such as phospholipids (B1166683), salts, and proteins are common sources of ion suppression.[2][5][6]

Q2: What are the primary causes of ion suppression in an LC-MS system?

A: Ion suppression primarily occurs within the ion source of the mass spectrometer and can be attributed to several factors:[4][7]

  • Matrix Effects: Competition for ionization between LAAM and co-eluting matrix components is a major cause.[2][8] Compounds with high concentrations, high basicity, or high surface activity are often responsible.[1][4]

  • Changes in Droplet Properties: In electrospray ionization (ESI), high concentrations of non-volatile matrix components can increase the surface tension and viscosity of the droplets, hindering solvent evaporation and the release of gas-phase analyte ions.[1][9]

  • Ion Source Saturation: At high analyte or matrix concentrations, the available charge on the ESI droplets can become limited, leading to a non-linear response and suppression.[4]

Q3: How can I detect ion suppression in my LAAM analysis?

A: There are several experimental methods to identify and quantify ion suppression:

  • Post-Column Infusion: This is a qualitative method where a constant flow of a LAAM standard solution is infused into the mobile phase after the analytical column.[10][11] A blank matrix extract is then injected. Any dip in the constant baseline signal of LAAM indicates the retention time at which matrix components are eluting and causing suppression.[5][10]

  • Post-Extraction Spike: This quantitative method involves comparing the signal response of LAAM in a clean solvent to the response of LAAM spiked into a blank matrix sample after the extraction process.[4][10][11] A lower signal in the matrix sample indicates ion suppression.

Q4: Is ESI or APCI more susceptible to ion suppression for LAAM analysis?

A: Electrospray ionization (ESI) is generally more prone to ion suppression than Atmospheric Pressure Chemical Ionization (APCI).[1][3] This is due to the more complex ionization mechanism of ESI, which relies heavily on droplet surface charge.[1][4] APCI, which utilizes gas-phase ionization, is less affected by non-volatile matrix components.[1] If significant and unavoidable ion suppression is encountered with ESI, switching to APCI could be a viable strategy, provided LAAM and its metabolites can be efficiently ionized by this technique.[1]

Troubleshooting Guides

This section provides a systematic approach to troubleshooting and preventing ion suppression during the analysis of Levomethadyl acetate and its metabolites (nor-LAAM and dinor-LAAM).

Issue 1: Poor sensitivity and inconsistent results for LAAM in plasma samples.

This is a classic symptom of ion suppression. The following workflow can help diagnose and resolve the issue.

Troubleshooting Workflow for Ion Suppression

IonSuppression_Workflow start Start: Inconsistent LAAM Signal check_matrix_effect Step 1: Confirm Ion Suppression (Post-Column Infusion or Post-Extraction Spike) start->check_matrix_effect suppression_present Ion Suppression Confirmed? check_matrix_effect->suppression_present no_suppression No Significant Suppression (Check other instrument parameters) suppression_present->no_suppression No optimize_sample_prep Step 2: Optimize Sample Preparation suppression_present->optimize_sample_prep Yes evaluate_spe_lle Evaluate SPE, LLE, or SLE (vs. Protein Precipitation) optimize_sample_prep->evaluate_spe_lle optimize_chromatography Step 3: Optimize Chromatography evaluate_spe_lle->optimize_chromatography modify_gradient Modify Gradient to Separate LAAM from Suppression Zones optimize_chromatography->modify_gradient use_is Step 4: Use Stable Isotope-Labeled Internal Standard (SIL-IS) modify_gradient->use_is laam_d3 e.g., LAAM-d3 use_is->laam_d3 final_check Step 5: Re-evaluate and Validate laam_d3->final_check resolved Issue Resolved final_check->resolved Successful consult Consult Advanced Troubleshooting final_check->consult Unsuccessful

Caption: A stepwise guide to diagnosing and mitigating ion suppression.

Step 1: Confirm and Characterize Ion Suppression

  • Action: Perform a post-column infusion experiment as described in the FAQs. This will reveal the retention time windows where ion suppression is most severe.

  • Rationale: Knowing where suppression occurs is critical for subsequent chromatographic optimization. For example, early-eluting salts and late-eluting phospholipids are common culprits in plasma samples.[5]

Step 2: Enhance Sample Preparation

  • Action: Move beyond simple protein precipitation. Implement more selective sample cleanup techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), or Solid-Supported Liquid Extraction (SLE).[1][2]

  • Rationale: These techniques are significantly more effective at removing interfering matrix components compared to protein precipitation.[4][12] For LAAM analysis in plasma, an SLE method has been shown to be effective.[13]

Step 3: Optimize Chromatographic Separation

  • Action: Adjust the LC gradient to shift the elution of LAAM away from the ion suppression zones identified in Step 1.

  • Rationale: If interfering compounds do not co-elute with the analyte of interest, they cannot cause ion suppression.[1][2] Modifying the mobile phase composition or using a different stationary phase can achieve the necessary separation.

Step 4: Implement an Appropriate Internal Standard

  • Action: Use a stable isotope-labeled internal standard (SIL-IS), such as LAAM-d3, for quantification.

  • Rationale: A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression.[2][12] By using the ratio of the analyte to the internal standard, the variability caused by matrix effects can be effectively compensated for, leading to more accurate and precise quantification.[2]

Issue 2: Method validation fails due to high variability across different plasma lots.

This indicates that the degree of ion suppression varies between individual samples, a common challenge in bioanalysis.[14]

Corrective Actions:

  • Matrix Effect Evaluation: During method validation, assess the matrix effect across at least six different lots of blank plasma. The response of post-extraction spiked samples should be consistent across these lots.

  • Robust Sample Cleanup: The variability between lots highlights the need for a highly effective and reproducible sample preparation method. SPE and SLE are generally more robust in handling sample-to-sample variability than LLE or protein precipitation.[12]

  • Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples.[2] This helps to normalize the ionization efficiency between the calibrators and the unknown samples, accounting for predictable matrix effects.[2]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Minimizing Ion Suppression

Sample Preparation TechniqueTypical Analyte RecoveryRelative Ion SuppressionThroughputKey Advantage
Protein Precipitation (PPT) High (>90%)HighHighSimple and fast
Liquid-Liquid Extraction (LLE) Variable (60-90%)Low to MediumMediumCleaner extract than PPT
Solid-Phase Extraction (SPE) High (>85%)LowLow to MediumHigh selectivity, very clean extracts
Solid-Supported Liquid Extraction (SLE) High (>90%)LowHighCombines LLE benefits with 96-well format

This table summarizes general trends. Actual values are analyte and matrix dependent.

Experimental Protocols

Protocol 1: Post-Column Infusion for Ion Suppression Assessment

Objective: To qualitatively identify regions of ion suppression in the chromatogram.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • Tee-piece connector

  • LAAM analytical standard solution (e.g., 100 ng/mL in mobile phase)

  • Blank plasma extract (prepared using your current method)

  • Mobile phase

Procedure:

  • Set up the LC system with the analytical column and mobile phase used for LAAM analysis.

  • Disconnect the LC flow from the MS ion source.

  • Using a tee-piece, connect the LC eluent line and the syringe pump line to the MS ion source inlet.

  • Begin infusing the LAAM standard solution at a constant low flow rate (e.g., 5-10 µL/min) using the syringe pump.

  • Start the MS data acquisition, monitoring the MRM transition for LAAM. A stable signal baseline should be observed.

  • While the infusion continues, start the LC gradient and inject a blank plasma extract.

  • Monitor the LAAM signal baseline. Any significant drop in the signal intensity indicates ion suppression at that specific retention time.

Protocol 2: Solid-Supported Liquid Extraction (SLE) for LAAM from Human Plasma

Objective: To provide a clean sample extract for LC-MS/MS analysis, minimizing matrix effects. This protocol is based on a published method.[13]

Materials:

  • Human plasma samples

  • LAAM-d3 internal standard solution

  • 2% Ammonium (B1175870) hydroxide (B78521) in water

  • SLE 96-well plate or cartridges

  • Elution solvent (e.g., Dichloromethane, Ethyl Acetate)

  • Evaporation system (e.g., nitrogen evaporator)

  • Reconstitution solvent (mobile phase)

Procedure:

  • Sample Pre-treatment: To 100 µL of plasma, add an appropriate amount of LAAM-d3 internal standard. Add 100 µL of 2% ammonium hydroxide in water and vortex.[13]

  • Loading: Load the pre-treated sample onto the SLE sorbent and allow it to absorb for 5-10 minutes.

  • Elution: Add the elution solvent to the SLE plate/cartridge and collect the eluate. A second elution may be performed to maximize recovery.

  • Evaporation: Evaporate the collected eluate to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in a known volume of mobile phase (e.g., 100 µL).

  • Analysis: Vortex the reconstituted sample and inject it into the LC-MS/MS system.

Signaling Pathway and Logical Relationship Diagrams

Metabolic Pathway of Levomethadyl Acetate

LAAM_Metabolism LAAM Levomethadyl Acetate (LAAM) norLAAM nor-LAAM (Active Metabolite) LAAM->norLAAM CYP3A4 (N-demethylation) dinorLAAM dinor-LAAM (Active Metabolite) norLAAM->dinorLAAM CYP3A4 (N-demethylation)

Caption: The metabolic conversion of LAAM to its active metabolites.[13]

Logical Relationship of Factors Causing Ion Suppression

IonSuppression_Causes IonSuppression Ion Suppression (Reduced Analyte Signal) MatrixEffects Matrix Effects MatrixEffects->IonSuppression Coelution Co-elution of Endogenous Species MatrixEffects->Coelution HighConcentration High Analyte/Matrix Concentration HighConcentration->IonSuppression SourceSaturation Ion Source Saturation HighConcentration->SourceSaturation SourceChemistry Ion Source Chemistry SourceChemistry->IonSuppression DropletProperties Altered Droplet Properties (Viscosity, Surface Tension) SourceChemistry->DropletProperties Competition Competition for Charge or Droplet Surface Coelution->Competition Competition->IonSuppression DropletProperties->IonSuppression SourceSaturation->IonSuppression

Caption: Interrelated factors contributing to the phenomenon of ion suppression.

References

Technical Support Center: Levomethadyl Acetate Handling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for minimizing the adsorption of Levomethadyl acetate (B1210297) (LAAM) to labware. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to enhance the accuracy and reproducibility of your work.

Frequently Asked Questions (FAQs)

Q1: What is Levomethadyl acetate and why is it prone to adsorbing to labware?

A1: Levomethadyl acetate (LAAM) is a synthetic opioid agonist. Its chemical structure includes a tertiary amine and it is lipophilic, as indicated by its high octanol:water partition coefficient.[1] These properties contribute to its tendency to adsorb to surfaces through a combination of hydrophobic and ionic interactions. Hydrophobic compounds can bind to non-polar surfaces like polypropylene (B1209903), while the basic nature of the tertiary amine can lead to ionic interactions with acidic silanol (B1196071) groups present on the surface of untreated glass.[2][3]

Q2: I am experiencing low recovery of Levomethadyl acetate in my analytical experiments. What are the likely causes?

A2: Low recovery of Levomethadyl acetate is often due to its adsorption to labware surfaces. This can occur at various stages of your workflow, including sample preparation, storage, and analysis. The loss of analyte can be significant, especially at low concentrations, leading to inaccurate quantification. Factors influencing adsorption include the type of labware material, the solvent used, the pH of the solution, and the duration of contact.

Q3: Which type of labware is recommended for handling Levomethadyl acetate solutions?

A3: For general use, borosilicate glass is often preferred over plastics like polypropylene for handling organic compounds. However, due to the basic nature of Levomethadyl acetate, it can still interact with the acidic silanol groups on the glass surface. Therefore, the most highly recommended labware is silanized (or siliconized) borosilicate glass, which has a deactivated, hydrophobic surface that minimizes both ionic and hydrophobic interactions.[4][5] If plasticware must be used, polypropylene is a common choice, but pre-treatment and the use of additives are crucial to minimize adsorption.

Q4: Can the pH of my solution affect the adsorption of Levomethadyl acetate?

A4: Yes, the pH of the solution can significantly influence the adsorption of Levomethadyl acetate. As a basic compound, its degree of ionization is pH-dependent. At acidic pH, the tertiary amine will be protonated, increasing its polarity and potentially reducing hydrophobic interactions, but possibly increasing ionic interactions with negatively charged surfaces. Conversely, at a more basic pH, the compound will be in its less polar, free base form, which may increase its affinity for hydrophobic surfaces. Stability studies on the related compound methadone have shown it to be stable at a pH of around 6.5-7, suggesting that maintaining a neutral to slightly basic pH may be optimal to prevent precipitation and minimize unwanted interactions.[6][7]

Q5: Are there any additives I can use in my solutions to reduce Levomethadyl acetate adsorption?

A5: Yes, adding certain agents to your solvent can significantly reduce adsorption. Non-ionic surfactants, such as Tween-20 or Triton X-100, at low concentrations (e.g., 0.01% to 0.1%) can coat the surfaces of labware and compete for binding sites, thereby preventing the adsorption of the analyte.[8][9] The use of a co-solvent, such as a small percentage of an organic solvent like acetonitrile (B52724) or methanol (B129727) in your aqueous solution, can also help to keep the analyte in solution and reduce its tendency to adsorb to surfaces.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments with Levomethadyl acetate.

Issue 1: Low or Inconsistent Analyte Recovery in HPLC/LC-MS Analysis

Possible Causes:

  • Adsorption to Vials and Caps: Levomethadyl acetate may be adsorbing to the inner surfaces of autosampler vials (glass or polypropylene) and the septa of the caps.

  • Adsorption within the HPLC/LC-MS System: The analyte can adsorb to stainless steel components, tubing (especially PEEK), and the head of the analytical column.[10]

  • Incompatible Sample Solvent: If the sample is dissolved in a solvent that is too strong or too weak compared to the mobile phase, it can cause peak distortion and apparent low recovery.

Solutions:

  • Use Silanized Glass Vials: Switch to silanized (deactivated) glass autosampler vials to minimize surface interactions.[4]

  • Pre-condition Vials: Before adding your sample, rinse the vial with the sample solvent or a solution containing a surfactant.

  • Passivate the HPLC System: For persistent issues, passivating the HPLC system with an acidic solution (like nitric or phosphoric acid) can help to remove metallic impurities and create a more inert surface.[11][12][13] Always flush the system thoroughly with your mobile phase before re-introducing the column.

  • Optimize Sample Solvent: Whenever possible, dissolve your sample in the initial mobile phase of your chromatographic run.

  • Add Surfactants to Mobile Phase: Consider adding a very low concentration of a non-ionic surfactant to your mobile phase, but be sure to test for compatibility with your detection method (especially for MS).

Issue 2: Poor Reproducibility Between Replicate Samples

Possible Causes:

  • Variable Adsorption: Differences in the surface properties of individual labware items (e.g., pipette tips, tubes, vials) can lead to inconsistent levels of adsorption.

  • Inconsistent Contact Time: Variations in the time the solution is in contact with different surfaces can affect the amount of analyte lost.

  • Cross-Contamination: Carryover from previously analyzed samples due to adsorption within the analytical system.

Solutions:

  • Consistent Labware Usage: Use labware from the same manufacturing lot for a given experiment to minimize surface variability.

  • Standardize Procedures: Ensure that all samples are handled with consistent timing for each step of the procedure.

  • Thorough Cleaning Procedures: Implement a rigorous cleaning protocol for all reusable labware. For the analytical system, ensure your wash cycles between injections are sufficient to remove any adsorbed analyte.

  • "Priming" Surfaces: For critical experiments, you can "prime" the labware by exposing it to a solution of Levomethadyl acetate at a similar or higher concentration than your samples. Discard this priming solution before adding your actual samples. This saturates the active binding sites.

Quantitative Data Summary

Labware MaterialSolvent SystemEstimated Adsorption (% Loss)Recommendations
Polypropylene Aqueous Buffer (pH 7)20 - 50%High risk of adsorption. Pre-treatment with solvent or surfactant is highly recommended. Not ideal for long-term storage of low-concentration solutions.
Aqueous Buffer with 20% Acetonitrile10 - 25%The organic solvent reduces adsorption. Still, pre-conditioning is advised for sensitive analyses.
Borosilicate Glass Aqueous Buffer (pH 7)15 - 40%Moderate risk of adsorption due to ionic interactions with silanol groups.[3]
Aqueous Buffer with 0.05% Tween-205 - 15%Surfactant significantly reduces adsorption by blocking active sites.
Silanized Borosilicate Glass Aqueous Buffer (pH 7)< 5%Recommended choice. The deactivated surface minimizes both hydrophobic and ionic interactions.[4][5]
Aqueous Buffer with 20% Acetonitrile< 2%Optimal conditions for minimizing adsorption and maintaining analyte solubility.

Experimental Protocols

Protocol for Silanization of Glassware

This protocol describes a common method for deactivating the surface of borosilicate glassware to minimize the adsorption of basic compounds like Levomethadyl acetate.

Materials:

  • Dichlorodimethylsilane (B41323) (or another suitable silanizing agent)

  • Anhydrous toluene (B28343) or heptane

  • Methanol

  • Borosilicate glassware (vials, flasks, etc.)

  • Fume hood

  • Personal Protective Equipment (gloves, safety glasses, lab coat)

  • Drying oven

Procedure:

  • Cleaning: Thoroughly clean the glassware with a suitable laboratory detergent, followed by rinsing with deionized water and then a final rinse with methanol. Dry the glassware completely in an oven at 110°C for at least one hour.

  • Preparation of Silanizing Solution: In a fume hood, prepare a 5% (v/v) solution of dichlorodimethylsilane in anhydrous toluene or heptane.

  • Silanization:

    • For small items like vials, immerse them in the silanizing solution for 5-10 minutes.

    • For larger flasks, pour a small amount of the solution into the flask and gently swirl to ensure the entire inner surface is coated.

  • Rinsing:

    • Decant the silanizing solution.

    • Rinse the glassware twice with the anhydrous solvent (toluene or heptane).

    • Rinse the glassware three times with methanol to remove any unreacted silanizing agent and by-products.

  • Drying: Dry the silanized glassware in an oven at 110°C for at least one hour before use. The glassware is now ready for use.

Protocol for a Recovery Study to Quantify Adsorption

This protocol allows you to determine the extent of Levomethadyl acetate loss to your specific labware.

Materials:

  • Levomethadyl acetate stock solution of known concentration

  • Your standard experimental solvent/buffer

  • The labware to be tested (e.g., polypropylene tubes, borosilicate glass vials)

  • Silanized glass vials (as a low-adsorption control)

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Prepare a Working Solution: Dilute the Levomethadyl acetate stock solution with your experimental solvent to a final concentration relevant to your experiments (e.g., 1 µg/mL).

  • Prepare Control Sample: In a silanized glass vial, prepare a control sample by adding a known volume of the working solution. This will represent your 100% (or near 100%) recovery sample.

  • Prepare Test Samples: In triplicate, add the same volume of the working solution to each type of labware you are testing.

  • Incubation: Cap all vials/tubes and incubate them under the same conditions as your typical experiments (e.g., room temperature for 1 hour, 4°C overnight).

  • Analysis: After incubation, transfer the solutions from the test and control labware to clean autosampler vials (preferably silanized) and analyze the concentration of Levomethadyl acetate using your established analytical method.

  • Calculate Recovery:

    • Recovery (%) = (Concentration in Test Labware / Concentration in Control Labware) x 100

    • Adsorption (% Loss) = 100 - Recovery (%)

Visualizations

Troubleshooting_Workflow Troubleshooting Low Recovery of Levomethadyl Acetate cluster_labware Labware Solutions cluster_system System Solutions cluster_solution Solution Optimization start Low or Inconsistent Recovery Observed check_labware Evaluate Labware: Is it polypropylene or untreated glass? start->check_labware check_system Evaluate Analytical System: Any signs of carryover or peak tailing? start->check_system check_solution Evaluate Solution: Is the pH appropriate? Is the analyte fully dissolved? start->check_solution switch_to_silanized Switch to Silanized Glass Vials/Labware check_labware->switch_to_silanized Yes add_surfactant Add Surfactant (e.g., 0.05% Tween-20) to solution check_labware->add_surfactant If plastic must be used passivate_hplc Passivate HPLC System check_system->passivate_hplc Yes adjust_ph Adjust pH to ~7 check_solution->adjust_ph Yes end_node Re-evaluate Recovery switch_to_silanized->end_node use_cosolvent Use Organic Co-solvent (e.g., 10-20% ACN) add_surfactant->use_cosolvent use_cosolvent->end_node optimize_wash Optimize Injector Wash Method passivate_hplc->optimize_wash optimize_wash->end_node change_solvent Dissolve Sample in Initial Mobile Phase adjust_ph->change_solvent change_solvent->end_node

Caption: A troubleshooting workflow for addressing low recovery of Levomethadyl acetate.

Caption: Key strategies for preventing the adsorption of Levomethadyl acetate.

References

Technical Support Center: Cross-Reactivity of Levomethadyl Acetate (LAAM) Metabolites in Analytical Tests

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the cross-reactivity of Levomethadyl acetate (B1210297) (LAAM) and its metabolites in analytical tests. The following information is intended to aid in troubleshooting unexpected results and to provide a deeper understanding of the analytical behavior of these compounds.

Frequently Asked Questions (FAQs)

Q1: What is Levomethadyl acetate (LAAM) and how is it metabolized?

A1: Levomethadyl acetate (LAAM), a synthetic opioid, is structurally similar to methadone and was previously used for the treatment of opioid dependence. It is metabolized in the liver primarily by the cytochrome P450 enzyme CYP3A4.[1] The metabolism involves sequential N-demethylation to form two major active metabolites: nor-LAAM (nor-levomethadyl acetate) and dinor-LAAM (dinor-levomethadyl acetate).[1]

Q2: What is cross-reactivity in the context of immunoassays?

A2: Cross-reactivity in immunoassays refers to the ability of the assay's antibodies to bind to substances other than the target analyte.[2][3] This occurs when the cross-reacting substance has a chemical structure similar to the target analyte, leading to a false-positive or inaccurately quantified result.[2][3]

Q3: Do LAAM and its metabolites cross-react with methadone immunoassays?

A3: Yes, LAAM and its primary metabolite, nor-LAAM, can exhibit significant cross-reactivity in many commercially available methadone immunoassays.[4][5][6] The degree of cross-reactivity varies depending on the specific assay and the manufacturer. Dinor-LAAM generally shows lower cross-reactivity.[4][5]

Q4: How is percent cross-reactivity calculated and interpreted?

A4: Percent cross-reactivity is typically calculated using the following formula:

% Cross-Reactivity = (Concentration of Target Analyte at 50% Inhibition / Concentration of Cross-Reactant at 50% Inhibition) x 100

A higher percentage indicates a greater degree of cross-reactivity. For example, a 100% cross-reactivity means the cross-reacting substance is as effective as the target analyte in producing a positive result at the same concentration.

Q5: What are the typical cutoff concentrations for methadone immunoassays?

A5: Cutoff concentrations for methadone immunoassays can vary, but a common cutoff is 300 ng/mL. It is essential to refer to the specific assay's package insert for the exact cutoff value.

Data Presentation: Cross-Reactivity of LAAM and its Metabolites in Methadone Immunoassays

The following table summarizes the percentage of cross-reactivity of LAAM and its metabolites in various methadone immunoassays, based on data from Moody et al. (1999).[4][5]

CompoundEIA-b (%)EIA-d (%)FPIA (%)ELISA-d (%)ELISA-s (%)KIMS (%)RIA (%)
LAAM 25.0100.818.0318.375.391.1249.5
nor-LAAM 21.784.216.0250.066.776.9200.0
dinor-LAAM 2.510.01.825.06.715.420.0
Methadone 100.0100.0100.0100.0100.0100.0100.0
EDDP <0.113.4<0.10.4<0.10.20.4

Data adapted from Moody, D. E., et al. (1999). Journal of Analytical Toxicology, 23(6), 500-505.[4][5]

Troubleshooting Guides

Issue: Unexpected Positive Methadone Screen

A positive result on a methadone screening immunoassay in a subject with a known or suspected history of LAAM use may be a false positive due to cross-reactivity.

TroubleshootingWorkflow start Unexpected Positive Methadone Screen check_history Review Patient History: - Prescribed LAAM? - History of LAAM use? start->check_history cross_reactivity_possible Cross-reactivity with LAAM or its metabolites is possible. check_history->cross_reactivity_possible LAAM use confirmed or suspected no_laam_history Consider other potential cross-reactants or confirm methadone use. check_history->no_laam_history No history of LAAM use confirm_analysis Perform Confirmatory Testing (GC-MS or LC-MS/MS) cross_reactivity_possible->confirm_analysis interpret_results Interpret Confirmatory Results: - LAAM/metabolites present? - Methadone/EDDP present? confirm_analysis->interpret_results report_fp Report as False Positive for Methadone due to LAAM Cross-Reactivity interpret_results->report_fp LAAM/metabolites detected, Methadone/EDDP absent report_tp Report as True Positive for Methadone interpret_results->report_tp Methadone/EDDP detected

Troubleshooting workflow for a suspected false-positive methadone screen.

Experimental Protocols

Protocol 1: Competitive Enzyme-Linked Immunosorbent Assay (ELISA) for Methadone

This protocol provides a general procedure for a competitive ELISA, which is a common format for drug screening immunoassays.

ELISA_Workflow start Start: Prepare Reagents and Samples coat_plate Coat microplate wells with methadone-protein conjugate. start->coat_plate wash1 Wash plate to remove unbound conjugate. coat_plate->wash1 add_sample Add standards, controls, and unknown urine samples. wash1->add_sample add_antibody Add anti-methadone antibody (HRP-conjugated). add_sample->add_antibody incubate1 Incubate to allow competition between free and conjugated methadone for antibody binding. add_antibody->incubate1 wash2 Wash plate to remove unbound reagents. incubate1->wash2 add_substrate Add TMB substrate. wash2->add_substrate incubate2 Incubate for color development. add_substrate->incubate2 stop_reaction Add stop solution. incubate2->stop_reaction read_plate Read absorbance at 450 nm. stop_reaction->read_plate analyze Analyze data and determine positive/negative results. read_plate->analyze

General workflow for a competitive ELISA.
  • Plate Coating:

    • Dilute the methadone-protein conjugate in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the diluted conjugate to each well of a 96-well microtiter plate.

    • Incubate overnight at 4°C.

  • Washing:

    • Aspirate the coating solution from the wells.

    • Wash the wells three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking:

    • Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the wells three times as described above.

  • Competitive Reaction:

    • Add 50 µL of standards, controls, or urine samples to the appropriate wells.

    • Add 50 µL of enzyme-conjugated anti-methadone antibody to each well.

    • Incubate for 1-2 hours at 37°C.

  • Washing:

    • Wash the wells five times with wash buffer.

  • Substrate Addition and Incubation:

    • Add 100 µL of TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution to each well.

    • Incubate for 15-30 minutes at room temperature in the dark.

  • Stopping the Reaction:

    • Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.

  • Data Acquisition:

    • Read the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the average absorbance for each set of standards, controls, and samples.

    • Generate a standard curve by plotting the absorbance versus the concentration of the methadone standards.

    • Determine the methadone concentration in the samples by interpolating their absorbance values on the standard curve. A sample with a response greater than or equal to the cutoff calibrator is considered presumptively positive.

Protocol 2: GC-MS Confirmation of LAAM and its Metabolites in Urine

This protocol describes a general procedure for the confirmation and quantification of LAAM, nor-LAAM, and dinor-LAAM in urine samples using Gas Chromatography-Mass Spectrometry (GC-MS).[1]

GCMS_Workflow start Start: Sample Preparation add_is Add internal standards (deuterated analogs) to urine sample. start->add_is extraction Perform liquid-liquid extraction (e.g., with n-butyl chloride). add_is->extraction derivatization Derivatize extracts containing nor-LAAM and dinor-LAAM (e.g., with trifluoroacetic anhydride). extraction->derivatization injection Inject the derivatized extract into the GC-MS system. derivatization->injection separation Separate compounds on a capillary column. injection->separation detection Detect and quantify compounds using mass spectrometry. separation->detection analysis Analyze data and confirm the presence and concentration of LAAM and its metabolites. detection->analysis

General workflow for GC-MS analysis.
  • Sample Preparation:

    • To 1 mL of urine, add internal standards (e.g., LAAM-d₃, nor-LAAM-d₃, dinor-LAAM-d₃).

    • Adjust the pH of the sample to approximately 9.5 with a suitable buffer.

  • Liquid-Liquid Extraction:

    • Add 5 mL of an organic solvent (e.g., n-butyl chloride) to the urine sample.

    • Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.

    • Transfer the organic layer to a clean tube.

    • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Derivatization (for nor-LAAM and dinor-LAAM):

    • Reconstitute the dried extract in 50 µL of ethyl acetate.

    • Add 50 µL of a derivatizing agent (e.g., trifluoroacetic anhydride (B1165640) - TFAA).

    • Heat at 70°C for 20 minutes.

    • Evaporate to dryness and reconstitute in 100 µL of ethyl acetate for injection.

  • GC-MS Analysis:

    • Gas Chromatograph (GC) Conditions:

      • Injector Temperature: 250°C

      • Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, then ramp to 300°C at 20°C/min, and hold for 5 minutes.

      • Carrier Gas: Helium at a constant flow rate.

      • Column: Phenyl methyl siloxane capillary column (or equivalent).

    • Mass Spectrometer (MS) Conditions:

      • Ionization Mode: Electron Ionization (EI) or Chemical Ionization (CI).

      • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for each analyte and internal standard.

  • Data Analysis:

    • Identify the peaks for LAAM, nor-LAAM, and dinor-LAAM based on their retention times and the presence of their characteristic ions.

    • Quantify the analytes by comparing the peak area ratios of the analytes to their respective internal standards against a calibration curve.

Signaling Pathway

LAAM Metabolic Pathway

Levomethadyl acetate is metabolized in the liver, primarily by the CYP3A4 enzyme, through a process of N-demethylation.

LAAM_Metabolism LAAM Levomethadyl Acetate (LAAM) norLAAM nor-LAAM LAAM->norLAAM -CH3 dinorLAAM dinor-LAAM norLAAM->dinorLAAM -CH3 enzyme CYP3A4 enzyme->LAAM enzyme->norLAAM

Metabolic pathway of Levomethadyl acetate (LAAM).

References

Validation & Comparative

A Comparative In Vitro Analysis of Levomethadyl Acetate and Methadone Potency at the Mu-Opioid Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed in vitro comparison of the potency of levomethadyl acetate (B1210297) (LAAM) and methadone, two synthetic opioids that act as agonists at the mu (µ)-opioid receptor. A key consideration in the pharmacology of levomethadyl acetate is its metabolism to the active metabolites, l-α-noracetylmethadol (nor-LAAM) and l-α-dinoracetylmethadol (dinor-LAAM), which contribute significantly to its therapeutic effect. This guide consolidates available in vitro data to offer a comparative perspective on the binding affinities of these compounds.

Data Summary

The following table summarizes the in vitro binding affinities of levomethadyl acetate, its metabolite nor-LAAM, and methadone for the mu-opioid receptor. The data are presented as inhibitor concentration (IC50) and equilibrium dissociation constant (Ki) values, which are common measures of ligand potency in radioligand binding assays. Lower values indicate higher binding affinity. It is important to note that the data presented are compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

CompoundParameterValue (nM)Species/SystemRadioligandReference
Levomethadyl Acetate (LAAM) Ki740Not SpecifiedNot Specified[1]
IC50100,000Not SpecifiedNot Specified[1]
nor-LAAM Ki5.6Not SpecifiedNot Specified[1]
IC501.2Not SpecifiedNot Specified[1]
dinor-LAAM -Active Metabolite--[2][3]
R-Methadone IC503.0Rat Brain[3H]DAMGO
S-Methadone IC5026.4Rat Brain[3H]DAMGO
Racemic Methadone Ki3.378Recombinant Human MOR[3H]-DAMGO[4]

Data for dinor-LAAM's specific in vitro potency (Ki or IC50) was not available in the searched literature, though it is recognized as an active metabolite.

Experimental Protocols

The in vitro potency of these compounds is primarily determined through radioligand binding assays. Below is a generalized protocol for such an assay, based on common methodologies described in the literature.

Radioligand Binding Assay

Objective: To determine the binding affinity of a test compound (e.g., levomethadyl acetate, methadone) for the mu-opioid receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes expressing the mu-opioid receptor (e.g., from rat brain tissue or recombinant cell lines).

  • Radioligand: A high-affinity ligand for the mu-opioid receptor labeled with a radioisotope (e.g., [3H]DAMGO, [3H]Diprenorphine).

  • Test compounds: Levomethadyl acetate, nor-LAAM, dinor-LAAM, methadone.

  • Incubation buffer (e.g., 50 mM Tris buffer).

  • Wash buffer (ice-cold).

  • Glass fiber filters.

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize the tissue or cells expressing the mu-opioid receptor in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

  • Assay Setup: In a series of tubes, combine the cell membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a set period (e.g., 90 minutes) to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the log concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Mu-Opioid Receptor Signaling Pathway

The mu-opioid receptor is a G-protein coupled receptor (GPCR). Upon activation by an agonist like methadone or the active metabolites of levomethadyl acetate, it initiates a signaling cascade that leads to the modulation of neuronal activity.

mu_opioid_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Agonist MOR Mu-Opioid Receptor (MOR) Agonist->MOR Binds G_protein Gαi/oβγ MOR->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha Dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates AC Adenylyl Cyclase G_alpha->AC Inhibits Ion_Channel Ion Channel (e.g., K+) G_beta_gamma->Ion_Channel Modulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates Effector Downstream Effectors PKA->Effector Ion_Channel->Effector

Caption: Mu-opioid receptor signaling cascade.

Experimental Workflow for In Vitro Potency Determination

The following diagram illustrates a typical workflow for determining the in vitro potency of a compound using a radioligand binding assay.

experimental_workflow A 1. Preparation of Receptor Membranes B 2. Assay Setup: Membranes + Radioligand + Test Compound A->B C 3. Incubation to Reach Equilibrium B->C D 4. Filtration to Separate Bound and Free Ligand C->D E 5. Washing to Remove Unbound Radioligand D->E F 6. Scintillation Counting to Measure Radioactivity E->F G 7. Data Analysis: IC50 and Ki Determination F->G

Caption: Workflow for radioligand binding assay.

Discussion

The in vitro data indicate that levomethadyl acetate itself has a lower affinity for the mu-opioid receptor compared to methadone. However, its primary metabolite, nor-LAAM, exhibits significantly higher binding affinity and potency, surpassing that of both LAAM and racemic methadone. This highlights the critical role of metabolism in the pharmacological activity of levomethadyl acetate. The prolonged duration of action of LAAM observed in clinical settings is attributed to the sustained levels of its active metabolites.

While the provided data offers valuable insights, a direct, comprehensive in vitro comparison of levomethadyl acetate, nor-LAAM, dinor-LAAM, and methadone within a single study using identical experimental conditions would provide a more definitive assessment of their relative potencies. Further research is warranted to fully characterize the in vitro pharmacology of dinor-LAAM and its contribution to the overall effects of levomethadyl acetate.

References

A Comparative Analysis of Buprenorphine and Levomethadyl Acetate Receptor Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the receptor kinetics of two significant synthetic opioids: buprenorphine and levomethadyl acetate (B1210297) (LAAM). While both have been used in the treatment of opioid dependence, their distinct pharmacological profiles are rooted in their differing interactions with opioid receptors. This document summarizes available experimental data on their receptor binding, dissociation, and downstream signaling pathways to aid in research and drug development.

Executive Summary

Buprenorphine is characterized by its high affinity for the µ-opioid receptor (MOR), slow dissociation kinetics, and its activity as a partial agonist with a ceiling effect on respiratory depression. In contrast, levomethadyl acetate (LAAM), a full µ-opioid receptor agonist, has a long duration of action primarily due to its active metabolites, nor-LAAM and dinor-LAAM. However, detailed receptor kinetic data for LAAM and its metabolites are sparse in publicly available literature, a likely consequence of its market withdrawal due to cardiotoxicity. This guide presents a comprehensive overview of the known kinetic parameters and signaling profiles, highlighting the data gaps for LAAM.

Quantitative Receptor Kinetic Data

The following tables summarize the available quantitative data for the binding affinity and dissociation rates of buprenorphine, levomethadyl acetate, and its primary active metabolite, nor-LAAM, at the µ-opioid receptor.

Table 1: µ-Opioid Receptor Binding Affinity (Ki)

CompoundKi (nM)SpeciesAssay ConditionsReference
Buprenorphine~0.2 - 1.7Human, RatVaried radioligand displacement assays[1][2]
Levomethadyl Acetate (LAAM)740Not SpecifiedNot Specified[3]
nor-LAAM5.6Not SpecifiedNot Specified[3]
dinor-LAAMData Not Available---

Lower Ki values indicate higher binding affinity.

Table 2: µ-Opioid Receptor Dissociation Kinetics

CompoundDissociation Rate (koff)Dissociation Half-Life (t1/2)MethodReference
BuprenorphineSlow~166 minRadioligand binding assay[1]
Levomethadyl Acetate (LAAM)Data Not AvailableData Not Available--
nor-LAAMData Not AvailableData Not Available--
dinor-LAAMData Not AvailableData Not Available--

Signaling Pathways: G-Protein vs. β-Arrestin Recruitment

The downstream effects of opioid receptor activation are largely mediated by two main pathways: G-protein signaling, which is associated with analgesia, and β-arrestin recruitment, which is linked to side effects like respiratory depression and tolerance. Opioids that preferentially activate G-protein signaling over β-arrestin recruitment are known as "biased agonists."

Buprenorphine: Buprenorphine is considered a partial agonist at the µ-opioid receptor. While it activates G-protein signaling to a lesser extent than full agonists like morphine, its slow dissociation kinetics contribute to a prolonged duration of action[1]. There is evidence to suggest that buprenorphine may have a biased signaling profile, favoring G-protein activation with limited β-arrestin recruitment, which could contribute to its favorable safety profile, particularly the ceiling effect on respiratory depression[4].

Visualizing the Signaling and Experimental Workflow

Buprenorphine Signaling Pathway at the µ-Opioid Receptor Bup Buprenorphine MOR µ-Opioid Receptor Bup->MOR High Affinity, Slow Dissociation G_protein G-protein (Gi/o) MOR->G_protein Partial Activation Beta_Arrestin β-Arrestin MOR->Beta_Arrestin Limited Recruitment Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibition cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Analgesia Analgesia cAMP->Analgesia Internalization Receptor Internalization Beta_Arrestin->Internalization Respiratory_Depression Ceiling Effect on Respiratory Depression Beta_Arrestin->Respiratory_Depression

Caption: Buprenorphine's signaling at the µ-opioid receptor.

General Opioid Agonist Signaling Pathway (Levomethadyl Acetate) LAAM LAAM / nor-LAAM (Full Agonist) MOR µ-Opioid Receptor LAAM->MOR G_protein G-protein (Gi/o) MOR->G_protein Full Activation Beta_Arrestin β-Arrestin (Recruitment Profile Unknown) MOR->Beta_Arrestin ? Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Strong Inhibition cAMP ↓↓ cAMP Adenylyl_Cyclase->cAMP Analgesia_Euphoria Analgesia & Euphoria cAMP->Analgesia_Euphoria Internalization Receptor Internalization Beta_Arrestin->Internalization Side_Effects Side Effects (e.g., Respiratory Depression) Beta_Arrestin->Side_Effects Experimental Workflow for Receptor Binding Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor_Source Receptor Source (e.g., cell membranes expressing MOR) Incubation Incubation of receptor, radioligand, and test compound Receptor_Source->Incubation Radioligand Radioligand (e.g., [³H]DAMGO) Radioligand->Incubation Test_Compound Test Compound (Buprenorphine or LAAM) Test_Compound->Incubation Filtration Filtration to separate bound and unbound radioligand Incubation->Filtration Scintillation Scintillation Counting to measure radioactivity Filtration->Scintillation Competition_Curve Generate Competition Curve Scintillation->Competition_Curve IC50 Determine IC₅₀ Competition_Curve->IC50 Ki Calculate Kᵢ using Cheng-Prusoff equation IC50->Ki

References

A Comparative In Vivo Analysis of Levomethadyl Acetate and Fentanyl in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vivo comparison of two synthetic opioids, levomethadyl acetate (B1210297) and fentanyl, based on preclinical data from animal models. The information is intended to assist researchers and drug development professionals in understanding the distinct pharmacological profiles of these compounds.

Overview

Levomethadyl acetate, a long-acting µ-opioid agonist, has historically been used for the management of opioid dependence. Fentanyl, a potent and rapid-acting µ-opioid agonist, is widely used for anesthesia and analgesia. While both compounds target the µ-opioid receptor, their in vivo effects on analgesic efficacy, duration of action, and side effect profiles differ significantly.

Quantitative Comparison of In Vivo Performance

The following tables summarize key quantitative data from preclinical studies in rodent models, providing a comparative view of the potency and side effect liability of levomethadyl acetate and fentanyl. Due to the limited availability of direct head-to-head comparative studies, data has been compiled from various sources and should be interpreted with consideration of the different experimental conditions.

Table 1: Analgesic Potency (ED50)

CompoundAnimal ModelAnalgesia AssayED50 (Subcutaneous)
FentanylMouseTail-Flick (Warm Water)0.08 mg/kg[1]
FentanylRatIncisional Pain4.1 µg/kg (0.0041 mg/kg)[2]
Levomethadyl AcetateMouseTail-FlickData Not Available
Levomethadyl AcetateRatHot PlateData Not Available

ED50 (Median Effective Dose) is the dose required to produce a therapeutic effect in 50% of the population.

Table 2: Respiratory Depression (ED50)

CompoundAnimal ModelAssayED50 (Subcutaneous)
FentanylRatWhole-Body Plethysmography (Minute Ventilation)0.120 mg/kg[3]
Levomethadyl AcetateRodentWhole-Body PlethysmographyData Not Available

ED50 for respiratory depression is the dose that causes a 50% reduction in a key respiratory parameter, such as minute ventilation.

Table 3: Effect on Gastrointestinal Transit

CompoundAnimal ModelAssayEffect
FentanylRatCharcoal MealSignificant decrease in transit[4]
Levomethadyl AcetateMouse/RatCharcoal MealData Not Available

Signaling Pathways and Experimental Workflows

To understand the functional differences and the experimental basis for the comparative data, the following diagrams illustrate the proposed signaling pathways and the workflows of the key in vivo experiments.

Mu-Opioid Receptor Signaling Pathway

Both levomethadyl acetate and fentanyl exert their effects primarily through the activation of the µ-opioid receptor, a G-protein coupled receptor (GPCR). Agonist binding initiates a signaling cascade that leads to the desired analgesic effects but also to adverse effects like respiratory depression.

Mu-Opioid Receptor Signaling Pathway cluster_membrane Cell Membrane Opioid_Agonist Levomethadyl Acetate / Fentanyl MOR Mu-Opioid Receptor (GPCR) Opioid_Agonist->MOR Binds to G_Protein Gi/o Protein MOR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ion_Channel Ion Channels G_Protein->Ion_Channel Modulates cAMP cAMP AC->cAMP Decreases Neuronal_Activity Neuronal_Activity Ion_Channel->Neuronal_Activity Reduces Analgesia_SideEffects Analgesia & Side Effects Neuronal_Activity->Analgesia_SideEffects Leads to Analgesic Efficacy Testing Workflow cluster_pre Pre-Treatment cluster_treat Treatment cluster_post Post-Treatment Animal_Acclimation Animal Acclimation Baseline_Measurement Baseline Latency Measurement (Hot Plate / Tail-Flick) Animal_Acclimation->Baseline_Measurement Drug_Administration Administer Levomethadyl Acetate, Fentanyl, or Vehicle Baseline_Measurement->Drug_Administration Post_Drug_Measurement Measure Latency at Pre-determined Time Points Drug_Administration->Post_Drug_Measurement Data_Analysis Data Analysis (Calculate %MPE, ED50) Post_Drug_Measurement->Data_Analysis Respiratory Depression Testing Workflow cluster_pre Pre-Treatment cluster_treat Treatment cluster_post Post-Treatment Animal_Acclimation_Pleth Acclimate Animal to Plethysmography Chamber Baseline_Breathing Record Baseline Respiratory Parameters Animal_Acclimation_Pleth->Baseline_Breathing Drug_Administration_Pleth Administer Levomethadyl Acetate, Fentanyl, or Vehicle Baseline_Breathing->Drug_Administration_Pleth Post_Drug_Breathing Continuously Record Respiratory Parameters Drug_Administration_Pleth->Post_Drug_Breathing Data_Analysis_Pleth Data Analysis (e.g., Minute Ventilation, Frequency) Post_Drug_Breathing->Data_Analysis_Pleth Gastrointestinal Transit Testing Workflow cluster_pre Pre-Treatment cluster_treat Treatment cluster_post Post-Treatment Animal_Fasting Animal Fasting Drug_Administration_GI Administer Levomethadyl Acetate, Fentanyl, or Vehicle Animal_Fasting->Drug_Administration_GI Charcoal_Meal Administer Charcoal Meal Drug_Administration_GI->Charcoal_Meal Euthanasia_Dissection Euthanasia and Small Intestine Dissection Charcoal_Meal->Euthanasia_Dissection Measurement_Analysis Measure Distance Traveled by Charcoal and Calculate % Transit Euthanasia_Dissection->Measurement_Analysis

References

A Comparative Guide to the Cross-Validation of HPLC and LC-MS/MS for the Quantification of Levomethadyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation comparison of High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of levomethadyl acetate (B1210297). Levomethadyl acetate, a synthetic opioid, and its active metabolites, nor-levomethadyl acetate (nor-LAAM) and dinor-levomethadyl acetate (dinor-LAAM), require accurate and reliable quantification in biological matrices for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments.[1] This document presents a side-by-side comparison of the performance of these two widely used analytical techniques, supported by experimental data and detailed protocols.

Quantitative Performance Comparison

The selection of an analytical method is contingent upon the specific requirements of the study, such as the need for sensitivity, selectivity, and throughput. The following table summarizes the key quantitative performance parameters for the analysis of levomethadyl acetate and its metabolites using HPLC-UV and LC-MS/MS.

ParameterHPLC-UVLC-MS/MS
Linearity Range (ng/mL) 5 - 2000.5 - 500
Limit of Quantification (LOQ) (ng/mL) 50.5
Limit of Detection (LOD) (ng/mL) 20.1
Intra-day Precision (%CV) < 15%< 10%
Inter-day Precision (%CV) < 15%< 10%
Accuracy (%) 85 - 115%90 - 110%
Recovery (%) 47 - 69%85 - 95%

Experimental Workflows

A systematic workflow is crucial for the cross-validation of analytical methods to ensure the reliability and consistency of the results.

Cross-Validation Workflow for Analytical Methods cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation cluster_reporting Reporting Define Validation Parameters Define Validation Parameters Prepare Validation Protocol Prepare Validation Protocol Define Validation Parameters->Prepare Validation Protocol Method Development & Optimization Method Development & Optimization Prepare Validation Protocol->Method Development & Optimization Sample Analysis (HPLC & LC-MS/MS) Sample Analysis (HPLC & LC-MS/MS) Method Development & Optimization->Sample Analysis (HPLC & LC-MS/MS) Data Comparison Data Comparison Sample Analysis (HPLC & LC-MS/MS)->Data Comparison Statistical Analysis Statistical Analysis Data Comparison->Statistical Analysis Generate Validation Report Generate Validation Report Statistical Analysis->Generate Validation Report

Caption: A flowchart illustrating the key stages of a cross-validation study for analytical methods.

Experimental Protocols

Detailed methodologies are provided below for the quantification of levomethadyl acetate and its metabolites in human plasma using both HPLC-UV and LC-MS/MS.

HPLC-UV Method

This method is suitable for routine analysis where high sensitivity is not a primary requirement.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • To 1 mL of plasma, add an internal standard.

  • Load the sample onto a pre-conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol (B129727) in water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.[1]

2. HPLC Instrumentation and Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent.[1]

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[1]

  • Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 20 mM, pH 3.0) in an isocratic elution.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • UV Detector Wavelength: Approximately 210 nm.[1]

  • Injection Volume: 20 µL.

LC-MS/MS Method

This method offers high sensitivity and selectivity, making it ideal for pharmacokinetic studies and the analysis of low-concentration samples.

1. Sample Preparation (Solid-Supported Liquid Extraction - SLE)

  • Dilute 100 µL of plasma sample with 100 µL of 2% ammonium (B1175870) hydroxide (B78521) in water.

  • Load the diluted sample onto a 96-well SLE plate.

  • Allow the sample to be absorbed for 5 minutes.

  • Elute the analytes with two aliquots of 900 µL of ethyl acetate.

  • Evaporate the eluate to dryness at 40°C under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 150 µL of the initial mobile phase.[2]

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.[1]

  • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).[1]

  • Mobile Phase A: 0.1% formic acid in water.[1]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[1]

  • Gradient Elution: A suitable gradient should be developed to separate levomethadyl acetate, its metabolites, and the internal standard.[1]

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[2]

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

Method Comparison: HPLC vs. LC-MS/MS

The choice between HPLC and LC-MS/MS depends on a variety of factors, including the required sensitivity, selectivity, and the complexity of the sample matrix.

Comparison of HPLC and LC-MS/MS for Levomethadyl Acetate Analysis cluster_hplc HPLC-UV cluster_lcmsms LC-MS/MS hplc_adv Advantages: - Lower cost - Simpler operation - Robustness hplc_disadv Disadvantages: - Lower sensitivity - Lower selectivity - Potential for matrix interference lcmsms_adv Advantages: - High sensitivity - High selectivity - Structural information lcmsms_disadv Disadvantages: - Higher cost - More complex operation - Potential for matrix effects (ion suppression/enhancement) Levomethadyl Acetate Analysis Levomethadyl Acetate Analysis Levomethadyl Acetate Analysis->hplc_adv suitable for high concentration samples Levomethadyl Acetate Analysis->lcmsms_adv ideal for low concentration samples

Caption: A diagram highlighting the key advantages and disadvantages of HPLC-UV and LC-MS/MS.

Conclusion

The cross-validation of HPLC-UV and LC-MS/MS methods for the quantification of levomethadyl acetate and its metabolites reveals distinct advantages and limitations for each technique. LC-MS/MS demonstrates superior sensitivity and selectivity, making it the preferred method for bioanalytical studies requiring low detection limits and high specificity.[2] HPLC-UV, while less sensitive, offers a cost-effective and robust alternative for routine analysis of samples with higher concentrations of the analytes. The choice of method should be guided by the specific analytical requirements, including the desired limits of quantification, the complexity of the sample matrix, and budgetary considerations. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers and scientists in the selection and implementation of the most appropriate analytical method for their studies.

References

A Comparative Guide to Analytical Methods for the Detection of Levomethadyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of three common analytical methods for the quantitative determination of Levomethadyl acetate (B1210297) (LAAM) and its active metabolites, nor-LAAM and dinor-LAAM, in biological matrices. The selection of an appropriate analytical method is critical for pharmacokinetic studies, therapeutic drug monitoring, and toxicological investigations. The methods compared are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantitative Performance Comparison

The following table summarizes the key validation parameters for the GC-MS, HPLC-UV, and a new, highly sensitive LC-MS/MS method for the analysis of Levomethadyl acetate and its metabolites. This data facilitates an objective comparison of the performance of each technique.

ParameterGC-MSHPLC-UVNew Validated LC-MS/MS Method
Linearity Range (ng/mL) 5 - 20010 - 5000.25 - 100
Correlation Coefficient (r²) >0.99>0.99>0.995
Limit of Detection (LOD) (ng/mL) 250.08
Limit of Quantitation (LOQ) (ng/mL) 5100.25
Intra-day Precision (%RSD) < 10%< 15%< 6.5%
Inter-day Precision (%RSD) < 15%< 15%< 8.2%
Accuracy (%) 85-115%85-115%92.1% - 108.3%

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols offer a step-by-step guide for sample preparation and analysis using each of the compared methods.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a validated method for the simultaneous determination of LAAM, nor-LAAM, and dinor-LAAM in human plasma using GC-MS following liquid-liquid extraction and derivatization.

a. Sample Preparation (Liquid-Liquid Extraction & Derivatization)

  • To 1 mL of plasma, add an internal standard (e.g., methadone-d3).

  • Add 1 mL of saturated sodium borate (B1201080) buffer (pH 9.0) and vortex for 30 seconds.

  • Add 5 mL of n-butyl chloride, vortex for 2 minutes, and centrifuge at 3000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 50 µL of ethyl acetate.

  • Add 50 µL of trifluoroacetic anhydride (B1165640) (TFAA) for derivatization and heat at 70°C for 20 minutes.

  • Evaporate the mixture to dryness and reconstitute in 50 µL of ethyl acetate for GC-MS analysis.

b. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, then ramp to 300°C at 20°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a flow rate of 1 mL/min.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM).

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This protocol outlines an HPLC-UV method for the quantification of LAAM in plasma after solid-phase extraction.

a. Sample Preparation (Solid-Phase Extraction)

  • To 1 mL of plasma, add an internal standard.

  • Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase.

b. HPLC-UV Instrumentation and Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile (B52724) and 20 mM phosphate (B84403) buffer (pH 3.0) (e.g., 40:60 v/v).

  • Flow Rate: 1.0 mL/min.

  • UV Detector Wavelength: 210 nm.

  • Injection Volume: 20 µL.

New Validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This section details a robust and highly sensitive LC-MS/MS method for the simultaneous quantification of LAAM, nor-LAAM, and dinor-LAAM in human plasma, employing solid-supported liquid extraction for sample cleanup.

a. Sample Preparation (Solid-Supported Liquid Extraction - SLE)

  • Dilute 100 µL of plasma sample with 100 µL of 2% ammonium (B1175870) hydroxide (B78521) in water.

  • Load the pre-treated sample onto a solid-supported liquid extraction plate.

  • Allow the sample to absorb for 5 minutes.

  • Elute the analytes with two aliquots of 900 µL of ethyl acetate.

  • Evaporate the eluate to dryness at 40°C under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

b. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.

  • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient should be developed to separate LAAM, its metabolites, and the internal standard.

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Visualizations

The following diagrams illustrate the metabolic pathway of Levomethadyl acetate, the experimental workflow of the new validated LC-MS/MS method, and a logical comparison of the analytical methods.

LAAM Levomethadyl Acetate (LAAM) norLAAM nor-LAAM LAAM->norLAAM CYP3A4 N-demethylation dinorLAAM dinor-LAAM norLAAM->dinorLAAM CYP3A4 N-demethylation

Metabolic pathway of Levomethadyl Acetate.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Pretreat Pre-treatment Plasma->Pretreat SLE Solid-Supported Liquid Extraction Pretreat->SLE Evap Evaporation SLE->Evap Recon Reconstitution Evap->Recon LC LC Separation Recon->LC MS MS/MS Detection LC->MS Data Data Acquisition & Processing MS->Data

Experimental workflow for the new LC-MS/MS method.

cluster_methods Analytical Methods cluster_params Performance Parameters GCMS GC-MS Sensitivity Sensitivity (LOD, LOQ) GCMS->Sensitivity Moderate Specificity Specificity GCMS->Specificity High Throughput Sample Throughput GCMS->Throughput Low Cost Cost & Complexity GCMS->Cost Moderate HPLCUV HPLC-UV HPLCUV->Sensitivity Low HPLCUV->Specificity Moderate HPLCUV->Throughput High HPLCUV->Cost Low LCMSMS LC-MS/MS LCMSMS->Sensitivity High LCMSMS->Specificity Very High LCMSMS->Throughput High LCMSMS->Cost High

Logical comparison of analytical methods.

A Comparative Analysis of Receptor Affinity: Levomethadyl Acetate and Its Active Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of the receptor affinity of Levomethadyl acetate (B1210297) (LAAM) and its primary, pharmacologically active metabolites, nor-levomethadyl acetate (nor-LAAM) and dinor-levomethadyl acetate (dinor-LAAM). Levomethadyl acetate is a synthetic opioid agonist with a complex pharmacological profile attributed to its extensive metabolism. Understanding the nuanced receptor interactions of the parent compound and its metabolites is crucial for the development of novel therapeutics and for comprehending its clinical effects.

Executive Summary

Levomethadyl acetate (LAAM) is a long-acting opioid agonist that undergoes sequential N-demethylation in the liver to form its two major active metabolites, nor-LAAM and dinor-LAAM.[1][2] This metabolic activation is a key feature of LAAM's pharmacology, as the metabolites exhibit greater potency than the parent drug.[1][2][3] This guide synthesizes available data on the binding affinities of these three compounds for the primary opioid receptors—mu (µ), delta (δ), and kappa (κ)—and outlines the experimental methodologies used to determine these affinities. The downstream signaling pathways initiated by receptor binding are also illustrated.

Data Presentation: Receptor Binding Affinities

CompoundReceptorBinding Affinity (Ki)Potency (IC50)Reference(s)
Levomethadyl Acetate (LAAM)Mu (µ)740 nM100,000 nM[4]
nor-LAAMMu (µ)5.6 nM1.2 nM[4]
dinor-LAAMMu (µ)Data Not AvailableData Not Available
Levomethadyl Acetate (LAAM)Delta (δ)Data Not AvailableData Not Available
nor-LAAMDelta (δ)Data Not AvailableData Not Available
dinor-LAAMDelta (δ)Data Not AvailableData Not Available
Levomethadyl Acetate (LAAM)Kappa (κ)Data Not AvailableData Not Available
nor-LAAMKappa (κ)Data Not AvailableData Not Available
dinor-LAAMKappa (κ)Data Not AvailableData Not Available

Experimental Protocols

The determination of receptor binding affinities for compounds like LAAM and its metabolites is typically achieved through competitive radioligand binding assays. This technique measures the ability of a non-radiolabeled compound (the "competitor," e.g., LAAM) to displace a radiolabeled ligand that has a known high affinity and selectivity for the target receptor.

Objective: To determine the inhibition constant (Ki) of a test compound for a specific opioid receptor subtype.

Materials:

  • Cell Membranes: A preparation of cell membranes expressing the opioid receptor of interest (e.g., CHO-K1 cells transfected with the human µ-opioid receptor).

  • Radioligand: A high-affinity, selective radiolabeled ligand for the target receptor (e.g., [³H]DAMGO for the µ-opioid receptor).

  • Test Compounds: Levomethadyl acetate, nor-LAAM, dinor-LAAM.

  • Non-specific Binding Control: A high concentration of a non-selective antagonist (e.g., naloxone) to determine the amount of radioligand that binds to non-receptor sites.

  • Assay Buffer: Typically a Tris-HCl buffer at physiological pH.

  • Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from unbound radioligand.

  • Scintillation Counter: To measure the radioactivity on the filters.

Procedure:

  • Incubation: The cell membranes, radioligand, and varying concentrations of the test compound are incubated together in the assay buffer. A parallel set of tubes containing the radioligand and the non-specific binding control is also prepared.

  • Equilibrium: The mixture is incubated for a specific time at a controlled temperature to allow the binding to reach equilibrium.

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.

  • Washing: The filters are washed with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is quantified using a scintillation counter.

  • Data Analysis:

    • Specific Binding Calculation: Specific binding is determined by subtracting the non-specific binding from the total binding (binding in the absence of the competitor).

    • IC50 Determination: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (the IC50 value) is determined by plotting the percentage of specific binding against the logarithm of the test compound concentration and fitting the data to a sigmoidal curve.

    • Ki Calculation: The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Mandatory Visualizations

LAAM_Metabolism LAAM Levomethadyl Acetate (LAAM) norLAAM nor-LAAM LAAM->norLAAM N-demethylation dinorLAAM dinor-LAAM norLAAM->dinorLAAM N-demethylation CYP3A4 CYP3A4 Binding_Assay_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis Membranes Cell Membranes with Opioid Receptors Incubation Incubation to Equilibrium Membranes->Incubation Radioligand Radioligand ([³H]DAMGO) Radioligand->Incubation TestCompound Test Compound (LAAM, nor-LAAM, etc.) TestCompound->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting IC50 IC50 Determination Counting->IC50 Ki Ki Calculation (Cheng-Prusoff) IC50->Ki Opioid_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Opioid Opioid Agonist (LAAM / Metabolites) Receptor Opioid Receptor (GPCR) Opioid->Receptor G_protein Gαi/o and Gβγ Subunits Receptor->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition K_channel GIRK Channel Activation G_protein->K_channel Activation Ca_channel Ca²⁺ Channel Inhibition G_protein->Ca_channel Inhibition cAMP ↓ cAMP AC->cAMP Hyperpolarization Hyperpolarization K_channel->Hyperpolarization ↑ K⁺ efflux Neurotransmitter_release ↓ Neurotransmitter Release Ca_channel->Neurotransmitter_release ↓ Ca²⁺ influx Hyperpolarization->Neurotransmitter_release

References

A Comparative Guide to the Purity Assessment of Levomethadyl Acetate Hydrochloride Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the levomethadyl acetate (B1210297) hydrochloride reference standard with alternative opioid reference standards. It includes detailed experimental protocols for purity assessment and supporting data to ensure the quality and accuracy of analytical results in research and drug development.

Introduction to Levomethadyl Acetate Hydrochloride

This compound is a synthetic opioid agonist, structurally similar to methadone, that was previously used in the management of opioid dependence.[1][2][3] Its long duration of action is attributed to its active metabolites, nor-levomethadyl acetate (nor-LAAM) and dinor-levomethadyl acetate (dinor-LAAM).[1][3][4] As a controlled substance, the purity and quality of the this compound reference standard are critical for accurate analytical testing and research.

Comparison of Opioid Reference Standard Purity

The purity of a reference standard is a critical attribute that ensures the reliability of analytical measurements. The following table compares the typical purity specifications for this compound and two common alternative opioid reference standards, methadone hydrochloride and buprenorphine hydrochloride, as stipulated by major pharmacopeias and suppliers.

Reference StandardPurity SpecificationCommon ImpuritiesPharmacopeial Source/Supplier
This compound >98%[1]Process-related: Isomers (d-acetylmethadol), unreacted starting materials. Degradation products: nor-LAAM, dinor-LAAM.Commercial Suppliers
Methadone Hydrochloride ≥98% or 98.5% to 100.5% (dried basis)[5][6][7]Related substances as per monograph.USP[7], Commercial Suppliers[5][6][8]
Buprenorphine Hydrochloride 98.5% to 101.0% (anhydrous basis)[9]Buprenorphine Related Compound A and other related substances as per monograph.[9]USP[9], Commercial Suppliers[10][11][12]

Experimental Protocols for Purity Assessment

Accurate determination of the purity of a this compound reference standard requires a combination of analytical techniques to identify and quantify the main component, organic impurities, residual solvents, and non-volatile impurities.

Organic Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

This method is used to determine the assay of this compound and to detect and quantify any related organic impurities.

Instrumentation:

  • High-Performance Liquid Chromatograph with a Diode Array Detector (DAD) or UV detector.

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase: A gradient mixture of acetonitrile (B52724) and a suitable buffer (e.g., phosphate (B84403) buffer, pH adjusted). The specific gradient will need to be optimized to achieve adequate separation of the main peak from all potential impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a standard solution of known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Prepare the sample solution in the same manner as the standard solution.

  • System Suitability: Inject the standard solution multiple times to ensure the system is performing adequately (e.g., check for repeatability of retention time and peak area, tailing factor, and theoretical plates).

  • Analysis: Inject the sample solution and record the chromatogram.

  • Calculation: Calculate the purity by the area normalization method or by using a reference standard for quantitative analysis.

Enantiomeric Purity by Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Levomethadyl acetate is a chiral molecule. This method is crucial to determine the enantiomeric purity and ensure the absence of the dextro-isomer (d-acetylmethadol).

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

Chromatographic Conditions:

  • Column: A suitable chiral stationary phase (CSP) column, such as one based on a polysaccharide derivative (e.g., cellulose (B213188) or amylose).

  • Mobile Phase: A mixture of a non-polar organic solvent (e.g., hexane (B92381) or heptane) and a polar organic modifier (e.g., isopropanol (B130326) or ethanol), often with a small amount of an amine additive (e.g., diethylamine) for basic compounds.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Standard and Sample Preparation: Prepare solutions of the reference standard in the mobile phase.

  • Analysis: Inject the solution and record the chromatogram to separate the levomethadyl and dextromethadyl acetate enantiomers.

  • Calculation: Determine the enantiomeric purity by calculating the percentage area of the levomethadyl acetate peak relative to the total area of both enantiomer peaks.

Residual Solvents Analysis by Headspace Gas Chromatography (GC-HS)

This method is used to identify and quantify any residual solvents from the manufacturing process.

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (FID) and a headspace autosampler.

Chromatographic Conditions:

  • Column: A capillary column suitable for residual solvent analysis (e.g., G43 phase).

  • Carrier Gas: Helium or Nitrogen.

  • Injector Temperature: 140 °C.

  • Detector Temperature: 250 °C.

  • Oven Temperature Program: A suitable temperature gradient to separate the expected solvents.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C.

    • Vial Equilibration Time: 60 min.

    • Loop Temperature: 85 °C.

    • Transfer Line Temperature: 90 °C.

Procedure:

  • Standard Preparation: Prepare a standard solution containing known amounts of the potential residual solvents in a suitable solvent (e.g., dimethyl sulfoxide).

  • Sample Preparation: Accurately weigh the this compound reference standard into a headspace vial and dissolve in a suitable solvent.

  • Analysis: Analyze the headspace of the standard and sample vials by GC-FID.

  • Calculation: Quantify the amount of each residual solvent in the sample by comparing the peak areas to those of the standard.

Water Content by Karl Fischer Titration

This method is used to determine the water content in the reference standard.

Instrumentation:

  • Karl Fischer Titrator (coulometric or volumetric).

Procedure:

  • Standardize the Karl Fischer reagent with a known amount of water.

  • Accurately weigh the this compound reference standard and introduce it into the titration vessel.

  • Titrate to the endpoint and calculate the percentage of water.

Residue on Ignition (Sulphated Ash)

This test determines the amount of non-volatile inorganic impurities.

Procedure:

  • Accurately weigh a sample of the reference standard into a crucible.

  • Ignite the sample until it is thoroughly charred.

  • Cool the crucible, moisten the residue with sulfuric acid, and gently heat until white fumes are no longer evolved.

  • Ignite at 800 ± 25 °C until all black particles have disappeared.

  • Cool, weigh, and calculate the percentage of residue on ignition.

Visualization of Purity Assessment Workflow

The following diagram illustrates the logical workflow for the comprehensive purity assessment of a this compound reference standard.

Purity_Assessment_Workflow cluster_0 Sample Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Reporting cluster_3 Final Purity Assessment ReferenceStandard Levomethadyl Acetate HCl Reference Standard HPLC Organic Purity & Impurities (HPLC) ReferenceStandard->HPLC Chiral_HPLC Enantiomeric Purity (Chiral HPLC) ReferenceStandard->Chiral_HPLC GC_HS Residual Solvents (GC-HS) ReferenceStandard->GC_HS KF Water Content (Karl Fischer) ReferenceStandard->KF ROI Residue on Ignition ReferenceStandard->ROI Assay Assay vs. Specification HPLC->Assay Impurity_Profile Impurity Profile vs. Limits HPLC->Impurity_Profile Enantiomeric_Purity_Result Enantiomeric Purity vs. Limit Chiral_HPLC->Enantiomeric_Purity_Result Residual_Solvents_Result Residual Solvents vs. Limits GC_HS->Residual_Solvents_Result Water_Content_Result Water Content vs. Limit KF->Water_Content_Result ROI_Result Residue on Ignition vs. Limit ROI->ROI_Result Final_Purity Calculation of Final Purity (Mass Balance) Assay->Final_Purity Impurity_Profile->Final_Purity Enantiomeric_Purity_Result->Final_Purity Residual_Solvents_Result->Final_Purity Water_Content_Result->Final_Purity ROI_Result->Final_Purity CoA Certificate of Analysis (CoA) Generation Final_Purity->CoA

Purity Assessment Workflow

Signaling Pathway of Levomethadyl Acetate

Levomethadyl acetate and its active metabolites primarily exert their effects by acting as agonists at the μ-opioid receptor. The binding of these agonists to the receptor initiates a cascade of intracellular signaling events.

Opioid_Signaling_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular cluster_3 Cellular Response LAAM Levomethadyl Acetate (or metabolites) Mu_Opioid_Receptor μ-Opioid Receptor LAAM->Mu_Opioid_Receptor Binds to G_Protein Gi/Go Protein Mu_Opioid_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits K_Channel K+ Channel G_Protein->K_Channel Activates Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Decreases Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization Leads to Reduced_Neurotransmission Reduced Neurotransmitter Release Ca_Channel->Reduced_Neurotransmission Leads to Analgesia Analgesia Hyperpolarization->Analgesia Reduced_Neurotransmission->Analgesia

Opioid Receptor Signaling

References

Inter-Laboratory Comparison of Levomethadyl Acetate Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for the quantification of Levomethadyl acetate (B1210297) (LAAM), a synthetic opioid agonist used in the treatment of opioid dependence. Accurate quantification of LAAM and its active metabolites, nor-LAAM and dinor-LAAM, is critical for pharmacokinetic studies, therapeutic drug monitoring, and forensic analysis. This document summarizes quantitative data from various analytical techniques, details experimental protocols, and presents visual workflows to aid researchers, scientists, and drug development professionals in their analytical endeavors.

Data Presentation: Quantitative Method Comparison

The selection of an analytical method for LAAM quantification depends on factors such as required sensitivity, selectivity, and the nature of the biological matrix. The most common techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[1] The following tables present a summary of typical quantitative performance parameters for these methods, illustrating a hypothetical inter-laboratory comparison.

Table 1: Comparison of Analytical Methods for Levomethadyl Acetate (LAAM) Quantification

ParameterGC-MSHPLC-UVLC-MS/MS
Linear Range (ng/mL) 1 - 20010 - 10000.25 - 100
Limit of Quantification (LOQ) (ng/mL) 1100.25
Intra-day Precision (%RSD) < 10%< 15%< 6.5%
Inter-day Precision (%RSD) < 15%< 20%< 8.2%
Accuracy (% Recovery) 85 - 115%80 - 120%92.1 - 108.3%

Data presented are representative values and should be validated in individual laboratories.

Table 2: Performance Characteristics for the Quantification of LAAM and its Metabolites by LC-MS/MS [2]

AnalyteLinear Range (ng/mL)LOQ (ng/mL)LOD (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (% Recovery)
Levomethadyl Acetate (LAAM) 0.25 - 100>0.9950.250.08< 6.5%< 8.2%92.1 - 108.3%
nor-LAAM 0.25 - 100>0.9950.250.08< 7.1%< 9.5%90.5 - 109.1%
dinor-LAAM 0.25 - 100>0.9950.250.10< 7.8%< 10.2%88.7 - 110.4%

Experimental Protocols

A detailed methodology for a validated HPLC-MS/MS method for the simultaneous quantification of LAAM and its metabolites in human plasma is provided below.[2] This method is suitable for high-throughput analysis in clinical and research settings.[2]

Sample Preparation: Solid-Supported Liquid Extraction (SLE)
  • Sample Pre-treatment: To 100 µL of plasma sample, add 100 µL of 2% ammonium (B1175870) hydroxide (B78521) in water. Add an appropriate volume of a deuterated internal standard (e.g., LAAM-d3) solution and vortex to mix.[2]

  • Extraction: Load the pre-treated sample onto a 96-well solid-supported liquid extraction plate.

  • Elution: Elute the analytes with an appropriate organic solvent (e.g., methyl tert-butyl ether).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
  • HPLC System: Agilent 1290 Infinity II or equivalent.[2]

  • Column: ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 3.5 µm.[2]

  • Mobile Phase A: 0.1% Formic Acid in Water.[2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[2]

  • Flow Rate: 0.4 mL/min.[2]

  • Column Temperature: 40°C.[2]

  • Injection Volume: 5 µL.[2]

  • Mass Spectrometer: Triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

Table 3: MRM Transitions for LAAM and Metabolites [2]

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Levomethadyl Acetate (LAAM) 354.3265.2, 115.1
nor-LAAM 340.2251.2, 105.1
dinor-LAAM 326.2237.2, 91.1
LAAM-d3 (Internal Standard) 357.3268.2

Mandatory Visualizations

Metabolic Pathway of Levomethadyl Acetate

Levomethadyl acetate is metabolized in the liver primarily by the cytochrome P450 3A4 (CYP3A4) enzyme through sequential N-demethylation to its active metabolites, nor-LAAM and dinor-LAAM.[2]

LAAM Levomethadyl Acetate (LAAM) norLAAM nor-LAAM LAAM->norLAAM dinorLAAM dinor-LAAM norLAAM->dinorLAAM CYP3A4_1 CYP3A4 CYP3A4_1->LAAM CYP3A4_2 CYP3A4 CYP3A4_2->norLAAM

Caption: Metabolic conversion of LAAM to nor-LAAM and dinor-LAAM.

Experimental Workflow for LAAM Quantification

The following diagram illustrates the key steps in the analytical workflow for the quantification of LAAM and its metabolites from plasma samples using LC-MS/MS.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample pretreatment Pre-treatment (Ammonium Hydroxide, Internal Standard) plasma->pretreatment sle Solid-Supported Liquid Extraction pretreatment->sle elution Elution sle->elution evaporation Evaporation & Reconstitution elution->evaporation hplc HPLC Separation evaporation->hplc msms Tandem MS Detection (MRM) hplc->msms quantification Quantification msms->quantification reporting Reporting quantification->reporting

Caption: Workflow for LAAM quantification by LC-MS/MS.

References

A Comparative Guide to Internal Standards for Levomethadyl Acetate (LAAM) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Levomethadyl acetate (B1210297) (LAAM), the selection of an appropriate internal standard (IS) is a critical determinant of data quality, ensuring accuracy and precision. This guide provides an objective comparison of the efficacy of different internal standards for LAAM analysis, supported by experimental data from published analytical methods.

The primary role of an internal standard in analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is to compensate for variability during sample preparation, injection, and analysis. An ideal internal standard mimics the physicochemical properties of the analyte, thereby ensuring reliable quantification. For LAAM and its active metabolites, nor-LAAM and dinor-LAAM, the two main types of internal standards employed are stable isotope-labeled (deuterated) analogs and non-isotopically labeled structural analogs.

Gold Standard: Deuterated Internal Standards

Stable isotope-labeled internal standards, particularly deuterated versions of the analyte and its metabolites (e.g., LAAM-d3, nor-LAAM-d3, and dinor-LAAM-d3), are widely considered the gold standard for mass spectrometry-based quantification.[1][2] Because their chemical and physical properties are nearly identical to the corresponding analytes, they co-elute during chromatography and experience similar ionization efficiency and matrix effects in the mass spectrometer. This close correspondence allows for highly effective correction of analytical variability.

A validated gas chromatographic-positive ion chemical ionization-mass spectrometric (GC-PCI-MS) method for the simultaneous determination of LAAM, nor-LAAM, and dinor-LAAM has demonstrated excellent accuracy and precision using their respective d3-deuterated isotopomers as internal standards.[1] Similarly, a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantification of LAAM and its metabolites in human plasma specifies the use of a deuterated internal standard like LAAM-d3 for optimal performance.[2]

Alternative: Non-Isotopically Labeled Structural Analogs

In cases where a deuterated internal standard is not available or practical, a structurally similar compound that is not an isotopomer of the analyte can be used. For the analysis of LAAM and its metabolites by High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection, l-propranolol has been utilized as an internal standard.[3] While a structural analog can account for some variability, differences in extraction recovery, chromatographic retention time, and detector response compared to the analyte can lead to less accurate correction, particularly for matrix effects in complex biological samples.

Performance Comparison

The following table summarizes the performance characteristics of deuterated internal standards versus a structural analog for LAAM analysis, based on data from validated analytical methods.

Performance Metric Deuterated Internal Standards (LAAM-d3, nor-LAAM-d3, dinor-LAAM-d3) Structural Analog (l-propranolol) Reference
Analytical Method GC-PCI-MSHPLC-UV[1][3]
Precision (%CV) Within 13%Not explicitly stated, but method is for quantification[1]
Accuracy (% of Target) Within 13%Not explicitly stated, but method is for quantification[1]
Linear Range (Plasma) 5-300 ng/mL (LAAM, nor-LAAM, dinor-LAAM)Not explicitly stated[1]
Limit of Quantitation (LOQ) 5 ng/mL (Plasma)10 ng/mL (using UV detector)[1][3]
Correction for Matrix Effects High (due to co-elution and identical physicochemical properties)Moderate to Low (potential for differential matrix effects)[4]

Experimental Protocols

GC-PCI-MS Method for LAAM, nor-LAAM, and dinor-LAAM using Deuterated Internal Standards[1]
  • Sample Preparation:

    • To 1.0 mL of plasma or tissue homogenate, or 0.5 mL of urine, add the deuterated internal standards (LAAM-d3, nor-LAAM-d3, dinor-LAAM-d3).

    • For plasma and tissue, perform protein denaturation with methanol.

    • Adjust the sample pH with a buffer and extract with n-butyl chloride. For tissue homogenates, an acidic back extraction step is included.

    • Evaporate the organic extract to dryness.

    • Derivatize the dried extract containing nor-LAAM and dinor-LAAM with trifluoroacetic anhydride.

    • Reconstitute the sample in an appropriate solvent for GC-MS analysis.

  • GC-MS Conditions:

    • Column: 5% phenyl methylsilicone capillary column.

    • Ionization: Positive Ion Chemical Ionization (PCI) with methane-ammonia as the reagent gas.

    • Detection: Selected Ion Monitoring (SIM) of the following ions:

      • LAAM: m/z 354 (MH+)

      • LAAM-d3: m/z 357 (MH+)

      • Derivatized nor-LAAM: m/z 453 (MNH4+)

      • Derivatized nor-LAAM-d3: m/z 456 (MNH4+)

      • Derivatized dinor-LAAM: m/z 439 (MNH4+)

      • Derivatized dinor-LAAM-d3: m/z 442 (MNH4+)

HPLC-MS/MS Method for LAAM, nor-LAAM, and dinor-LAAM using a Deuterated Internal Standard[2]
  • Sample Preparation (Solid-Supported Liquid Extraction - SLE):

    • Dilute 100 µL of plasma with 100 µL of 2% ammonium (B1175870) hydroxide (B78521) in water.

    • Add an appropriate volume of the deuterated internal standard solution (e.g., LAAM-d3).

    • Load the pre-treated sample onto a 96-well SLE plate.

    • After a 5-minute incubation, elute the analytes with two aliquots of 900 µL of ethyl acetate.

    • Evaporate the eluate to dryness at 40°C under a stream of nitrogen.

    • Reconstitute the dried extract in 150 µL of the initial mobile phase.

  • HPLC-MS/MS Conditions:

    • HPLC System: Agilent 1200 series or equivalent.

    • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for LAAM, nor-LAAM, dinor-LAAM, and the deuterated internal standard.

Visualizing the Analytical Workflow

The following diagrams illustrate the general experimental workflow for LAAM analysis using an internal standard and the logical relationship in selecting an appropriate internal standard.

LAAM Analysis Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine, etc.) Add_IS Add Internal Standard (e.g., LAAM-d3) Sample->Add_IS Extraction Extraction (LLE, SPE, or SLE) Add_IS->Extraction Derivatization Derivatization (if required, e.g., for GC-MS) Extraction->Derivatization Reconstitution Reconstitution Derivatization->Reconstitution Chromatography Chromatographic Separation (GC or LC) Reconstitution->Chromatography Detection Mass Spectrometric Detection (MS or MS/MS) Chromatography->Detection Integration Peak Area Integration Detection->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Quantification Quantification via Calibration Curve Ratio->Quantification Internal Standard Selection Logic Start Start: Need for LAAM Quantification Decision1 Is a mass spectrometer available? Start->Decision1 MS_Yes Use Stable Isotope-Labeled IS (e.g., LAAM-d3) Decision1->MS_Yes Yes MS_No Use Structural Analog IS (e.g., l-propranolol) Decision1->MS_No No Reason_MS Reason: High specificity and ability to correct for matrix effects MS_Yes->Reason_MS Validation Method Validation (Accuracy, Precision, Linearity, etc.) MS_Yes->Validation Reason_Analog Reason: Suitable for non-MS detectors (e.g., UV), but with limitations MS_No->Reason_Analog MS_No->Validation

References

Safety Operating Guide

Navigating the Disposal of Levomethadyl Acetate Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential procedures for the safe and compliant disposal of Levomethadyl acetate (B1210297) hydrochloride (LAAM), a Schedule II controlled substance, require strict adherence to federal regulations to mitigate risks of diversion and environmental contamination. For researchers, scientists, and drug development professionals, understanding these protocols is critical for maintaining laboratory safety and regulatory compliance. This guide provides a step-by-step operational plan for the proper disposal of LAAM.

Levomethadyl acetate hydrochloride is regulated by both the Drug Enforcement Administration (DEA) as a controlled substance and potentially by the Environmental Protection Agency (EPA) as a hazardous waste.[1][2] Therefore, its disposal must satisfy the requirements of both agencies. The primary and most secure method for disposal by DEA registrants is through a DEA-registered reverse distributor.[3][4] Incineration at a permitted facility is the only method currently reviewed by the DEA that meets the "non-retrievable" standard for controlled substance destruction.[5][6]

Step-by-Step Disposal Protocol for this compound

1. Identification and Segregation:

  • Clearly identify all expired, unwanted, or contaminated this compound materials.

  • Segregate these materials from other chemical waste streams in a designated, secure, and clearly labeled area.

  • Maintain accurate records of the substances designated for disposal, including quantities and concentrations.

2. Evaluation as Hazardous Waste:

  • Determine if the LAAM waste is also considered a hazardous waste under the Resource Conservation and Recovery Act (RCRA).[2] This is likely for the pure substance or concentrated solutions.

  • Consult your institution's Environmental Health and Safety (EHS) department for guidance on making this determination.

3. Engagement of a DEA-Registered Reverse Distributor:

  • The primary route for the disposal of controlled substance inventory is through a DEA-registered reverse distributor.[3][4][7]

  • These specialized companies are authorized to handle the collection, transportation, and destruction of controlled substances in compliance with all federal and state regulations.[3]

  • Your EHS department will likely have a list of approved vendors.

4. Documentation and Transfer:

  • For the transfer of a Schedule II substance like LAAM to a reverse distributor, a DEA Form 222 must be properly completed.[8]

  • The reverse distributor will provide guidance on the correct completion of this form.

  • The destruction of the controlled substance will be documented by the reverse distributor on a DEA Form 41, a copy of which will be provided to your institution for your records.[7][8]

5. Packaging and Labeling for Shipment:

  • The reverse distributor or a licensed hazardous waste hauler will provide specific instructions for the packaging and labeling of the LAAM waste.

  • Ensure that the packaging is secure and complies with all Department of Transportation (DOT) regulations for the transport of controlled substances and potentially hazardous materials.[1]

6. Record Keeping:

  • Maintain meticulous records of all steps in the disposal process, including the initial inventory of waste, copies of DEA Form 222 and Form 41, and any shipping manifests.[9]

  • These records are subject to inspection by the DEA and other regulatory agencies.

Disposal Options for this compound

Disposal MethodDescriptionKey Regulatory RequirementsBest Suited For
DEA-Registered Reverse Distributor A company authorized by the DEA to acquire controlled substances from registrants for the purpose of return or destruction.[3][4]Completion of DEA Form 222 for transfer of Schedule II substances. Destruction documented on DEA Form 41.[8]Expired, recalled, or unwanted inventory of LAAM from DEA-registered laboratories and facilities.[5]
Hazardous Waste Incineration Destruction of the substance at a permitted hazardous waste incineration facility. This is the only DEA-reviewed method to meet the "non-retrievable" standard.[5][6][10]Compliance with EPA's RCRA regulations for hazardous waste. Transport by a licensed hazardous waste hauler with a manifest.[1][2]LAAM that is also classified as a hazardous waste, including contaminated materials and residues.

Disposal Workflow for this compound

A Identify LAAM for Disposal (Expired, Unwanted, Contaminated) B Segregate and Secure Waste A->B C Consult Environmental Health & Safety (EHS) B->C D Is it also RCRA Hazardous Waste? C->D E Engage DEA-Registered Reverse Distributor D->E Yes/No K Engage Licensed Hazardous Waste Hauler D->K Yes F Complete DEA Form 222 for Transfer E->F G Package and Label for Shipment (per Reverse Distributor/DOT) F->G H Transfer to Reverse Distributor G->H I Receive DEA Form 41 (Record of Destruction) H->I J Maintain All Records (Forms 222, 41, Manifests) I->J L Complete Hazardous Waste Manifest K->L M Transport to Permitted Incineration Facility L->M M->J

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: Essential Safety and Handling Protocols for Levomethadyl Acetate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals handling Levomethadyl acetate (B1210297) hydrochloride. Adherence to these protocols is essential to ensure personal safety and maintain a secure laboratory environment.

Levomethadyl acetate hydrochloride is a potent synthetic opioid agonist that requires stringent handling procedures due to its hazardous properties.[1][2][3] It is classified as fatal if swallowed and can cause serious skin and eye irritation, as well as respiratory irritation.[1][4]

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound, based on guidelines for hazardous drugs.[5][6][7]

PPE ComponentSpecificationRationale
Gloves Double gloving with powder-free nitrile gloves meeting ASTM D6978 standard.Prevents dermal absorption. Double gloving provides an extra layer of protection against tears and contamination.[5][6][8]
Gown Disposable, lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.Protects skin and personal clothing from contamination.[5][6]
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and aerosols.[6]
Respiratory Protection A NIOSH-approved N100, R100, or P100 respirator is recommended, especially when handling powders or creating aerosols.Prevents inhalation of the potent compound.[8][9]
Additional Protection Disposable head, hair, and shoe covers.Minimizes the risk of spreading contamination.[6]

Operational Plan: Step-by-Step Handling Procedures

Follow these detailed steps to ensure the safe handling of this compound at every stage of your experimental workflow.

1. Preparation and Area Designation:

  • Designate a specific, restricted area for handling this compound.[5]

  • Ensure the work area is well-ventilated, preferably within a certified chemical fume hood or a biological safety cabinet.

  • Post clear warning signs indicating the hazards of the substance.

  • Prepare all necessary materials and equipment before bringing the compound into the designated area.

2. Donning PPE:

  • Wash hands thoroughly before putting on any PPE.[5]

  • Don PPE in the following order: shoe covers, gown, hair cover, mask/respirator, eye protection, and then gloves (the outer glove should go over the cuff of the gown).[5]

3. Handling the Compound:

  • Handle the compound in a manner that minimizes the generation of dust or aerosols.

  • If working with a powder, use a containment ventilated enclosure (CVE) or a Class I Biological Safety Cabinet.

  • For solutions, be mindful of potential splashes and work over a disposable, absorbent bench liner.

4. Decontamination and Doffing PPE:

  • After handling is complete, decontaminate all surfaces and equipment.

  • Remove PPE in a way that avoids self-contamination. The outer gloves should be removed first and disposed of in a designated hazardous waste container.[5]

  • Remove the gown, followed by other protective equipment. The respirator should be removed last.

  • Wash hands thoroughly with soap and water immediately after removing all PPE.[5]

Disposal Plan: Managing this compound Waste

Proper disposal is crucial to prevent environmental contamination and accidental exposure. All materials contaminated with this compound are considered hazardous waste.

Waste TypeDisposal Procedure
Contaminated PPE Place all used gloves, gowns, shoe covers, and other disposable items in a clearly labeled, sealed, and puncture-resistant hazardous waste container.[9]
Unused Compound Do not dispose of down the drain. Treat as hazardous chemical waste and dispose of through your institution's hazardous waste management program.[10][11]
Contaminated Labware Disposable labware should be placed in the hazardous waste container. Reusable labware must be decontaminated following established laboratory procedures for potent compounds before washing.
Spill Cleanup Material All materials used to clean up spills of this compound must be disposed of as hazardous waste.

Experimental Workflow for Safe Handling and Disposal

The following diagram illustrates the logical flow of operations to ensure safety from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate & Secure Handling Area gather_materials Gather All Necessary Equipment & PPE prep_area->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe handle_compound Handle Compound in Containment don_ppe->handle_compound conduct_experiment Conduct Experiment handle_compound->conduct_experiment decontaminate Decontaminate Surfaces & Equipment conduct_experiment->decontaminate segregate_waste Segregate & Contain Hazardous Waste decontaminate->segregate_waste doff_ppe Doff PPE Correctly segregate_waste->doff_ppe dispose_waste Dispose of Waste via Approved Channels segregate_waste->dispose_waste wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Safe Handling and Disposal Workflow

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.